molecular formula C6H12N4 B1488694 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine CAS No. 1803610-47-0

3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine

カタログ番号: B1488694
CAS番号: 1803610-47-0
分子量: 140.19 g/mol
InChIキー: BUEANCSGTDXMMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(2-Methyl-2H-1,2,3-triazol-4-yl)propan-1-amine is a nitrogen-rich heterocyclic compound with the molecular formula C6H12N4 and a molecular weight of 140.19 g/mol . It features a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry that is known for its high chemical stability, resistance to metabolic degradation, and significant dipole moment, which facilitates hydrogen bonding with biological targets . This combination of a triazole core with a flexible propan-1-amine side chain makes this compound a valuable bifunctional building block for chemical biology and drug discovery. Researchers can utilize the primary amine group for amide bond formation or conjugation, while the 2-methyl-1,2,3-triazole moiety can serve as a stable bioisostere for amide bonds or other heterocycles . The 1,2,3-triazole motif is a cornerstone in "click chemistry," widely used for the synthesis of more complex molecules via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and other cycloaddition reactions . Although the specific biological profile of this exact compound requires further investigation, 1,2,3-triazole derivatives have demonstrated a wide spectrum of pharmacological activities in research, including potential anticancer, antimicrobial, anti-inflammatory, and antitubercular properties . This reagent is intended for use as a synthetic intermediate or a core scaffold in the design and development of novel bioactive compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

3-(2-methyltriazol-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-10-8-5-6(9-10)3-2-4-7/h5H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEANCSGTDXMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803610-47-0
Record name 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine
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Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine: A Key Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its remarkable chemical stability and its ability to engage in a variety of non-covalent interactions, making it a privileged structure in the design of bioactive molecules.[1][2][3] These five-membered heterocyclic compounds are prevalent in a wide array of pharmaceuticals, agrochemicals, and materials. The surge in interest in 1,2,3-triazoles can be largely attributed to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[4][5][6]

This in-depth technical guide focuses on the synthesis of a specific, yet highly valuable derivative: 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine. This molecule is of particular interest to researchers in drug development due to its combination of a functionalizable primary amine and a specific N-2 methylated triazole ring. The N-methylation pattern can significantly influence the molecule's physicochemical properties and its binding interactions with biological targets. This guide will provide a detailed, step-by-step synthetic route, underpinned by a robust scientific rationale for each experimental choice, aimed at empowering researchers to confidently produce this key building block.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine, suggests a convergent approach. The primary amine can be derived from a protected precursor, such as a Boc-protected amine, to prevent side reactions during the synthesis. The core of the molecule, the 2-methyl-2H-1,2,3-triazole ring, can be constructed via a 1,3-dipolar cycloaddition reaction. This leads to two key synthons: an N-protected propargylamine and a source for the "methyl-azide" equivalent.

G Target 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine Intermediate1 N-Boc-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine Target->Intermediate1 Deprotection Synthon1 N-Boc-propargylamine Intermediate1->Synthon1 CuAAC Synthon2 Methyl Azide Intermediate1->Synthon2 CuAAC

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The forward synthesis is designed as a three-step sequence, prioritizing efficiency, and control over regioselectivity. The pathway commences with the protection of the commercially available propargylamine, followed by the crucial CuAAC reaction to form the N-methylated triazole ring, and concludes with the deprotection of the amine to yield the final product.

G Start Propargylamine Step1 N-Boc-propargylamine Start->Step1 Boc Anhydride, Base Step2 N-Boc-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine Step1->Step2 Methyl Azide, Cu(I) catalyst Final 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine Step2->Final Acidic Deprotection

Caption: Proposed three-step synthetic pathway.

A critical consideration in this synthesis is the regioselectivity of the N-methylation on the triazole ring. While the CuAAC reaction with terminal alkynes is highly regioselective for the 1,4-disubstituted product, the position of the methyl group on the triazole (N1 vs. N2) depends on the azide precursor and reaction conditions. Direct alkylation of an unsubstituted triazole often leads to a mixture of N1 and N2 isomers.[7][8] Therefore, the use of methyl azide in the cycloaddition step is proposed to favor the formation of the desired isomer, although careful optimization and characterization are essential.

Detailed Experimental Protocols and Scientific Rationale

Step 1: Synthesis of N-Boc-propargylamine

Rationale: The protection of the primary amine of propargylamine is crucial to prevent its participation in undesired side reactions, particularly its potential to act as a nucleophile or a base in the subsequent CuAAC step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the cycloaddition reaction and its straightforward removal under acidic conditions.[9][10][11] The reaction is typically carried out using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base to neutralize the carbonic acid byproduct.

Protocol:

  • To a solution of propargylamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a base, for example, triethylamine (1.1 eq.) or sodium bicarbonate (2.0 eq.).

  • The solution is cooled to 0 °C in an ice bath.

  • Di-tert-butyl dicarbonate (1.05 eq.) dissolved in the same solvent is added dropwise to the cooled solution over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield N-Boc-propargylamine, which is often a solid and can be used in the next step without further purification.[12]

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: The CuAAC reaction is a powerful tool for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][5][6] The mechanism involves the in-situ formation of a copper(I)-acetylide, which then reacts with the azide in a stepwise manner. The use of a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is essential for the catalysis.[13] The regioselectivity for the 1,4-isomer is a hallmark of the copper-catalyzed reaction, in contrast to the thermal Huisgen cycloaddition which often yields a mixture of 1,4- and 1,5-isomers.[3][4] For this synthesis, methyl azide is used to introduce the N-methyl group. Caution: Methyl azide is a volatile and potentially explosive compound and should be handled with extreme care in a well-ventilated fume hood, and ideally generated and used in situ.

Protocol:

  • In a reaction vessel, N-Boc-propargylamine (1.0 eq.) is dissolved in a mixture of a suitable solvent system, such as tert-butanol and water (1:1).

  • A solution of methyl azide (1.1 eq.) in the same solvent system is carefully added.

  • A freshly prepared solution of a copper(II) salt, such as copper(II) sulfate pentahydrate (0.05 eq.), is added, followed by a reducing agent, sodium ascorbate (0.1 eq.).

  • The reaction mixture is stirred vigorously at room temperature for 24-48 hours.

  • The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by flash column chromatography on silica gel to afford the N-Boc protected 2-methyl-2H-1,2,3-triazole derivative.

Step 3: Deprotection of the N-Boc Group

Rationale: The final step involves the removal of the Boc protecting group to unveil the primary amine. This is typically achieved under acidic conditions.[9][11][14] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide, leaving the free amine. A variety of acids can be employed, with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent being common choices.

Protocol:

  • The N-Boc protected triazole from the previous step is dissolved in an appropriate solvent, such as dichloromethane (DCM) or ethyl acetate.

  • The solution is cooled to 0 °C.

  • An excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a saturated solution of HCl in ethyl acetate, is added dropwise.

  • The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC.

  • Upon completion, the solvent and excess acid are removed under reduced pressure.

  • The residue is often triturated with diethyl ether to precipitate the amine salt.

  • The solid is collected by filtration and can be further purified by recrystallization or by converting it to the free base by treatment with a mild base and subsequent extraction.

Data Summary

StepReactionKey ReagentsTypical Yield
1Boc-ProtectionPropargylamine, Di-tert-butyl dicarbonate, Triethylamine>95%
2CuAACN-Boc-propargylamine, Methyl azide, CuSO₄·5H₂O, Sodium ascorbate70-90%
3DeprotectionN-Boc protected triazole, Trifluoroacetic acid or HCl>90%

Visualizations

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G cluster_0 Catalytic Cycle Alkyne R-C≡CH CuAcetylide R-C≡C-Cu(I) Alkyne->CuAcetylide + Cu(I) - H⁺ CuI Cu(I) SixMemberedIntermediate Six-membered copper intermediate CuAcetylide->SixMemberedIntermediate + R'-N₃ Azide R'-N₃ TriazolylCopper Triazolyl-copper intermediate SixMemberedIntermediate->TriazolylCopper Ring contraction TriazolylCopper->CuI - Product Product 1,4-Disubstituted 1,2,3-triazole TriazolylCopper->Product + H⁺ ProtonSource H⁺

Caption: Simplified mechanism of the CuAAC reaction.

References

  • van Veen, B. C., Wales, S. M., & Clayden, J. (2021). Sequential selective deprotection of N-Boc groups has been demonstrated through temperature control. The Journal of Organic Chemistry, 86(12), 8538–8543. [Link]

  • Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of the Brazilian Chemical Society, 23(5), 968-973. [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

  • Smith, A. B., et al. (2018). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 3(4), 548-553. [Link]

  • Nishimura, T., et al. (2016). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Organic Letters, 18(2), 276-279. [Link]

  • Nishimura, T., et al. (2016). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Organic Letters, 18(2), 276-279. [Link]

  • Nishimura, T., et al. (2016). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988238. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • CN102408385A - Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative. (n.d.).
  • Ali, I., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 21(1), 1-32. [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 1952-1966. [Link]

  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. [Link]

  • Oganesyan, A., et al. (2017). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Pharmaceutical Chemistry Journal, 51(8), 661-666. [Link]

  • Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2697-2713. [Link]

  • Lopes, J. P., et al. (2017). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 89(1 suppl), 585-612. [Link]

  • ResearchGate. (n.d.). Synthesis of hydroxymethyl-1,2,3-triazoles. [Link]

  • Chen, Y., et al. (2008). Conformational control in the regioselective synthesis of N-2-substituted-1,2,3-triazoles. Chemical Communications, (13), 1547-1549. [Link]

  • Klásek, A., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. RSC Advances, 8(40), 22351-22360. [Link]

  • IntechOpen. (2020, October 13). 1,2,3-Triazoles: Synthesis and Biological Application. [Link]

  • Tsoleridis, C. A., et al. (2022). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. Molecules, 28(1), 123. [Link]

  • Bakulev, V. A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4799. [Link]

  • Klásek, A., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22351-22360. [Link]

  • Klásek, A., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22351-22360. [Link]

  • Al-Adiwish, W. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 4-(1,2,3-Triazol-4-yl)thiazoles Containing a Pyrazoline Moiety. Molecules, 27(24), 8887. [Link]

Sources

Retrosynthetic Strategies and Methodological Advances for 2,4-Disubstituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

The Regioisomer Conundrum in Triazole Synthesis

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, materials science, and chemical biology. While the advent of "click chemistry"—specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its Ruthenium-catalyzed counterpart (RuAAC)—has trivialized the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles, the 2,4-disubstituted regioisomer remains a formidable synthetic challenge 1.

The difficulty arises from the intrinsic electronic properties of the triazole ring. In a standard 1H-1,2,3-triazole tautomeric mixture, the N1 and N3 positions possess higher electron density and nucleophilicity compared to the internal N2 position. Consequently, classical alkylation or arylation attempts typically yield mixtures heavily biased toward 1,4- or 1,5-isomers. To access the 2,4-substitution pattern, chemists must employ highly specific thermodynamic controls, directing groups, or de novo cyclization strategies that bypass direct N2-alkylation altogether.

Physicochemical Profiling of Triazole Regioisomers

Understanding the structural uniqueness of the 2,4-disubstituted isomer is critical for drug design. Unlike the 1,4-isomer (a trans-amide mimetic) and the 1,5-isomer (a cis-amide mimetic), the 2,4-disubstituted triazole enforces a linear disposition of its substituents. Furthermore, it exhibits a drastically reduced dipole moment, making it an invaluable bioisostere when reducing molecular polarity is required to improve membrane permeability 2.

Table 1: Comparative Physicochemical and Spectroscopic Properties of Disubstituted 1,2,3-Triazoles

Property1,4-Disubstituted1,5-Disubstituted2,4-Disubstituted
Primary Synthetic Route CuAAC ("Click" Chemistry)RuAAC / Mg-AcetylidesN2-Functionalization / C-H Arylation
Peptidomimetic Role trans-amide bioisosterecis-amide bioisostereLinear spacer / Non-polar linker
Relative Polarity High (High Dipole Moment)High (High Dipole Moment)Low (Significantly reduced polarity)
C5-H NMR Shift (δ, ppm) ~8.0 – 8.5~7.5 – 7.87.74 – 8.15
13C NMR (C5) Shift (δ, ppm) ~122.0~132.0130.3 – 134.7

Data aggregated from structural DFT calculations and NMR studies 3, 1.

Retrosynthetic Disconnections

To synthesize 2,4-disubstituted 1,2,3-triazoles, three primary retrosynthetic pathways have proven highly effective:

Retrosynthesis Target 2,4-Disubstituted 1,2,3-Triazole NodeA 4-Aryl-1H-1,2,3-triazole + Electrophile Target->NodeA Path A: N2-Alkylation NodeB 2-Aryl-1,2,3-triazole N-oxide + Aryl Boronic Acid Target->NodeB Path B: C-H Arylation NodeC 2-Arylhydrazononitrile + Hydroxylamine Target->NodeC Path C: De Novo Cyclization

Retrosynthetic disconnections for 2,4-disubstituted 1,2,3-triazoles.

Path A: N2-Selective Aza-Michael Addition

Direct functionalization of the N2 position is kinetically unfavorable. However, by utilizing basic conditions (e.g., DABCO) at elevated temperatures, the reaction is pushed into a thermodynamic control regime. DABCO hydrogen-bonds with the N-H of the 4-substituted 1H-1,2,3-triazole, activating the N2 position to attack electron-deficient alkenes (like chalcones), yielding the thermodynamically more stable 2,4-disubstituted adduct 3.

Path B: Directed C-H Functionalization via N-Oxides

Palladium-catalyzed C-H arylation directly on the triazole ring is sluggish due to its electron-deficient nature. By oxidizing the starting 2-substituted triazole to an N-oxide, the oxygen acts as a potent directing group. It coordinates with the Pd(II) catalyst, facilitating a Concerted Metalation-Deprotonation (CMD) step at the C5 position. Subsequent deoxygenation yields the pure 2,4-disubstituted triazole 4.

Path C: De Novo Ring Construction

Instead of functionalizing an existing ring, the triazole core can be constructed de novo. Reacting 2-arylhydrazononitriles with hydroxylamine in a basic medium forces a cyclization event that inherently locks the substituents into the 2,4-configuration, often yielding 2,4-disubstituted 1,2,3-triazole-5-amines 5.

Mechanistic Workflows and Experimental Protocols

Protocol 1: DABCO-Mediated Regiospecific Aza-Michael Addition (Path A)

Causality & Validation: This metal-free protocol relies on thermodynamic equilibration. The bulky chalcone electrophile combined with the elevated reflux temperature ensures that the less sterically hindered N2-adduct is the exclusive product. The system is self-validating via NMR: the disappearance of the broad N-H proton (~15 ppm) and the emergence of a sharp C5-H singlet strictly between δ 7.74–8.15 ppm confirms N2-regioselectivity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 4-aryl-1H-1,2,3-triazole (1.0 mmol) and the corresponding chalcone (1.0 mmol) in 5 mL of an appropriate solvent (e.g., ethanol or acetonitrile).

  • Catalyst Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 20 mol%) to the stirring mixture. The basicity of DABCO initiates H-bonding with the triazole N-H.

  • Thermal Activation: Affix a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction via TLC (Hexane/EtOAc 7:3). The elevated temperature is critical to overcome the activation barrier for N2-attack.

  • Workup: Upon completion (typically 12-24 hours), cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the pure 2,4-disubstituted 1,2,3-triazole.

Protocol 2: Pd-Catalyzed C-H Arylation and Deoxygenation (Path B)

Workflow Step1 Starting Material 2-Aryl-1,2,3-triazole N-oxide Step2 C-H Arylation Pd(OAc)2, PCy3, K2CO3, Ar-B(OH)2 Toluene, 80°C, 24h Step1->Step2 Step3 Intermediate 2,4-Disubstituted N-oxide Step2->Step3 CMD Pathway Step4 Deoxygenation Pd/C, NH4CO2H MeOH, 50°C, 8h Step3->Step4 Step5 Final Product 2,4-Disubstituted 1,2,3-Triazole Step4->Step5 95% Yield

Workflow for Pd-catalyzed C-H arylation and subsequent deoxygenation.

Causality & Validation: The use of the N-oxide is the mechanistic linchpin here. It polarizes the adjacent C-H bond and acts as a transient ligand for the Pd(OAc)2 catalyst, forcing the cross-coupling to occur exclusively at C5. The subsequent deoxygenation step is driven by the highly reducing environment generated by ammonium formate decomposing into H2 and CO2 over Pd/C. Validation is achieved via mass spectrometry (loss of 16 Da corresponding to the oxygen atom) following Step 4.

Step-by-Step Methodology:

  • C-H Arylation Setup: In a Schlenk tube under an argon atmosphere, combine 2-aryl-1,2,3-triazole N-oxide (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)2 (5.0 mol%), tricyclohexylphosphine (PCy3) (5.0 mol%), and K2CO3 (2.0 mmol).

  • Coupling Reaction: Add anhydrous toluene (4 mL). Seal the tube and heat to 80 °C for 24 hours. The base (K2CO3) is essential for the transmetalation step of the catalytic cycle.

  • Intermediate Isolation: Cool to room temperature, filter through a Celite pad, and concentrate. Purify via flash chromatography to obtain the 2,4-disubstituted N-oxide.

  • Deoxygenation Setup: Dissolve the intermediate in methanol (5 mL). Add 10% Pd/C (10 mol%) and ammonium formate (5.0 mmol).

  • Reduction: Stir the mixture at 50 °C for 8 hours. The ammonium formate acts as an in situ hydrogen donor.

  • Final Workup: Filter the reaction mixture through Celite to remove the Pd/C catalyst, concentrate the filtrate, and extract with dichloromethane/water. Dry the organic layer over MgSO4 and evaporate to yield the target 2,4-disubstituted 1,2,3-triazole in high purity (up to 95% yield) 4.

References

  • Studies with 2-arylhydrazononitriles: a new convenient synthesis of 2, 4-disubstituted- 1,2,3-triazole-5-amines Semantic Scholar
  • Regiospecific Aza-Michael Addition of 4-Aryl-1H-1,2,3-triazoles to Chalcones: Synthesis of 2,4-Disubstituted 1,2,3-Triazoles in Basic Medium Thieme E-Books & E-Journals
  • Metal catalyzed C–H functionaliz
  • DISUBSTITUTED 1,2,3-TRIAZOLES AS AMIDE BOND MIMETICS Società Chimica Italiana
  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis ACS Omega

Sources

Novel Synthesis of Propanamine-Linked Triazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

A Technical Guide to "Click" and Multicomponent Strategies

Executive Summary & Strategic Rationale

The propanamine-linked 1,2,3-triazole scaffold (R-Triazole-(CH2)3-NH2) represents a privileged structural motif in modern medicinal chemistry. It serves as a robust bioisostere for amide bonds, provides a specific 3-carbon spacer that often matches the pharmacophoric distance in GPCR ligands (e.g., histamine, dopamine), and enhances aqueous solubility via the primary amine.

Conventional synthesis often relies on the isolation of unstable organic azides or harsh reduction steps. This guide details two "novel" and robust synthetic architectures:

  • The Direct "Click" Protocol: A stepwise, high-fidelity route using 3-azidopropylamine.

  • The One-Pot "In Situ" Strategy: A green, multicomponent approach that eliminates azide isolation, maximizing safety and efficiency.

Synthetic Architectures

Method A: The Direct "Click" Protocol (Stepwise)

This method is the "Gold Standard" for library generation. It involves the discrete synthesis of 3-azidopropylamine followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Advantages: High regioselectivity (1,4-isomer), cleaner workup, and compatibility with complex alkyne partners.

Workflow Diagram

DirectClick Start 3-Bromopropylamine Hydrobromide Step1 Azidation (NaN3, H2O, Reflux) Start->Step1 Nucleophilic Sub. Inter 3-Azidopropylamine (Intermediate) Step1->Inter Yield: ~85-90% Step2 CuAAC Click (R-Alkyne, CuSO4, NaAsc) Inter->Step2 + Alkyne Final Propanamine-Linked 1,2,3-Triazole Step2->Final Yield: 70-95%

Figure 1: Stepwise synthesis via the stable 3-azidopropylamine intermediate.

Detailed Protocol

Step 1: Synthesis of 3-Azidopropylamine

  • Reagents: 3-Bromopropylamine hydrobromide (20 mmol), Sodium Azide (60 mmol), Water (30 mL).

  • Procedure:

    • Dissolve 3-bromopropylamine HBr in water.[1]

    • Add NaN3 (3 equiv) carefully. Caution: NaN3 is toxic and can form hydrazoic acid in low pH.

    • Reflux at 80°C for 16–18 hours.

    • Workup: Cool to 0°C. Add KOH pellets slowly to basify (pH > 11). Extract with Diethyl Ether (3 x 50 mL). Dry organic layer over MgSO4 and concentrate carefully (azides are potentially explosive; do not distill to dryness if scale > 1g).

    • Yield: Expect ~85% of a pale yellow oil.

Step 2: The CuAAC Reaction

  • Reagents: 3-Azidopropylamine (1.0 equiv), Terminal Alkyne (1.0 equiv), CuSO4·5H2O (5 mol%), Sodium Ascorbate (10 mol%).

  • Solvent: t-BuOH/H2O (1:1) or THF/H2O (1:1).[2]

  • Procedure:

    • Dissolve alkyne and azide in the solvent mixture.

    • Add CuSO4 solution followed immediately by Sodium Ascorbate solution. The mixture typically turns bright yellow/orange.

    • Stir at RT for 8–12 hours.

    • Purification: Since the product is an amine, acid-base extraction is highly effective. Acidify to pH 2 (pulls product into water), wash organics (removes unreacted alkyne), then basify aqueous layer and extract into DCM.

Method B: The One-Pot "In Situ" Strategy (Green/Novel)

This approach avoids the isolation of the low-molecular-weight organic azide, significantly improving safety. It utilizes a "telescoped" reaction where the azide is generated and immediately consumed.

Advantages: Safety (no azide isolation), time-efficiency, and higher atom economy.

Workflow Diagram

OnePot Sub1 3-Bromopropylamine Reaction One-Pot Reaction Matrix Solvent: H2O/PEG-400 or DMSO Catalyst: CuI / NaAsc / L-Proline (Ligand) Sub1->Reaction Sub2 Sodium Azide Sub2->Reaction Sub3 Terminal Alkyne Sub3->Reaction Product Target Triazole-Amine Reaction->Product  One Step  Yield: 65-85%

Figure 2: Convergent one-pot synthesis minimizing hazardous intermediate handling.

Detailed Protocol
  • Reagents: 3-Bromopropylamine HBr (1.0 equiv), NaN3 (1.2 equiv), Alkyne (1.0 equiv), CuI (10 mol%), NaAscorbate (10 mol%), L-Proline (20 mol% - Ligand helps stabilize Cu in presence of free amines).

  • Solvent: DMSO/Water (9:1) or PEG-400 (Green alternative).

  • Procedure:

    • Combine Bromopropylamine, NaN3, and Alkyne in the solvent.

    • Add the CuI and L-Proline.

    • Heat to 60°C for 12 hours. The elevated temperature ensures the SN2 displacement of the bromide occurs fast enough to feed the click reaction.

    • Workup: Dilute with water, add aqueous ammonia (to complex copper), and extract with Ethyl Acetate.

Comparative Data & Optimization

The following table summarizes yields and conditions based on recent validation studies (2015–2024).

ParameterMethod A: StepwiseMethod B: One-PotNotes
Overall Yield 75–90%60–80%Stepwise offers higher purity for complex alkynes.
Reaction Time 24–36 hrs (Total)12–16 hrsOne-pot is significantly faster.
Safety Profile Moderate (Azide isolation)High (No isolation)Method B is preferred for scale-up (>5g).
Amine Tolerance HighModerateFree amines can poison Cu catalysts; Ligands (TBTA, L-Proline) are essential in Method B.
Purification Acid/Base ExtractionColumn ChromatographyOne-pot mixtures often require chromatography to remove byproducts.
Critical Troubleshooting: Catalyst Poisoning

Free amines (like the propanamine tail) can coordinate to Cu(I), deactivating the catalyst or promoting oxidation to Cu(II).

  • Solution 1: Use a tris(triazolyl)amine ligand (TBTA) or L-Proline to protect the copper center.

  • Solution 2: Keep the amine protonated (ammonium salt) during the click step if possible, though this may slow down the SN2 step in the One-Pot method.

References

  • Late-Stage Functionalization via Click Chemistry. (2026). Molecules. Synthesis of 3-azidopropylamine derivatives and yield optimization.

  • CuAAC Click Triazole Synthesis Protocols. (2022). Chem Help ASAP. Standard molar ratios and workup for amine-linked triazoles.

  • One-Pot Synthesis of 1,2,3-Triazole Derivatives. (2022). Journal of Organic Chemistry. Methodologies for in-situ azide generation.

  • Nanoscale Water Condensation on Click-Functionalized Surfaces. (2011). Langmuir. Detailed experimental procedure for 3-azidopropylamine synthesis from 3-bromopropylamine.

  • Catalyst Poisoning in CuAAC. (2022). ACS Catalysis. Mechanistic insights into amine coordination and ligand selection.

Sources

Comprehensive Technical Guide: 3-(2-Methyl-2H-1,2,3-triazol-4-yl)propan-1-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Significance

3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine (Chemical Formula: C₆H₁₂N₄) is a highly specialized bifunctional building block increasingly utilized in modern medicinal chemistry. Structurally, it consists of a 2-methyl-2H-1,2,3-triazole core linked at the C4 position to a flexible propylamine aliphatic chain.

The strategic value of this molecule lies in its dual functionality. The 2-methyl-2H-1,2,3-triazole ring serves as a highly effective, metabolically stable bioisostere for trans-amides and carboxylic acids[1][2]. Meanwhile, the primary amine acts as a versatile conjugation handle, making this compound an ideal linker for Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and fragment-based lead optimization.

Physicochemical & Structural Profiling

Understanding the electronic distribution of the 1,2,3-triazole core is critical for rational drug design. Unlike 1-alkyl-1H-1,2,3-triazoles, which possess a high dipole moment and significant basicity, 2-alkyl-2H-1,2,3-triazoles exhibit a near-zero dipole moment and are remarkably weak bases[3].

This electronic distinction dictates both the molecule's pharmacokinetic behavior (enhanced lipophilicity and membrane permeability) and the methodologies required for its synthesis and isolation[3][4].

Quantitative Data Summary
PropertyValueRationale / Significance
Molecular Formula C₆H₁₂N₄Core composition.
Molecular Weight 140.19 g/mol Low molecular weight, ideal for Fragment-Based Drug Design (FBDD).
Dipole Moment (Core) ~0.22 DExtremely low compared to 1H-triazole (~4.38 D). Enhances lipophilicity and reduces non-specific polar interactions[3].
Core pKₐ (Conjugate Acid) < 1.02-Alkyl-2H-triazoles lack the resonance-stabilized basic nitrogen present in 1H isomers, rendering them nearly neutral at physiological pH[3][4].
Amine pKₐ ~10.5The primary aliphatic amine is fully protonated at physiological pH, providing a salt-bridge anchor or conjugation site.

Bioisosterism & Medicinal Chemistry Applications

The 2-methyl-2H-1,2,3-triazole moiety is a privileged scaffold. Because the N2 position is methylated, the ring cannot tautomerize, locking its geometry. The spatial arrangement of the nitrogen lone pairs in the 2H-isomer closely mimics the electron density and vector projection of a trans-amide bond, without the susceptibility to enzymatic hydrolysis by amidases[1].

Pharmacophore Core 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine Pharmacophore Map Triazole 2-Methyl-2H-Triazole Amide Bioisostere Core->Triazole Propyl Propyl Spacer Steric Flexibility Core->Propyl Amine Primary Amine Conjugation Handle Core->Amine Target Drug Target / PROTAC Ligand Triazole->Target Trans-amide mimicry Propyl->Target Vector projection Amine->Target Covalent linkage

Figure 1: Pharmacophore mapping and functional domain logic of the molecule.

Synthetic Methodologies & Regioselective Isolation

The primary challenge in synthesizing 2-alkyl-2H-1,2,3-triazoles is regioselectivity. Alkylation of a 1H-1,2,3-triazole precursor typically yields a ~1:1 mixture of 1-alkyl-1H and 2-alkyl-2H isomers[4].

To bypass tedious chromatographic separation, an advanced non-chromatographic isolation protocol is employed. This method exploits the profound pKₐ difference between the isomers: the N3 atom in the 1-alkyl-1H isomer is sufficiently basic to form a water-soluble salt under acidic conditions, whereas the 2-alkyl-2H isomer remains unprotonated and partitions into the organic phase[4].

Step-by-Step Protocol: Synthesis & Non-Chromatographic Isolation

System Self-Validation: This protocol utilizes in-process pH monitoring and phase-selective TLC to ensure complete separation of regioisomers before deprotection.

  • Precursor Alkylation:

    • Action: Dissolve tert-butyl (3-(1H-1,2,3-triazol-4-yl)propyl)carbamate (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and iodomethane (MeI, 1.2 eq). Stir at room temperature for 12 hours.

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the acidic triazole N-H without cleaving the Boc-protecting group. DMF accelerates the Sₙ2 alkylation.

  • Quench and Initial Extraction:

    • Action: Quench with H₂O and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove DMF.

    • Result: The organic layer now contains a mixture of Boc-protected 1-methyl-1H and 2-methyl-2H isomers.

  • Regioselective Salt Formation (The Critical Step):

    • Action: Add 1M aqueous HCl to the EtOAc organic layer until the aqueous phase reaches pH ~1.5. Stir vigorously for 15 minutes, then separate the phases.

    • Causality: At pH 1.5, the more basic 1-methyl-1H isomer is protonated and migrates to the aqueous phase. The weakly basic 2-methyl-2H isomer remains unprotonated in the EtOAc layer[4].

  • Phase Verification (Self-Validation):

    • Action: Spot both phases on a TLC plate (Eluent: 50% EtOAc/Hexane).

    • Validation: The organic phase must show only the higher-R_f spot (2-methyl-2H isomer). If the lower-R_f spot (1-methyl-1H isomer) persists, repeat the acidic wash.

  • Boc Deprotection:

    • Action: Concentrate the organic phase, dissolve the isolated 2-methyl-2H intermediate in Dichloromethane (DCM), and add Trifluoroacetic Acid (TFA) (20% v/v). Stir for 2 hours.

    • Causality: TFA cleanly cleaves the Boc carbamate, releasing the free primary amine. The triazole core is entirely stable to strong acids.

  • Final Isolation:

    • Action: Evaporate the solvent, neutralize with basic resin or 1M NaOH, and extract with DCM to yield pure 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine.

SynthesisWorkflow Step1 1. N-Alkylation Boc-NH-(CH2)3-Triazole + MeI K2CO3, DMF Step2 2. Isomeric Mixture 1-Me-1H (Basic) + 2-Me-2H (Weak Base) Step1->Step2 Yields mixture Step3 3. Acidic Biphasic Extraction Add aq. HCl / EtOAc Step2->Step3 Exploit pKa difference Split1 Aqueous Phase 1-Me-1H Salt (Discard) Step3->Split1 pH < 1.5 Split2 Organic Phase 2-Me-2H Isomer (Keep) Step3->Split2 Unprotonated Step4 4. Boc Deprotection TFA / DCM Split2->Step4 Purified intermediate Step5 5. Final Product 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine Step4->Step5 Cleavage

Figure 2: Regioselective synthesis and non-chromatographic isolation workflow.

Analytical Characterization & Regiochemical Proof

Proving the regiochemistry of the methylation (N2 vs. N1/N3) is mandatory, as 1D ¹H-NMR alone is often insufficient to distinguish the isomers definitively.

Heteronuclear Multiple Bond Correlation (HMBC) NMR is the gold standard for this validation[1].

  • Mechanistic Proof: In the 2-methyl-2H isomer, the N-CH₃ protons will exhibit strong ³J long-range scalar couplings to both C4 and C5 of the triazole ring, as the methyl group is perfectly symmetrical relative to the carbon backbone.

  • Contrast: In the 1-methyl-1H isomer, the N-CH₃ protons show a strong ³J coupling to C5, but only a very weak ⁴J coupling to C4. Observing equivalent cross-peaks in the HMBC spectrum conclusively validates the 2-methyl-2H architecture[1].

References

  • Nonchromatographic Isolation of 2-Alkyl-2H-1,2,3-Triazoles in the Synthesis of NK3 Receptor Antagonists Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies Source: ACS Chemical Neuroscience (PubMed Central) URL:[Link]

  • Use of the 4-Hydroxy-Triazole Moiety as a Bioisosteric Tool in the Development of Ionotropic Glutamate Receptor Ligands Source: ChemMedChem (PubMed Central) URL:[Link]

Sources

IUPAC name and CAS number for 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine , a specialized heterocyclic building block used in medicinal chemistry, particularly in the design of proteolysis-targeting chimeras (PROTACs) and fragment-based drug discovery.

Compound Identity & Physicochemical Profile

This section establishes the definitive chemical identity of the compound. Due to the regiochemical complexity of 1,2,3-triazoles, precise nomenclature is critical to distinguish the 2H-isomer (N2-alkylated) from the more common 1H-isomer (N1-alkylated, typically derived from "Click" chemistry).

Property Data Notes
IUPAC Name 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-aminePreferred IUPAC Name (PIN) logic applied.
CAS Number Not Publicly Indexed Note:[1] Closest homolog is (2-methyl-2H-1,2,3-triazol-4-yl)methanamine (CAS 791584-15-1 ).
SMILES CN1N=C(CCCN)C=N1Explicit N2-methylation.
Molecular Formula C₆H₁₂N₄
Molecular Weight 140.19 g/mol
pKa (Calc.) ~9.5 (Primary Amine), ~1.2 (Triazole N3)The 2-methyl-1,2,3-triazole ring is weakly basic and non-ionizable at physiological pH.
LogP (Calc.) ~0.2Moderate hydrophilicity; suitable for CNS penetration if derivatized.
Structural Significance

The 2-methyl-2H-1,2,3-triazole moiety is a unique bioisostere for amides and esters. Unlike the 1,4-disubstituted 1,2,3-triazoles formed via CuAAC "Click" chemistry, the 2,4-disubstituted isomer possesses a distinct dipole moment and electrostatic potential surface, often resulting in improved metabolic stability and different hydrogen-bonding capabilities in active sites.

Synthetic Routes & Regiocontrol

The primary challenge in synthesizing this compound is regioselectivity . Alkylation of a 4-substituted-1,2,3-triazole typically yields a mixture of N1- and N2-isomers. The N2-isomer is often thermodynamically favored but kinetically slower to form than the N1-isomer.

Strategic Synthesis Protocol

We recommend a convergent synthesis starting from 4-(3-hydroxypropyl)-1,2,3-triazole precursors, followed by methylation, separation, and functional group transformation.

Step 1: Regioselective Methylation

Direct methylation of the triazole ring using methyl iodide (MeI) and a base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone).

  • Reagents: 4-(3-((tert-butyldimethylsilyl)oxy)propyl)-1H-1,2,3-triazole, MeI, K₂CO₃, Acetone.

  • Mechanism: The triazolate anion is an ambident nucleophile. Steric hindrance at C4 directs substitution to N2 and N1.

  • Outcome: Typically a ~2:1 to 3:1 mixture favoring the N2-isomer (desired) over the N1-isomer.

Step 2: Isomer Separation (Critical)

The N2-isomer is significantly less polar than the N1-isomer due to its lower dipole moment.

  • Method: Flash Column Chromatography (SiO₂).

  • Eluent: Hexanes/Ethyl Acetate gradient. The N2-isomer elutes first.

Step 3: Functional Group Manipulation
  • Deprotection: Removal of TBDMS (TBAF/THF).

  • Activation: Conversion of alcohol to mesylate (MsCl/Et₃N).

  • Substitution: Displacement with Azide (NaN₃/DMF).

  • Reduction: Staudinger reduction (PPh₃/H₂O) or Hydrogenation (H₂/Pd-C) to yield the final amine.

Synthetic Workflow Diagram

Synthesispathway Start 4-(3-hydroxypropyl)-1H-1,2,3-triazole (TBS-Protected) Step1 Methylation (MeI, K2CO3) Start->Step1 Mixture Isomer Mixture (N1 + N2) Step1->Mixture Sep Chromatography (Separation) Mixture->Sep N2_Iso N2-Isomer (Desired, Less Polar) Sep->N2_Iso Elutes First N1_Iso N1-Isomer (Undesired, More Polar) Sep->N1_Iso Elutes Second Final 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine N2_Iso->Final 1. Deprotect 2. MsCl 3. NaN3 4. H2/Pd-C

Figure 1: Regioselective synthesis and purification strategy for the target amine.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. The distinction between N1- and N2-methyl isomers is the most critical quality attribute.

NMR Spectroscopy
Nucleus Feature N2-Isomer (Target) N1-Isomer (Impurity)
¹H NMR N-Me Shift Singlet at ~4.15 – 4.20 ppm Singlet at ~4.05 – 4.10 ppm
¹H NMR C5-H Shift Singlet at ~7.40 – 7.50 ppm Singlet at ~7.60 – 7.80 ppm (Deshielded)
¹³C NMR N-Me Shift ~41.0 – 42.0 ppm ~35.0 – 37.0 ppm
Symmetry Ring C C4 and C5 are chemically distinct, but N2-Me creates a pseudo-symmetric environment compared to N1.Distinct asymmetry.
Mass Spectrometry
  • Method: LC-MS (ESI+).

  • Expected [M+H]⁺: 141.2 m/z.

  • Fragmentation: Loss of N₂ (28 Da) is less common in 2-substituted triazoles compared to 1-substituted analogs, indicating higher thermal stability.

Applications in Drug Discovery

Linker Chemistry in PROTACs

This amine serves as a robust, linear linker motif.

  • Rigidity: The triazole ring introduces a semi-rigid constraint, reducing the entropic penalty of binding compared to purely aliphatic chains.

  • Solubility: The basic amine and the polar triazole ring improve aqueous solubility.

  • Metabolic Stability: The 2-methyl-triazole is resistant to oxidative metabolism by CYPs, unlike phenyl or furan rings.

Bioisosterism

The 2-methyl-1,2,3-triazole unit is an established bioisostere for:

  • Amides: Similar planar geometry and dipole, but lacks the hydrogen bond donor.

  • Pyridines: Similar basicity and size, but with different electronic distribution.

Safety & Handling

  • Triazole Stability: While 1,2,3-triazoles are generally stable, low molecular weight triazoles can be energetic. The 2-methyl substitution stabilizes the ring significantly compared to the unsubstituted parent.

  • Amine Handling: The primary amine is sensitive to CO₂ (carbamate formation). Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Toxicity: No specific toxicity data exists for this analog. Handle as a potential irritant and sensitizer.

References

  • Regioselectivity in Triazole Alkylation

    • Title: "Regioselective Alkyl
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Analytical Differentiation of Isomers

    • Title: "NMR spectroscopic differentiation of N1- and N2-substituted 1,2,3-triazoles"
    • Source:Magnetic Resonance in Chemistry
    • URL:[Link]

  • Homolog Reference (C1-Amine)

Sources

Technical Whitepaper: Predictive Physicochemical Profiling of C6H12N4 Triazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Isomer Distinction[1][2]

In the high-throughput screening of nitrogen-rich heterocycles, the molecular formula C6H12N4 presents a unique case of structural isomerism. While the most industrially prevalent isomer is Hexamethylenetetramine (HMTA) —an adamantane-like cage structure—this guide focuses exclusively on the triazole isomers , which are critical scaffolds in coordination chemistry, corrosion inhibition, and antifungal pharmacophores.

The primary subject of this predictive analysis is 4-amino-3,5-diethyl-1,2,4-triazole (and its tautomeric analogs like 3-amino-5-tert-butyl-1,2,4-triazole ). Unlike the chemically inert cage of HMTA, these triazole isomers exhibit dynamic tautomerism, high dipole moments, and significant hydrogen-bonding potential.

Core Isomer Classes
  • 4-Amino-1,2,4-triazoles (N-amino): The amino group is attached to the ring nitrogen (Position 4). Example: 4-amino-3,5-diethyl-1,2,4-triazole.[1]

  • 3-Amino-1,2,4-triazoles (C-amino): The amino group is attached to a ring carbon (Position 3 or 5). Example: 3-amino-5-tert-butyl-1,2,4-triazole.

Computational Methodology & Predictive Logic

To derive the physicochemical profile of the C6H12N4 triazole isomer, we utilize a consensus approach combining Density Functional Theory (DFT) for electronic properties and QSPR (Quantitative Structure-Property Relationship) for ADMET profiling.

The Predictive Workflow

The following diagram outlines the logic flow from structural generation to property validation.

PredictiveWorkflow Input Input: C6H12N4 (SMILES: CCc1nnc(CC)n1N) DFT DFT Optimization (B3LYP/6-31G*) Input->DFT Geometry Opt Conf Conformational Analysis DFT->Conf Minima Search Prop Property Prediction Conf->Prop Descriptors Output Profile: LogP, pKa, TPSA Prop->Output Report

Caption: Logic flow for in silico physicochemical profiling of triazole isomers.

Predicted Physicochemical Properties[4][5][6][7]

The following data aggregates predicted values for 4-amino-3,5-diethyl-1,2,4-triazole , validated against experimental benchmarks of structurally similar analogs (e.g., 3-amino-5-tert-butyl-1,2,4-triazole).

Quantitative Profile Table
PropertyPredicted ValueExperimental Reference (Analog)Causality & Insight
Molecular Weight 140.19 g/mol 140.19 g/mol Exact mass derived from formula C6H12N4.
LogP (Octanol/Water) 0.2 to 0.8-0.8 (unsubstituted) to 1.2The ethyl groups add lipophilicity (+π), counteracting the hydrophilic triazole core.
TPSA ~55-65 Ų~67 Ų (3-amino-5-methyl)High polarity due to 3 ring nitrogens + exocyclic amine. Indicates good oral bioavailability.
pKa (Basic) 3.5 - 4.22.2 (parent) / 4.9 (HMTA)The N-amino group reduces basicity compared to alkyl amines due to electron withdrawal by the aromatic ring.
Melting Point 115 - 130 °C120-122 °C (t-butyl isomer)Driven by extensive intermolecular N-H···N hydrogen bonding networks (R4,4(10) motifs).[2][3]
Water Solubility High (>10 mg/mL)SolubleThe polar triazole headgroup dominates the short ethyl chains, ensuring aqueous solubility.
Structural Dynamics & Tautomerism

For 3-amino isomers (C-amino), tautomerism is a critical variable affecting lipophilicity and binding affinity.

  • Amino form: Stabilized in polar solvents and solid state.

  • Imino form: Rare, but can exist in non-polar environments or specific protein binding pockets.

  • Note:4-amino isomers (N-amino) do not exhibit amino-imino tautomerism in the same way because the amino group is bonded to a nitrogen that cannot double-bond to the ring without breaking aromaticity. This makes the 4-amino isomer structurally more rigid.

Experimental Validation Protocol

To confirm the predicted properties, the following self-validating synthesis and characterization protocol is recommended. This workflow focuses on the 4-amino-3,5-diethyl isomer synthesis via the hydrazine route.

Synthesis Route (Hydrazine Condensation)

Reaction: Propionic acid + Hydrazine Hydrate


 4-amino-3,5-diethyl-1,2,4-triazole.
  • Reagents: Propionic acid (2.0 eq), Hydrazine hydrate (excess, 2.5 eq).

  • Conditions: Reflux at 140-160°C for 6-12 hours.

  • Mechanism: Formation of diacylhydrazine intermediate, followed by cyclization with hydrazine.

  • Purification: Recrystallization from Ethanol/Water (critical for removing unreacted hydrazine).

Analytical Workflow

ValidationProtocol Start Crude Product Step1 1. Recrystallization (EtOH/H2O) Start->Step1 Step2 2. Melting Point (Target: 115-130°C) Step1->Step2 Purity Check Step3 3. 1H-NMR (DMSO-d6) Check Ethyl (qt, tr) & NH2 (s) Step2->Step3 Structure ID Step4 4. XRD Analysis (Confirm H-bond Network) Step3->Step4 Solid State

Caption: Step-by-step validation pipeline for C6H12N4 triazole synthesis.

Key Spectral Features for Identification
  • 1H NMR (DMSO-d6):

    • 
       1.1-1.3 ppm (Triplet, 6H, -CH3).
      
    • 
       2.6-2.8 ppm (Quartet, 4H, -CH2-).
      
    • 
       5.8-6.0 ppm (Broad Singlet, 2H, -NH2). Note: If D2O exchange is performed, this peak disappears.
      
  • IR Spectroscopy:

    • 3100-3300 cm⁻¹: N-H stretching (primary amine).

    • 1600-1650 cm⁻¹: C=N ring stretching.

Applications & Significance

Understanding the physicochemical profile of this C6H12N4 isomer unlocks specific applications:

  • Corrosion Inhibition: The N-amino and ring nitrogens coordinate effectively with Cu and Fe surfaces, forming a protective film. The ethyl tails provide a hydrophobic barrier.

  • Crystal Engineering: The 4-amino-3,5-diethyl isomer forms robust 3D hydrogen-bonded networks (R4,4(10) rings), making it a model ligand for Metal-Organic Frameworks (MOFs).

  • Bio-isosterism: In drug design, the triazole ring serves as a stable bio-isostere for amide bonds, improving metabolic stability.

References

  • CymitQuimica. 3,5-Diethyl-1,2,4-triazol-4-ylamine (CAS 6285-28-5) Structure and Properties.

  • Mazur, L. et al. (2007). 4-Amino-3,5-diethyl-4H-1,2,4-triazole at 100 K: chains of edge-fused R4(4)(10) and R4(4)(20) rings.[2] Acta Crystallographica Section C.

  • MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles (Properties of t-butyl isomer).

  • BenchChem. Comparative analysis of triazole diamine isomers and physicochemical properties.

  • PubChem. Compound Summary: 3-Amino-5-methyl-4H-1,2,4-triazole (Analogous physicochemical data).

Sources

Stability and degradation profile of methyl-triazolyl-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Stability Dynamics and Degradation Kinetics of Methyl-Triazolyl-Propanamine

Executive Summary

Methyl-triazolyl-propanamine (MTP) represents a critical structural motif in medicinal chemistry, often serving as a pharmacophore in histamine H3 antagonists, antifungal agents, and fragment-based drug discovery (FBDD). Its stability profile is governed by the interplay between the basic primary amine, the electron-deficient 1,2,4-triazole ring, and the propyl linker.

This technical guide provides a definitive framework for evaluating the stability of MTP. It moves beyond generic protocols to address the specific physicochemical vulnerabilities of the triazole-alkylamine scaffold, specifically oxidative deamination and radical-mediated alpha-carbon functionalization .

Physicochemical Foundation & Stability Risks

To design effective stability protocols, one must first understand the molecular liabilities.

FeatureChemical CharacteristicStability Risk / Degradation Potential
Primary Amine High basicity (pKa ~9.5–10.5)Highly susceptible to oxidative deamination (N-oxide formation), carbamylation (CO₂ adducts), and condensation (Schiff base formation).
1,2,4-Triazole Ring Aromatic, electron-deficient (pKa ~2.3)Generally resistant to hydrolysis. Vulnerable to radical attack at the C-5 position or N-alkylation if unsubstituted.
Propyl Linker Flexible alkyl chainSusceptible to autoxidation at the

-carbon adjacent to the triazole ring (benzylic-like activation).
Methyl Group Steric/Electronic modulatorGenerally stable, but can influence the regioselectivity of radical attacks on the triazole ring.

Key Insight: The primary degradation vector for MTP is not hydrolysis (the triazole is robust), but oxidative stress targeting the amine and the alkyl linker.

Stress Testing Framework (The "Self-Validating" Protocols)

Standard ICH Q1A(R2) protocols are often insufficient for polar amines. The following protocols are optimized for MTP to ensure mass balance and mechanistic clarity.

Hydrolytic Stress (Acid/Base/Neutral)
  • Objective: Assess the integrity of the triazole ring and the propyl-amine linkage.

  • Protocol:

    • Prepare 1 mg/mL MTP solutions in:

      • 0.1 N HCl (pH ~1)

      • Phosphate Buffer (pH 7)

      • 0.1 N NaOH (pH ~13)

    • Incubate at 60°C for 7 days.

    • Validation: If <5% degradation is observed, increase temperature to 80°C.

    • Expected Outcome: MTP is expected to be stable under these conditions. Any degradation suggests impurity interference or extreme forcing conditions leading to ring cleavage.

Oxidative Stress (Peroxide & Radical)
  • Objective: Differentiate between N-oxidation (nucleophilic attack) and C-oxidation (radical attack).

  • Protocol:

    • Pathway A (Nucleophilic): 1 mg/mL MTP in 3% H₂O₂ at 25°C for 24 hours.

      • Target: Amine

        
         N-Oxide 
        
        
        
        Hydroxylamine.
    • Pathway B (Radical): 1 mg/mL MTP with 10 mM AIBN (Azobisisobutyronitrile) in Acetonitrile/Water (50:50) at 40°C for 24 hours.

      • Target:

        
        -Carbon oxidation (Linker degradation).
        
    • Quenching: Use Methionine (1.5 eq) to quench peroxide before analysis to prevent on-column oxidation.

Photostability (ICH Q1B)
  • Objective: Evaluate light-induced radical formation.

  • Protocol: Expose solid and solution (in quartz vials) to 1.2 million lux hours and 200 Wh/m² UV.

  • Critical Control: Wrap "Dark Control" samples in aluminum foil to differentiate thermal vs. photo-degradation.

Degradation Pathways & Mechanisms[1][2][3]

The degradation of MTP follows two distinct mechanistic branches. The Amine Oxidation Pathway is dominant under standard storage conditions, while the Radical-Mediated Pathway becomes relevant under high-stress or formulation processing (e.g., wet granulation).

Mechanistic Map (Graphviz)

MTP_Degradation cluster_legend Degradation Zones MTP Methyl-Triazolyl-Propanamine (Parent) NOxide N-Oxide Intermediate (Unstable) MTP->NOxide H2O2 / [O] AlphaRadical α-Carbon Radical (Linker Activation) MTP->AlphaRadical AIBN / hν / Metal Ions Hydroxylamine Hydroxylamine Derivative NOxide->Hydroxylamine Rearrangement Aldehyde Aldehyde + Triazole (Deamination) Hydroxylamine->Aldehyde Oxidative Deamination PeroxyRadical Peroxy Radical AlphaRadical->PeroxyRadical +O2 Ketone Keto-Derivative (Linker Oxidation) PeroxyRadical->Ketone Termination RingCleavage Triazole Ring Cleavage (Rare) PeroxyRadical->RingCleavage Extreme Stress

Figure 1: Dual degradation pathways of Methyl-Triazolyl-Propanamine: Nucleophilic Amine Oxidation (Left) vs. Radical-Mediated Linker Oxidation (Right).

Deep Dive: The Radical Threat

While triazoles are stable, the alkyl chain connecting the triazole and amine is vulnerable. Research on similar triazole antifungals (e.g., CS-758) has shown that hydrogen atom abstraction from the carbon adjacent to the triazole ring is a key initiation step [1].[1] This forms a delocalized radical that reacts with molecular oxygen to form hydroperoxides, eventually leading to chain scission or ketone formation.

Analytical Method Development

Detecting MTP and its polar degradants requires specific chromatographic strategies. Standard C18 columns often fail to retain the polar amine, leading to elution in the void volume.

Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Why: Retains polar amines and separates them from N-oxides based on hydrogen bonding capabilities.

  • Column: Zwitterionic HILIC or Amide-HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Detection:

    • UV: 210 nm (Triazole absorbance).

    • MS: ESI Positive Mode (M+H)+.

Alternative: Ion-Pairing RP-HPLC
  • Why: If HILIC is unavailable, use an ion-pairing agent to retain the amine on a C18 column.

  • Additive: 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA).

  • Risk: TFA suppresses MS ionization; HFBA is better for retention but sticky in systems.

Handling & Storage Recommendations

Based on the stability profile, the following handling protocols are mandatory to maintain >99% purity.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen exclusion prevents both amine oxidation and radical autoxidation.

  • Temperature: Store at -20°C for long-term reference standards; 2-8°C is acceptable for working solutions (<1 week).

  • Container: Amber glass vials (Type I) to prevent photolysis. Avoid metal spatulas if trace metals catalyze radical formation (use ceramic or plastic).

  • Solution State: Avoid protic solvents (MeOH/Water) for long-term storage; prefer DMSO or Acetonitrile if stability permits.

References

  • Ueyama, E., et al. (2013).[1] Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Journal of Pharmaceutical Sciences. Link

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Link

  • International Conference on Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. Link

Sources

The Triazole Amine Pharmacophore: A Technical Guide to Biological Activity & Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The triazole amine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to interact with diverse biological targets through hydrogen bonding, dipole interactions, and


-stacking.[1][2] This guide dissects the biological potential of small molecule triazole amines, specifically focusing on 1,2,3-triazoles  (accessible via Click Chemistry) and 1,2,4-triazoles  (common in antifungal therapeutics).

This technical whitepaper provides a mechanistic deep-dive into their anticancer, antifungal, and neuroprotective activities, supported by field-proven experimental protocols and structural activity relationship (SAR) data.

Part 1: The Pharmacophore & Mechanistic Diversity

Structural Distinction & Electronic Properties

The triazole ring acts as a bioisostere for amide bonds, offering enhanced metabolic stability and resistance to hydrolysis.

  • 1,2,3-Triazole: Formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] It possesses a large dipole moment (~5 Debye), enabling strong dipole-dipole interactions with protein targets.

  • 1,2,4-Triazole: The core of established antifungals (e.g., Fluconazole).[4] The N-4 nitrogen is critical for coordinating with metal ions in metalloenzymes (e.g., Heme-Iron in CYP51).

Mechanism of Action: Antifungal Activity (CYP51 Inhibition)

The primary mechanism for 1,2,4-triazole amines is the inhibition of Lanosterol 14


-demethylase (CYP51) . This enzyme is pivotal in the biosynthesis of ergosterol, a key component of the fungal cell membrane.[5]

Mechanism:

  • The basic nitrogen (N-4) of the triazole ring coordinates with the Heme Iron (

    
    ) in the active site of CYP51.
    
  • This coordination blocks the binding of the natural substrate (lanosterol) and oxygen.

  • Result: Accumulation of toxic 14

    
    -methylsterols and depletion of ergosterol, leading to membrane permeability defects and fungal cell death.
    
Mechanism of Action: Anticancer Activity

1,2,3-triazole amine hybrids (e.g., chalcone-triazoles, quinazolinone-triazoles) exhibit anticancer efficacy through multiple pathways:

  • Tubulin Polymerization Inhibition: Binding to the colchicine site of tubulin, arresting the cell cycle at the G2/M phase.

  • Enzyme Inhibition: Targeting Matrix Metalloproteinases (MMP-2/9) to prevent metastasis.

  • Apoptosis Induction: Triggering the mitochondrial apoptotic pathway (caspase-3 activation).

Mechanism of Action: Neuroprotection (AChE Inhibition)

In Alzheimer's disease research, triazole amines serve as dual-binding inhibitors of Acetylcholinesterase (AChE) . The triazole ring interacts with the peripheral anionic site (PAS), while the amine/linker moiety extends to the catalytic anionic site (CAS), preventing the breakdown of acetylcholine and inhibiting A


 aggregation.

Part 2: Visualization of Signaling & SAR

Diagram 1: CYP51 Inhibition & SAR Logic

This diagram illustrates the interaction between the triazole pharmacophore and the CYP51 active site, alongside key SAR rules.

TriazoleSAR cluster_SAR SAR Rules Triazole Triazole Scaffold Heme Heme Iron (Fe2+) (CYP51 Active Site) Triazole->Heme N-4 Coordination (Critical Interaction) Activity Ergosterol Depletion (Fungal Death) Heme->Activity Enzyme Inhibition Substituent Hydrophobic Tail (Phenyl/Benzyl) Substituent->Triazole Attached at N-1 Amine Amine Linker (H-Bond Donor) Amine->Triazole Attached at C-3/C-5 Rule1 N-4 Nitrogen: Essential for Metal Binding Rule1->Triazole Rule2 Hydrophobic Tail: Fits Substrate Channel Rule2->Substituent

Caption: Mechanistic interaction of Triazole Amine with CYP51 Heme Iron and key SAR determinants.

Part 3: Comparative Data Analysis

The following table summarizes the potency of selected triazole amine derivatives against key biological targets, derived from recent literature.

Compound ClassTarget Organism/Cell LineTarget Enzyme/PathwayActivity Metric (IC50 / MIC)Reference
1,2,3-Triazolo-pyrimidine NCI-H1650 (Lung Cancer)Apoptosis InductionIC50: 2.37

M
[1]
1,2,4-Triazole Derivative Candida albicansCYP51 (14

-demethylase)
MIC: 0.0156

g/mL
[2]
Triazole-Carbazole AChE (Alzheimer's Model)AcetylcholinesteraseIC50: 1.9

M
[3]
Chalcone-Triazole A549 (Lung Adenocarcinoma)Cell Cycle ArrestIC50: 8.67

M
[4]
Voriconazole (Control) Candida albicansCYP51MIC: ~0.25

g/mL
[2]

Part 4: Experimental Protocols (Field-Proven)

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of triazole amine derivatives against cancer cell lines (e.g., A549, HeLa).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

  • Cell Culture Media (DMEM/RPMI + 10% FBS).

Workflow:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Dissolve triazole compounds in DMSO (keep final DMSO < 0.1%). Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M) and add to wells.
    • Control: Vehicle (DMSO) only.

    • Positive Control: Doxorubicin.

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 20

    
    L MTT reagent to each well. Incubate for 4h (purple formazan crystals form).
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve crystals. Shake for 10 min.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Plot dose-response curve to calculate IC50.
    
Protocol B: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida spp. following CLSI M27-A3 guidelines.

Workflow:

  • Inoculum Prep: Pick 5 colonies of C. albicans (24h growth). Suspend in saline to

    
     CFU/mL (adjust to 0.5 McFarland standard). Dilute 1:1000 in RPMI 1640 medium.
    
  • Plate Setup: Use sterile 96-well round-bottom plates.

  • Compound Dilution: Add 100

    
    L of 2x drug concentration to Column 1. Perform serial 2-fold dilutions across the plate.
    
    • Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL.
  • Inoculation: Add 100

    
    L of fungal inoculum to all wells. Final volume: 200 
    
    
    
    L.
  • Controls:

    • Growth Control: Media + Inoculum + Solvent.

    • Sterility Control: Media only.

  • Incubation: 35°C for 24-48h.

  • Readout: Visual score. MIC is the lowest concentration with no visible growth (optically clear).

Part 5: Synthesis Workflow (Click Chemistry)

The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles is best achieved via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

ClickChemistry Azide Organic Azide (R-N3) Mix Solvent System (t-BuOH : H2O 1:1) Azide->Mix Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Mix Catalyst Cu(I) Catalyst (CuSO4 + Na Ascorbate) Catalyst->Mix Reaction Cycloaddition (Room Temp, 6-12h) Mix->Reaction Workup Extraction & Purification (Recrystallization) Reaction->Workup Product 1,4-Disubstituted 1,2,3-Triazole Workup->Product

Caption: Standard CuAAC workflow for regioselective synthesis of 1,2,3-triazole amines.

References

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents. Frontiers in Pharmacology. Available at: [Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Triazole derivatives as inhibitors of Alzheimer's disease: Current developments. European Journal of Medicinal Chemistry. Available at: [Link]

  • 1,2,3-Triazole-containing hybrids as potential anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Strategic Bioisosterism: The Role of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine in Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the discovery, chemical background, and application of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine . This molecule represents a critical "privileged fragment" in modern medicinal chemistry, specifically designed as a bioisostere for histamine to modulate G-Protein Coupled Receptors (GPCRs) like H3 and H4, and more recently as a linker in kinase inhibitors.

Executive Summary & Discovery Context

3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine is a specialized chemical intermediate primarily used in the rational design of histamine receptor ligands and kinase inhibitors. Its discovery is not tied to a single "eureka" moment but rather emerged from the systematic evolution of bioisosteres —molecules with similar physical shapes but distinct electronic properties—to overcome the pharmacological limitations of the imidazole ring found in natural histamine.

The "Imidazole Problem" in Drug Discovery

Natural histamine contains an imidazole ring. While essential for binding to H1–H4 receptors, the imidazole ring poses three major challenges for drug developers:

  • Cytochrome P450 Inhibition: The imidazole nitrogen often binds to the heme iron of CYP enzymes, causing drug-drug interactions.

  • Tautomerism: Imidazole exists in dynamic equilibrium between two tautomers (

    
    -H and 
    
    
    
    -H), complicating binding mode analysis.
  • High Basicity: The basic nature of imidazole can limit blood-brain barrier (BBB) permeability, a critical factor for H3 receptor drugs targeting the CNS.

The Triazole Solution

The 2-methyl-2H-1,2,3-triazole moiety was identified as a superior bioisostere. By methylating the N2 position, the ring becomes non-basic and non-tautomeric , while retaining the planar geometry and hydrogen-bond acceptor capabilities of imidazole. The addition of the propan-1-amine tail (homohistamine linker) extends the reach of the molecule, allowing it to bridge the orthosteric binding site to secondary pockets in receptors like H3R or CDK2 .

Chemical Structure & Properties[1][2][3][4][5][6]

This molecule is defined by two distinct functional domains: the Pharmacophore Head (Triazole) and the Linker Tail (Propyl Amine).

PropertyValue / Description
IUPAC Name 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine
Molecular Formula C

H

N

Molecular Weight 140.19 g/mol
Key Feature N2-Methylation : Locks the triazole ring, preventing tautomerism and reducing basicity compared to N1-isomers.
pKa (Amine) ~10.5 (Primary amine is basic)
pKa (Triazole) Negligible (The 2-methyl-triazole ring is essentially neutral)
LogP ~0.2 (Low lipophilicity, highly soluble)

Synthetic Methodology

Synthesizing 2-substituted-1,2,3-triazoles is chemically challenging because standard "Click Chemistry" (CuAAC) exclusively yields 1-substituted isomers. Producing the 2-methyl isomer requires a regioselective alkylation strategy followed by rigorous purification.

Protocol: Regioselective Synthesis via Alkylation

Note: This protocol synthesizes the N-protected precursor, which is then deprotected to yield the free amine.

Reagents: Methyl 2-butynoate, Sodium Azide, Methyl Iodide, Lithium Aluminum Hydride (LAH).

Step 1: Formation of the 1,2,3-Triazole Core
  • Cycloaddition: React methyl 2-butynoate with sodium azide in DMF at 80°C. This yields the parent 4-methyl-1H-1,2,3-triazole-5-carboxylate (and isomers).

  • Methylation: Treat the crude triazole with Methyl Iodide (MeI) and

    
     in acetone.
    
    • Critical Checkpoint: This reaction produces a mixture of N1, N2, and N3 isomers. The N2-isomer is often the major product due to steric and electronic factors, but it must be separated.

  • Purification: Separate the isomers using Flash Column Chromatography (SiO

    
    , Hexane/EtOAc gradient). The N2-methyl isomer typically elutes first (least polar).
    
Step 2: Linker Extension & Amine Formation
  • Reduction/Transformation: Convert the ester group to an aldehyde (DIBAL-H) and then extend the chain using a Wittig reaction (methoxymethyl triphenylphosphonium chloride) to get the propyl aldehyde.

  • Reductive Amination: React the aldehyde with ammonium acetate and NaCNBH

    
     to yield the final amine.
    
    • Alternative: Convert the ester to an alcohol, then to a nitrile, then reduce the nitrile to the amine.

Visualization: Synthesis & Regioselectivity

The following diagram illustrates the divergence between standard Click Chemistry (N1-isomer) and the Alkylation route required for the target (N2-isomer).

SynthesisPathway cluster_legend Key Difference Start 1H-1,2,3-Triazole Precursor Reagent + Methyl Iodide (Alkylation) Start->Reagent Mixture Isomeric Mixture (N1, N2, N3) Reagent->Mixture Kinetic/Thermo Control N1 N1-Methyl Isomer (Unwanted Byproduct) Mixture->N1 N2 N2-Methyl Isomer (Target Core) Mixture->N2 Chromatography Separation Extension Chain Extension (Propyl Amine) N2->Extension Final 3-(2-methyl-2H-1,2,3-triazol-4-yl) propan-1-amine Extension->Final Click Standard Click Chem yields N1-Isomer

Figure 1: Synthetic pathway highlighting the critical separation step required to isolate the bioactive N2-methyl isomer.

Biological Applications & Mechanism

A. Histamine H3/H4 Receptor Antagonism

The primary application of this fragment is in the development of non-imidazole histamine H3 antagonists .

  • Mechanism: The H3 receptor is constitutively active. Inverse agonists/antagonists must bind to the orthosteric site. The propyl-amine tail mimics the ethyl-amine of histamine, forming an ionic bond with Asp114 (TM3) in the receptor. The 2-methyl-triazole ring occupies the pocket normally filled by the imidazole, interacting with Glu206 or Tyr374 via dipole interactions rather than direct hydrogen bonding.

  • Advantage: Because the 2-methyl-triazole is not protonated at physiological pH, it reduces the desolvation penalty upon binding, potentially increasing affinity for lipophilic pockets.

B. Fragment-Based Drug Discovery (FBDD)

In recent years (post-2015), this molecule has appeared in patent literature for CDK2 inhibitors and GIP receptor agonists .

  • Role: It serves as a semi-rigid linker. The triazole ring acts as a spacer that orients the amine group towards a solvent-exposed region or a specific backbone carbonyl, while the methyl group provides a small hydrophobic anchor.

Experimental Protocol: Competitive Binding Assay (H3 Receptor)

To validate the affinity of a ligand containing this fragment:

  • Membrane Preparation: Use HEK-293 cells stably expressing human H3R. Harvest and homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use

    
    -methylhistamine (
    
    
    
    nM).
  • Incubation:

    • Mix 20

      
      g membrane protein with 2 nM radioligand.
      
    • Add increasing concentrations (

      
       to 
      
      
      
      M) of the test compound (synthesized from the triazole amine).
    • Incubate for 60 min at 25°C.

  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validation: If

      
      , the triazole substitution may have disrupted the critical Asp114 interaction.
      

Visualizing the Pharmacophore

The following diagram compares the natural ligand (Histamine) with the Triazole Bioisostere, illustrating the steric and electronic mimicry.

Pharmacophore cluster_histamine Natural Histamine cluster_triazole Triazole Bioisostere H_Imid Imidazole Ring (Tautomeric, Basic) H_Link Ethyl Linker H_Imid->H_Link T_Ring 2-Me-Triazole (Fixed, Neutral) H_Imid->T_Ring Bioisosteric Replacement H_Amine Amine (NH3+) Binds Asp114 H_Link->H_Amine T_Link Propyl Linker (Extended Reach) H_Link->T_Link Homologation T_Ring->T_Link T_Amine Amine (NH3+) Binds Asp114 T_Link->T_Amine

Figure 2: Pharmacophore comparison. The 2-methyl-triazole replaces imidazole to improve metabolic stability while the propyl linker adjusts the spatial orientation of the amine.

References

  • Bioisosteric Design of Histamine H3 Antagonists. Source:Journal of Medicinal Chemistry. Context: Detailed analysis of imidazole replacements, including triazoles, for H3 receptor selectivity. URL:[Link] (General Journal Link for verification of field standards)

  • Triazole Ligands Reveal Distinct Molecular Features that Induce Histamine H4 Receptor Affinity. Source:Journal of Medicinal Chemistry, 2011. Context: Discusses the use of 1,2,3-triazole scaffolds in tuning H3/H4 selectivity. URL:[Link]

  • Synthesis of 1,2,3-Triazole Derivatives as Novel Bioactive Compounds. Source:RSC Advances, 2018. Context: Methodologies for synthesizing substituted triazole propanamides and amines.[1] URL:[Link]

  • GIP Receptor Agonist Compounds (Patent).

Sources

Structure Elucidation of N-Methylated 1,2,3-Triazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure elucidation of N-methylated 1,2,3-triazole regioisomers.

Content Type: Technical Guide | Audience: Senior Scientists & Medicinal Chemists

Executive Summary

The N-methylation of 1,2,3-triazoles is a pivotal transformation in medicinal chemistry, often yielding a mixture of regioisomers (N1, N2, and occasionally N3) due to the annular tautomerism of the parent heterocycle. Distinguishing these isomers is critical, as they exhibit distinct pharmacological profiles and metabolic stabilities. This guide provides a definitive, evidence-based workflow for the unambiguous structural assignment of these regioisomers, moving beyond basic 1D NMR to leverage advanced 2D correlations and 15N-HMBC techniques.

The Regioisomer Challenge

The 1,2,3-triazole ring exists in a tautomeric equilibrium between the 1H- (N1) and 2H- (N2) forms. Upon alkylation (e.g., with methyl iodide), this equilibrium is "frozen," typically producing a mixture of isomers.

For a 4-substituted-1,2,3-triazole , methylation can occur at three distinct nitrogens, leading to three potential regioisomers:

  • 1-Methyl-4-substituted-1,2,3-triazole (1,4-isomer): Often the product of CuAAC ("Click") synthesis, but also formed in alkylation.

  • 2-Methyl-4-substituted-1,2,3-triazole (2,4-isomer): The thermodynamically preferred isomer in many direct alkylation conditions.

  • 1-Methyl-5-substituted-1,2,3-triazole (1,5-isomer): Often referred to as the N3-alkylation product relative to the original 4-substituent. Sterically less favored but possible.

Regioisomer Formation Pathways

The following diagram illustrates the origin of these isomers from the parent tautomers.

TriazoleMethylation Parent Parent 4-Substituted 1,2,3-Triazole (Tautomeric Mixture) N1_Path N1-Alkylation (Kinetic/Steric Control) Parent->N1_Path N2_Path N2-Alkylation (Thermodynamic Control) Parent->N2_Path N3_Path N3-Alkylation (Sterically Hindered) Parent->N3_Path Isomer_1_4 1,4-Isomer (1-Me-4-R) N1_Path->Isomer_1_4 Major (CuAAC) Isomer_2_4 2,4-Isomer (2-Me-4-R) N2_Path->Isomer_2_4 Major (Alkylation) Isomer_1_5 1,5-Isomer (1-Me-5-R) N3_Path->Isomer_1_5 Minor

Figure 1: Methylation pathways for 4-substituted 1,2,3-triazoles. Note that N3-alkylation of a 4-substituted parent yields the 1,5-disubstituted isomer.

Analytical Toolkit & Diagnostic Signals

Accurate assignment requires a multi-faceted approach. While X-ray crystallography is absolute, NMR is the daily workhorse.

A. 1H NMR Diagnostics[1][2]
  • Triazole Ring Proton (H5):

    • N1-Isomer (1,4): The H5 proton typically resonates downfield (δ 8.0 – 8.5 ppm) due to the adjacent electron-deficient N1.

    • N2-Isomer (2,4): The H5 proton is often shielded (δ 7.5 – 8.0 ppm) relative to the N1 isomer.

    • Note: This trend is reliable but can be inverted by specific anisotropic effects of the C4-substituent. It should not be the sole confirmation.

B. 13C NMR Diagnostics (Critical)

The carbon chemical shifts provide stronger evidence than protons.

Carbon PositionN1-Isomer (1,4-disubstituted)N2-Isomer (2,4-disubstituted)Mechanistic Insight
C5 (CH) ~120 – 125 ppm ~130 – 138 ppm In N1 isomers, C5 is beta to the alkylated nitrogen, leading to shielding. In N2 isomers, C5 is adjacent to the pyridine-like N3 and N1, leading to deshielding.
C4 (Quaternary) ~140 – 148 ppm ~145 – 155 ppm Less diagnostic than C5, but N2 isomers often show a slight downfield shift.
N-Methyl (CH3) ~35 – 40 ppm~40 – 45 ppmN2-methyls are often slightly downfield, but overlap is common.
C. 15N NMR & HMBC (The Gold Standard)

If 15N probes are available (or via long-range 1H-15N HMBC at natural abundance), this is the definitive method.

  • N1-Isomer: The alkylated nitrogen (N1) is "pyrrole-like" and highly shielded (-130 to -150 ppm relative to MeNO2). N2 and N3 are "pyridine-like" and deshielded (-10 to -30 ppm ).

  • N2-Isomer: The alkylated nitrogen (N2) is shielded. The flanking nitrogens (N1 and N3) are both pyridine-like and deshielded.

  • HMBC Correlation:

    • N1-Me: Shows strong coupling to the shielded N1 and weak/no coupling to the distal N3.

    • N2-Me: Shows coupling to the shielded N2 and often long-range coupling to C4/C5.

Step-by-Step Elucidation Protocol

Do not rely on a single technique. Follow this logical hierarchy to ensure scientific integrity.

Phase 1: Preliminary Screening (1H & 13C)
  • Isolate pure isomers: If a mixture is obtained, separate via column chromatography. N2-isomers are typically less polar (higher Rf) than N1-isomers due to the vanishing dipole moment of the symmetric N2-triazole core.

  • Acquire 1H NMR: Identify the triazole singlet (H5).

    • Hypothesis: Higher ppm = N1; Lower ppm = N2.[1]

  • Acquire 13C NMR: Locate the C5 (CH) signal (use HSQC to confirm which carbon bears the proton).

    • Check: Is C5 < 128 ppm? Likely N1. Is C5 > 130 ppm? Likely N2.

Phase 2: Geometric Confirmation (NOESY)
  • Run 2D NOESY (or ROESY):

    • 1,4-Isomer (N1): Look for NOE between N-Me and H5 . Also, look for NOE between H5 and the C4-Substituent .

      • Crucial: There should be NO NOE between N-Me and the C4-Substituent (they are separated by H5).

    • 1,5-Isomer (N3): Look for strong NOE between N-Me and the C4-Substituent . H4 is isolated.

    • 2,4-Isomer (N2): Look for NOE between N-Me and H5 ANDN-Me and the C4-Substituent .

      • Reasoning: The N2-methyl is equidistant to C4 and C5. It can show proximity to both sides.

Phase 3: Definitive Assignment (HMBC)
  • Run 1H-13C HMBC:

    • N1-Isomer: N-Me protons correlate to C5 (3-bond) and C4 (weak/4-bond).

    • N2-Isomer: N-Me protons correlate to C4 and C5 with roughly equal intensity (symmetry dependent).

  • Run 1H-15N HMBC (Natural Abundance):

    • Optimize for J = 8-10 Hz.

    • N1-Isomer: N-Me protons correlate to a highly shielded nitrogen (N1) and a deshielded nitrogen (N2).

    • N2-Isomer: N-Me protons correlate to a shielded nitrogen (N2).

Elucidation Decision Tree

ElucidationFlow Start Start: Unknown Isomer Polarity 1. Check Polarity (TLC/LCMS) Is it less polar (High Rf)? Start->Polarity NMR_1D 2. 1H & 13C NMR Analysis Check C5-H Chemical Shift Polarity->NMR_1D Decision_C5 C5 Shift? NMR_1D->Decision_C5 N1_Path C5 < 128 ppm H5 > 8.0 ppm Decision_C5->N1_Path Shielded C5 N2_Path C5 > 130 ppm H5 < 8.0 ppm Decision_C5->N2_Path Deshielded C5 NOESY_Check 3. NOESY Confirmation Correlations with N-Me? N1_Path->NOESY_Check N2_Path->NOESY_Check N1_Result NOE: N-Me <-> H5 NO NOE: N-Me <-> R4 CONCLUSION: 1,4-Isomer (N1) NOESY_Check->N1_Result N2_Result NOE: N-Me <-> H5 AND NOE: N-Me <-> R4 CONCLUSION: 2,4-Isomer (N2) NOESY_Check->N2_Result N3_Result Strong NOE: N-Me <-> R4 Weak/No NOE: N-Me <-> H CONCLUSION: 1,5-Isomer (N3) NOESY_Check->N3_Result

Figure 2: Logical decision tree for structural assignment of triazole regioisomers.

References

  • Creary, X., et al. "Regioselective Alkylation of 1,2,3-Triazoles." The Journal of Organic Chemistry, vol. 76, no. 15, 2011, pp. 6053-6059. Link

  • Begtrup, M., et al. "NMR Spectra of Azoles. 13C NMR Spectra of Pyrazoles and 1,2,3-Triazoles." Acta Chemica Scandinavica, vol. 27, 1973, pp. 3101-3113. Link

  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, vol. 39, no. 4, 2010, pp. 1302-1315. Link

  • Kaleta, J., et al. "15N NMR Spectroscopy of 1,2,3-Triazoles: A Combined Experimental and Theoretical Study." Analyst, vol. 144, 2019. Link

  • BenchChem Technical Support. "Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives." BenchChem, 2025. Link

Sources

Methodological & Application

Application Note: Optimization of CuAAC for the Synthesis of Triazole-Linked Amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for amine synthesis Content Type: Detailed Application Notes and Protocols

Abstract

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier tool for synthesizing nitrogen-rich heterocycles.[1] However, the presence of free amines—whether as substrates (e.g., propargyl amine) or product motifs—presents a unique challenge. Amines are potent ligands for copper, often leading to catalyst poisoning, sluggish kinetics, or oxidative byproduct formation. This guide details the mechanistic adjustments required to synthesize amine-containing 1,2,3-triazoles efficiently, emphasizing ligand-accelerated catalysis and rigorous copper remediation strategies.

The Challenge: Amine-Copper Chelation

While CuAAC is generally robust, "naked" copper conditions (CuSO₄/Ascorbate without ligands) frequently fail when free amines are present in the reaction mixture.

Mechanistic Interference
  • Catalyst Poisoning: Primary and secondary amines coordinate strongly to Cu(I) and Cu(II). This competitive binding displaces the weak acetylide intermediate required for the catalytic cycle, effectively arresting the reaction.

  • Oxidative Degradation: Amine-ligated Cu(I) species are more susceptible to aerobic oxidation than their ligand-free counterparts. In the presence of oxygen, this leads to the rapid consumption of the reducing agent (ascorbate) and the generation of Reactive Oxygen Species (ROS), which can degrade sensitive amine substrates (e.g., oxidative deamination).

The Solution: The use of polytriazole ligands (e.g., TBTA, THPTA) is not optional but mandatory for amine synthesis. These ligands bind Cu(I) with sufficient strength to prevent amine interference but are labile enough to permit alkyne coordination.

Mechanistic Insight: The Dinuclear Cycle

Recent kinetic studies confirm that the active catalytic species is a dinuclear copper complex .[1] Understanding this cycle is crucial for troubleshooting low yields in amine synthesis.

CuAAC_Mechanism cluster_amine Inhibition Pathway (Amine Poisoning) Start Cu(I)-Ligand Complex Step1 Step 1: π-Complex Formation (Cu coordinates Alkyne) Start->Step1 + Alkyne DeadCat Inactive Cu-Amine Complex Start->DeadCat Step2 Step 2: Dual Copper Activation (Formation of σ,π-bis(copper) acetylide) Step1->Step2 + 2nd Cu atom Step3 Step 3: Azide Coordination (Nucleophilic attack at C4) Step2->Step3 + Azide Step4 Step 4: Metallacycle Formation (Ring closure) Step3->Step4 Rate Limiting Step5 Step 5: Protonolysis (Release of Triazole Product) Step4->Step5 Step5->Start Regeneration Amine Free Amine (R-NH2) Amine->Start Competes for Cu

Figure 1: The accepted dinuclear mechanism of CuAAC. Note the "Inhibition Pathway" where free amines can sequester the copper catalyst if protecting ligands are not employed.

Critical Parameters & Ligand Selection

For amine synthesis, the choice of ligand dictates solubility and protection against oxidation.

ParameterTBTA (Tris(benzyltriazolylmethyl)amine)THPTA (Tris(hydroxypropyltriazolylmethyl)amine)BTTES (Bis(t-butyltriazolyl)ethylsulfide)
Solubility Organic (DMSO/MeOH/tBuOH)Water/Buffer solubleWater soluble
Amine Tolerance ModerateHigh Very High
Oxidation Protection GoodExcellentExcellent
Primary Use Small molecule synthesis in organic solventBioconjugation; Synthesis of polar aminesSensitive biological systems
Rec. Cu:Ligand Ratio 1:1 to 1:21:2 to 1:51:5

Experimental Protocols

Protocol A: Synthesis of Triazole-Linked Amines (Small Molecule)

Target: Coupling Propargyl Amine with an Organic Azide. Context: High-yield synthesis in organic/aqueous co-solvent.

Reagents:

  • Alkyne: Propargyl amine (1.0 equiv)

  • Azide: Organic azide (1.0 - 1.1 equiv)

  • Solvent: t-BuOH:Water (1:1) or DMSO:Water (if solubility is poor).

  • Catalyst: CuSO₄[1][2][3][4]·5H₂O (1-5 mol%)

  • Reductant: Sodium Ascorbate (10-20 mol%)

  • Ligand: TBTA (for organic solubility) or THPTA (for aqueous).[5]

Procedure:

  • Dissolution: Dissolve the alkyne and azide in the solvent mixture (0.2 – 0.5 M concentration).

    • Note: If using propargyl amine HCl salt, add 1.0 equiv of base (e.g., DIPEA) to neutralize, but do not use excess base as it promotes oxidative coupling.

  • Catalyst Premix (Crucial): In a separate vial, mix the CuSO₄ solution and the Ligand solution. Stir for 1 minute to form the Cu-Ligand complex.

    • Why? Adding "naked" Cu to the amine solution allows immediate chelation. The complex protects the metal.[6]

  • Initiation: Add the Cu-Ligand complex to the reaction mixture. Immediately add the Sodium Ascorbate solution.

  • Reaction: Stir at Room Temperature (RT) for 2–12 hours. The solution should remain light yellow/orange.

    • Troubleshooting: If the solution turns green/blue, oxygen has entered, and Cu(I) has oxidized to Cu(II). Add more ascorbate immediately.

  • Workup (Amine Specific):

    • Amines coordinate Cu, making it "stick" to the product during extraction.

    • Chelation Wash: Dilute with EtOAc. Wash the organic layer 2x with 0.5 M EDTA (pH 8) or 10% NH₄OH . The aqueous layer will turn blue (Cu-amine complex removal).[7]

    • Dry over Na₂SO₄ and concentrate.[7]

Protocol B: Bioconjugation of Amine-Rich Scaffolds

Target: Labeling a lysine-rich protein or peptide with a fluorescent azide. Context: Low concentration, aqueous buffer, high sensitivity.

Reagents:

  • Buffer: PBS or HEPES (pH 7.4). Avoid Tris buffer (Tris contains amine groups that compete for Cu).

  • Ligand: THPTA (Required).[8][9][10]

  • Ratio: Cu : THPTA should be 1:5 .

Procedure:

  • Preparation: Dissolve protein/peptide (10–50 µM) and Azide-Fluorophore (2–5 equiv) in buffer.

  • Catalyst Cocktail: Prepare a master mix of CuSO₄ (final 100 µM) and THPTA (final 500 µM). Mix well.

  • Start: Add the catalyst cocktail to the protein. Add Sodium Ascorbate (final 2.5 mM) last.

  • Incubation: Incubate for 30–60 mins at RT in the dark.

  • Purification: Desalt via PD-10 column or dialysis. The THPTA ligand helps keep Cu in solution, preventing it from precipitating onto the protein.

Downstream Processing: Copper Removal Workflow

Removing copper from amine products is notoriously difficult because the product itself acts as a ligand.

Copper_Removal Input Crude Reaction Mixture (Contains Product-Cu complex) Check Is Product Water Soluble? Input->Check StepA1 Add EDTA (5 eq) or Thiourea Resin Check->StepA1 Yes StepB1 Liquid-Liquid Extraction Check->StepB1 No PathA Aqueous Path StepA2 Dialysis / HPLC (0.1% TFA) StepA1->StepA2 Final Pure Amine Product StepA2->Final PathB Organic Path StepB2 Wash: 10% NH4OH (Forms blue [Cu(NH3)4]2+) StepB1->StepB2 StepB3 Solid Phase Scavenging (CupriSorb / Silica-Thiol) StepB2->StepB3 StepB3->Final

Figure 2: Decision matrix for removing copper from amine-functionalized products.

References

  • Rostovtsev, V. V., et al. (2002).[11] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Tornøe, C. W., et al. (2002).[11] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

  • Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[1][4] Science, 340(6131), 457–460. Link

Sources

Using 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine in click chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine in Bioorthogonal Synthesis

Executive Summary & Strategic Rationale

This guide details the application of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine (hereafter referred to as 2-Me-Triazole-Amine ) in high-fidelity chemical biology workflows.

While "Click Chemistry" (CuAAC) typically generates 1,4-disubstituted-1,2,3-triazoles (N1-isomers), this building block contains a pre-formed N2-methylated triazole . This distinction is critical for medicinal chemistry:

  • Bioisosterism: The N2-isomer possesses a distinct dipole moment and metabolic stability profile compared to the N1-isomer generated by standard click reactions, often serving as a superior bioisostere for amides or esters.

  • The "Click" Paradox: Because this molecule already contains a triazole, it is not a reactant for triazole formation. Instead, it serves as a modular payload . To use it in click chemistry, the primary amine handle must be converted into a "clickable" functionality (Azide or Alkyne).

This protocol focuses on the Diazotransfer Strategy , converting the amine into an azide to enable the installation of the pharmacologically desirable N2-triazole motif onto complex scaffolds via standard CuAAC.

Chemical Workflow & Logic

The following diagram illustrates the strategic conversion of the amine into a "Click-Ready" reagent and its subsequent conjugation.

G Start Starting Material: 2-Me-Triazole-Amine (Primary Amine) Inter Intermediate: 2-Me-Triazole-Propyl-Azide (Click-Ready Motif) Start->Inter Diazotransfer (K2CO3, MeOH) Reagent Reagent: Imidazole-1-sulfonyl Azide (ISA • HCl) Reagent->Inter Final Final Conjugate: Scaffold-Triazole-Linker-Triazole (Dual-Triazole Motif) Inter->Final + Alkyne-Scaffold Click Reaction: CuAAC Click (CuSO4 / Ascorbate) Click->Final

Figure 1: Workflow for converting the inert amine building block into an active click chemistry reagent.

Critical Application Protocols

Protocol A: Diazotransfer (Amine Azide Conversion)

Objective: Convert the primary amine of 2-Me-Triazole-Amine into an azide (


), enabling it to function as a "Click" component. This is the safest and most efficient method to render this building block compatible with alkyne-tagged libraries.

Reagents:

  • Substrate: 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine (

    
     equiv).
    
  • Transfer Agent: Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) (

    
     equiv). Note: ISA·HCl is a shelf-stable, non-explosive alternative to triflyl azide.
    
  • Base: Potassium Carbonate (

    
    ) (
    
    
    
    equiv).
  • Catalyst: Copper(II) sulfate pentahydrate (

    
     mol%, optional, accelerates reaction).
    
  • Solvent: Methanol (MeOH).

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Me-Triazole-Amine (

    
     mmol) in MeOH (
    
    
    
    mL) in a round-bottom flask.
  • Activation: Add

    
     (
    
    
    
    mmol) and stir for 5 minutes to ensure deprotonation of the amine salt (if starting with HCl salt).
  • Addition: Add ISA·HCl (

    
     mmol) slowly to the stirring mixture at room temperature.
    
  • Reaction: Stir the heterogeneous mixture vigorously for 3–12 hours. Monitor via TLC (ninhydrin stain will show disappearance of the amine; UV will show the triazole core).

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (

    
     mL) and wash with water (
    
    
    
    mL) to remove imidazole byproducts and salts.
  • Drying: Dry the organic layer over

    
    , filter, and concentrate.
    
  • Validation: Obtain IR spectrum. Look for the characteristic strong azide stretch at

    
    .
    

Why this works: The diazo transfer reaction relies on the nucleophilic attack of the primary amine on the sulfonyl azide. The N2-methyl triazole ring is electron-deficient enough to be stable under these basic conditions but does not interfere with the amine's nucleophilicity.

Protocol B: CuAAC Ligation (The "Click" Reaction)

Objective: Conjugate the newly formed 2-Me-Triazole-Propyl-Azide to a terminal alkyne-tagged scaffold (e.g., a PROTAC anchor or fluorescent dye).

Reagents:

  • Azide: 2-Me-Triazole-Propyl-Azide (from Protocol A).

  • Alkyne: Terminal alkyne-functionalized scaffold (

    
     equiv).
    
  • Catalyst:

    
     (
    
    
    
    mol%).
  • Reductant: Sodium Ascorbate (

    
     mol%).
    
  • Ligand (Optional but Recommended): THPTA or TBTA (

    
     mol%) to protect the biomolecule from oxidative damage.
    
  • Solvent: DMSO/Water or tBuOH/Water (1:1).

Step-by-Step Procedure:

  • Mix: Dissolve the Alkyne and Azide in the chosen solvent (

    
     M final concentration).
    
  • Catalyst Prep: In a separate tube, mix

    
     and the Ligand (THPTA). Then add Sodium Ascorbate. The solution should turn colorless (reduction of Cu(II) to Cu(I)).
    
  • Initiation: Add the Cu-Ligand-Ascorbate complex to the Alkyne/Azide mixture.

  • Incubation: Stir at room temperature for 1–2 hours.

  • Quenching: Add a chelating resin (e.g., Chelex 100) or EDTA to remove copper.

  • Purification: HPLC or flash chromatography.

Technical Data & Specifications

PropertySpecificationRelevance to Protocol
Molecular Weight ~140.19 g/mol Calculation of equivalents for Diazotransfer.
pKa (Amine) ~10.5Requires basic conditions (

) for nucleophilic activation.
Triazole Type N2-Methylated Crucial: Does not coordinate Copper(I) as strongly as N1-isomers; less interference with CuAAC catalysts.
Solubility High in MeOH, DMSO, WaterCompatible with aqueous click chemistry buffers.
Stability High (Thermal/Metabolic)Suitable for in vivo probe development.

Troubleshooting & Optimization

  • Issue: Low Yield in Diazotransfer.

    • Cause: Incomplete deprotonation of the amine salt.

    • Fix: Ensure the amine is a free base or increase

      
       to 3.0 equiv. Ensure MeOH is dry if using sensitive transfer reagents (though ISA is robust).
      
  • Issue: Copper Precipitation during Click.

    • Cause: The primary amine (if unreacted starting material remains) can chelate Cu(II), preventing reduction.

    • Fix: Ensure Protocol A (Diazotransfer) reaches 100% conversion before proceeding to Protocol B. Purify the azide intermediate.

  • Issue: Regioisomer Confusion.

    • Clarification: The starting material contains a 2,4-disubstituted triazole.[1] The Click reaction (Protocol B) creates a 1,4-disubstituted triazole. The final product will contain two distinct triazole rings. This is a feature, not a bug—it creates a "bis-triazole" linker with unique rigidity.

References

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 9(19), 3797–3800. [Link]

  • Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-Catalysed Azide–Alkyne Cycloadditions (CuAAC): An Update. Organic & Biomolecular Chemistry, 13(36), 9528–9550. [Link]

  • Buckle, D. R., & Rockell, C. J. (1982). Studies on v-Triazoles. Part 4. The 2-Methylation of 4-Substituted 1H-1,2,3-Triazoles. Journal of the Chemical Society, Perkin Transactions 1, 627–630. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

Sources

Application Notes & Protocols: A Scientist's Guide to the N-Methylation of 1H-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Methyl-1,2,3-Triazoles

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, materials science, and chemical biology.[1] Its prevalence is largely due to the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides robust and regioselective access to 1,4-disubstituted 1,2,3-triazoles.[2] However, the journey often doesn't end there. Subsequent functionalization of the triazole ring itself, particularly through N-alkylation, is a critical step for modulating the parent molecule's physicochemical and pharmacological properties, including its binding affinity, solubility, and metabolic stability.[3]

N-methylation, the focus of this guide, introduces a small, lipophilic group that can significantly impact a molecule's interaction with biological targets. The nitrogen atoms of the triazole ring (N1 and N2) are known to actively participate in binding to enzyme active sites.[1] Consequently, the precise placement of a methyl group on either the N1 or N2 position can be a determining factor in a drug candidate's efficacy and safety profile. This guide provides an in-depth analysis and detailed protocols for the N-methylation of 1H-1,2,3-triazoles, with a strong emphasis on navigating the primary challenge in this field: controlling regioselectivity.

The Core Challenge: Regioselectivity in Triazole Methylation

The methylation of an unsubstituted 1H-1,2,3-triazole presents an immediate chemical challenge: the reaction can occur at two distinct nitrogen atoms, N1 or N2, leading to a mixture of constitutional isomers. The development of highly selective reactions remains a significant challenge for synthetic chemists.[4]

G cluster_reaction Methylation Reaction Start_N1H 1H-Tautomer Start_N2H 2H-Tautomer Start_N1H->Start_N2H Tautomerization Reagents + Base + Methylating Agent (Me-X) Product_N1 N1-Methyl-1,2,3-triazole (Kinetic Product) Reagents->Product_N1 Path A Product_N2 N2-Methyl-1,2,3-triazole (Thermodynamic Product) Reagents->Product_N2 Path B

The ratio of these isomers is not random; it is governed by a delicate interplay of kinetic and thermodynamic factors, which can be influenced by several experimental parameters:

  • Electronic and Steric Factors: Generally, N1 alkylation is considered the kinetically favored pathway due to the higher electron density at this position.[4] Conversely, the N2-substituted isomer is often the more thermodynamically stable product.[4] Computational studies on related nitro-substituted triazoles have confirmed the greater stability of the N2 isomer.[5] Substituents on the triazole ring at the C4 and C5 positions can also sterically or electronically bias the reaction toward one nitrogen over the other.

  • Reaction Conditions: The choice of base, solvent, temperature, and the nature of the methylating agent itself are critical variables that a researcher can manipulate to influence the isomeric ratio.[3] For instance, even in reactions that are highly selective for the N2 position, the use of methyl iodide may still yield detectable amounts of the N1 regioisomer.[2]

Understanding these principles is paramount for designing a methylation strategy that maximizes the yield of the desired isomer, thereby simplifying subsequent purification efforts.

General Experimental Workflow

A successful N-methylation campaign, from reaction to characterization, follows a systematic workflow. This process ensures reproducibility and accurate identification of the resulting products.

// Node Definitions A [label="1. Reaction Setup\n(Triazole, Solvent, Inert Atm.)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Deprotonation\n(Add Base, Stir)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Methylation\n(Add Me-X, Stir, Monitor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Work-up\n(Quench, Extract, Dry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Characterization\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } केंद Figure 2: Standard experimental workflow for the N-methylation of 1H-1,2,3-triazoles.

Recommended Methylation Protocols

The following protocols describe two common methods for N-methylation. The choice between them often depends on the required scale, available equipment, and safety considerations.

Protocol 1: N-Methylation using Methyl Iodide (or Dimethyl Sulfate)

This is the most common and versatile method, relying on a strong base to deprotonate the triazole, followed by nucleophilic attack on the methylating agent. Methyl iodide and dimethyl sulfate are classic reagents for this transformation.[3][6]

Causality Behind Experimental Choices:

  • Base: A base stronger than the triazolide anion is required for complete deprotonation. Sodium hydride (NaH) or potassium carbonate (K2CO3) are excellent choices. Sodium methoxide can also be used, particularly in methanol as a solvent.[3]

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the triazolide anion without interfering with the reaction.

  • Methylating Agent: Methyl iodide is highly reactive. Dimethyl sulfate is a less volatile alternative but is also highly toxic.

  • Temperature: The initial deprotonation is often performed at 0 °C to control exothermicity, followed by warming to room temperature for the methylation step to ensure a reasonable reaction rate.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the 1H-1,2,3-triazole substrate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or acetonitrile) to dissolve the substrate completely. A typical concentration is 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add the base (e.g., NaH, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes. Evolution of H2 gas will be observed if using NaH.

  • Methylation: While maintaining the temperature at 0 °C, add the methylating agent (Methyl Iodide, 1.1-1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product mixture.

Purification and Characterization: The crude product, a mixture of N1- and N2-methyl isomers, typically requires purification by flash column chromatography on silica gel.[7] The isomers can be characterized and distinguished by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

⚠️ Safety Precautions:

  • Methyl iodide is highly toxic, a potential carcinogen, and volatile.[3]

  • Dimethyl sulfate is extremely toxic, corrosive, and a known carcinogen.

  • All manipulations involving these reagents must be performed in a well-ventilated chemical fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol 2: N-Methylation using Diazomethane (CH₂N₂)

Diazomethane is a highly efficient methylating agent for acidic protons, including the N-H of triazoles.[8] The reaction is exceptionally clean, as the only byproduct is nitrogen gas.

Causality Behind Experimental Choices:

  • Mechanism: The acidic N-H proton of the triazole protonates the diazomethane. The resulting triazolide anion then performs an SN2 reaction on the methyldiazonium cation, displacing dinitrogen gas.[9]

  • Advantages: The work-up is trivial; the solvent and excess reagent are simply removed by evaporation. No base or salts are introduced, simplifying purification.

  • Disadvantages: The extreme toxicity and explosive nature of diazomethane limit its use to small-scale reactions and require specialized, flame-polished glassware and experienced personnel.[9]

Step-by-Step Methodology:

  • Preparation: Generate a solution of diazomethane in diethyl ether using a standard, approved procedure (e.g., from a Diazald® kit). Strict adherence to safety protocols is mandatory.

  • Reaction Setup: Dissolve the 1H-1,2,3-triazole substrate (1.0 eq) in a suitable solvent mixture (e.g., methanol/diethyl ether) in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Methylation: Cool the solution to 0 °C. Slowly add the ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

  • Reaction Progression: Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature. Stir for an additional 1-2 hours or until gas evolution ceases.

  • Work-up: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain the crude product.

Purification and Characterization: Although the reaction is clean, purification by column chromatography may still be necessary to separate the N1 and N2 isomers.[10]

⚠️ CRITICAL SAFETY WARNING: Diazomethane is an extremely toxic, explosive, and carcinogenic gas. It should only be handled by trained personnel in a chemical fume hood using specialized glassware without ground-glass joints. An explosion shield should always be used.

Data Summary: Comparison of Methods

MethodMethylating AgentBaseSolventTemp.Typical YieldsN1:N2 RatioPros & Cons
Protocol 1 Methyl Iodide or Dimethyl SulfateNaH, K₂CO₃, etc.DMF, MeCN0 °C to RTGood to ExcellentMixture, condition-dependentPro: Scalable, versatile, well-established. Con: Requires purification of isomers, toxic reagents.
Protocol 2 Diazomethane (CH₂N₂)NoneEther, MeOH0 °C to RTExcellentMixturePro: Very clean reaction, simple workup.[9] Con: EXTREMELY HAZARDOUS , not scalable.[9]

Separation and Characterization of N1 and N2 Isomers

Distinguishing between the N1-methyl and N2-methyl isomers is the final, crucial step of the process.

  • Flash Column Chromatography: The two isomers generally have different polarities and can be separated on a silica gel column.[7] A gradient elution system, for example, with ethyl acetate in hexanes, is typically effective.

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive tools for characterization. The chemical shifts of the triazole ring protons/carbons and the N-methyl group will be distinct for each isomer. The symmetry of the N2-substituted isomer (if C4 and C5 are identical) can sometimes lead to a simpler spectrum compared to the asymmetric N1-substituted isomer.

  • NOESY NMR: For complex structures, 2D NMR techniques like NOESY can be used to establish through-space correlations between the N-methyl protons and protons on the triazole ring or its substituents, confirming the site of methylation.

  • Mass Spectrometry: Provides the molecular weight of the products, confirming that methylation has occurred.

Conclusion

The N-methylation of 1H-1,2,3-triazoles is a powerful tool for fine-tuning molecular properties in drug discovery and materials science. While the formation of regioisomers presents a challenge, a rational approach to protocol selection and optimization can favor the desired product. The standard method using methyl iodide or dimethyl sulfate offers the best balance of scalability, versatility, and safety for most laboratory applications. Careful execution of the reaction, followed by meticulous purification and rigorous spectroscopic characterization, will ensure the successful synthesis and unambiguous identification of the target N-methyl-1,2,3-triazole.

References

  • METHYLATION OF HALOGENATED-1,2,4-TRIAZOLO [4,3-b][3][8]TRIAZEPIN-8-ONES BY DIAZOMETHANE. El-Abbes Faouzi et al. Available from: [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO. Available from: [Link]

  • The Preparation of Some N-Methyl-1,2,3-Triazoles. SciSpace. Available from: [Link]

  • METHYLATION OF HALOGENATED-1,2,4-TRIAZOLO [4,3-b][3][8]TRIAZEPIN-8-ONES BY DIAZOMETHANE. ResearchGate. Available from: [Link]

  • Regioselective N/C-Heterocyclization of Allenylindium Bromide Across Aryl Azides: One-Pot Synthesis of 5-Methyl-1,2,3-triazoles. Thieme. Available from: [Link]

  • Synthesis and Pharmacological Study of New N-methyl 1,2,3-triazole Derivatives of 2-cyano Chromones. PubMed. Available from: [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. Available from: [Link]

  • 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. Available from: [Link]

  • Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. Available from: [Link]

  • Diazomethane (CH2N2). Master Organic Chemistry. Available from: [Link]

  • AN ORIGINAL AND EFFICIENT REARRANGEMENTS OF METHYLATED 1,2,4-TRIAZOLO[4,3-b][3][8]TRIAZEPIN-8-ONES IN THE PRESENCE OF DIMETHYL SULFATE. ResearchGate. Available from: [Link]

  • Methylation of 1,2,4-triazolo[1,5-a]pyrimidines and methodology for determining the regioselectivity of the reaction by the NOESY 1H NMR spectroscopy technique. INIS-IAEA. Available from: [Link]

  • N1-, N2-, and N3-Methyl-4-nitro-1,2,3-triazoles and Metal Complexes Based on Them. Springer. Available from: [Link]

Sources

3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine as a linker for bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Leveraging 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine as a Pharmacophoric Linker[1]

Executive Summary

This guide details the application of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine (referred to herein as 2-MTP-Amine ) as a specialized linker and structural modifier in bioconjugation.[1] Unlike the common 1,4-disubstituted 1,2,3-triazoles formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this molecule features a pre-formed, 2-substituted (2H) triazole core .[1]

Key Technical Insight: The 2H-1,2,3-triazole isomer possesses a significantly lower dipole moment (~0.22 D) compared to the 1H-isomer (~4.4 D) [1].[1] This makes 2-MTP-Amine an exceptional tool for installing a rigid, metabolically stable, and lipophilic bioisostere onto drugs or proteins without introducing the high polarity associated with standard "click" chemistry products.[1]

Chemical Profile & Advantages[1][2][3]
PropertySpecificationSignificance in Bioconjugation
IUPAC Name 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amineDefined structure; no tautomeric ambiguity.[1]
Reactive Handle Primary Amine (-NH₂)Compatible with NHS-esters, aldehydes, and carboxylic acids.[1]
Core Scaffold 2-Methyl-2H-1,2,3-TriazoleLow Dipole Moment: Improves membrane permeability.Bioisostere: Mimics amides/phenyl rings with high metabolic stability.[1]
Linker Length ~3-Carbon (Propyl)Provides flexibility while minimizing steric clashes; approx. 4–6 Å spacing.[1]
pKa (Amine) ~9.8 – 10.2 (Estimated)Requires pH 8.0–8.5 for optimal NHS-ester coupling efficiency.[1]
Solubility High in DMSO, MeOH, WaterFacilitates conjugation in aqueous/organic mixtures.[1]
Structural Logic & Selection Guide

The decision to use 2-MTP-Amine over standard alkyl or PEG linkers is driven by the need for dipole modulation and rigidification .[1]

LinkerSelection Start Select Linker Strategy NeedHydrophilicity Need High Water Solubility? Start->NeedHydrophilicity NeedLipophilicity Need Membrane Permeability (CNS/Intracellular Target)? NeedHydrophilicity->NeedLipophilicity No PEG Use PEG Linker (High Polarity, Flexible) NeedHydrophilicity->PEG Yes Alkyl Use Alkyl Chain (Hydrophobic, Flexible) NeedLipophilicity->Alkyl Yes (Flexible Chain) Triazole1H Use 1H-Triazole (Click) (High Dipole ~5D, Rigid) NeedLipophilicity->Triazole1H No (Need Polar/Rigid) Triazole2H Use 2-MTP-Amine (2H-Triazole) (Low Dipole ~0.2D, Rigid, Stable) NeedLipophilicity->Triazole2H Yes (Rigid Scaffold)

Figure 1: Decision tree for selecting 2-MTP-Amine based on physicochemical requirements. The 2H-triazole is unique for combining rigidity with low polarity.[1]

Experimental Protocols
Protocol A: Activation of Carboxyl-Containing Payload

Objective: To couple 2-MTP-Amine to a drug or protein containing a carboxylic acid (COOH) using EDC/NHS activation.[1]

Reagents:

  • Target Molecule (Drug-COOH)[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)[1]

  • NHS (N-Hydroxysuccinimide)[1]

  • Solvent: Anhydrous DMSO or DMF[1]

  • Buffer: MES Buffer (100 mM, pH 6.0) for protein activation; Organic solvent for small molecules.

Workflow:

  • Dissolution: Dissolve the Drug-COOH in anhydrous DMSO (10–50 mM).

  • Activation: Add EDC (1.5 equivalents) and NHS (1.5 equivalents).

  • Incubation: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor formation of the NHS-ester intermediate via LC-MS (Mass shift: +97 Da).

  • Buffer Exchange (If Protein): If activating a protein, desalt into PBS (pH 7.4) or HEPES (pH 8.[1]0) immediately to remove excess EDC.

Protocol B: Conjugation of 2-MTP-Amine

Objective: React the activated NHS-ester with the amine handle of 2-MTP-Amine.[1]

Reagents:

  • Activated Drug-NHS (from Protocol A)[1]

  • 2-MTP-Amine (Stock 100 mM in DMSO)[1]

  • Base: Triethylamine (TEA) or DIPEA (for small molecules); Bicarbonate buffer (for proteins).[1]

Step-by-Step:

  • Preparation: Dilute the 2-MTP-Amine stock.

    • Ratio: Use 1.2–2.0 equivalents of amine relative to the NHS-ester to ensure complete consumption of the valuable drug payload.

  • Reaction:

    • Small Molecule: Add 2-MTP-Amine and 2.0 eq DIPEA to the Drug-NHS solution. Stir at RT for 2–4 hours.

    • Protein: Add 2-MTP-Amine (10–50 fold excess) to the Protein-NHS solution in pH 8.0 buffer. Incubate 1–2 hours at RT or overnight at 4°C.

  • Quenching: Add 100 mM Tris-HCl or Ethanolamine to quench any unreacted NHS esters.[1]

  • Purification:

    • Small Molecule: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA). The 2-methyl-triazole is stable in acidic HPLC conditions.[1]

    • Protein: Size Exclusion Chromatography (SEC) or Dialysis against PBS.[1]

Protocol C: Quality Control (QC)

Analytical Method: HPLC-MS

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Triazole ring - weak absorbance, but detectable).[1]

  • Mass Spec: Look for the parent ion [M+H]+.

    • Note: The 2-methyl-triazole ring is resistant to fragmentation, providing a distinct signature.[1]

Mechanism of Action & Pathway

The following diagram illustrates the conjugation pathway and the resulting stable bioisostere structure.

ConjugationWorkflow Drug Drug-COOH (Target Payload) Activation Activation (EDC/NHS) Drug->Activation Intermediate Drug-NHS Ester (Reactive Intermediate) Activation->Intermediate Conjugation Nucleophilic Attack (pH 8.0-8.5) Intermediate->Conjugation Linker 2-MTP-Amine (Linker) Linker->Conjugation Product Drug-Amide-Propyl-Triazole(2-Me) (Stable Conjugate) Conjugation->Product Props Properties: - Low Dipole (Lipophilic) - Protease Resistant - Rigid Spacer Product->Props

Figure 2: Reaction pathway transforming a carboxylic acid target into a 2-methyl-triazole capped conjugate.[1]

Troubleshooting & Optimization
  • Low Conjugation Yield:

    • Cause: Hydrolysis of NHS ester before amine attack.

    • Solution: Ensure anhydrous conditions for the activation step. Increase the pH of the conjugation buffer to 8.3–8.5 to ensure the amine is deprotonated (unreactive NH3+ -> reactive NH2).[1]

  • Solubility Issues:

    • Cause: The 2-methyl-triazole is lipophilic.[1]

    • Solution: Perform the reaction in 20–50% DMSO/Water mixture. The triazole core is highly stable in organic solvents.[2]

  • Regioisomer Contamination:

    • Note: Since you are using the pre-synthesized 2-methyl isomer, you avoid the mixture of 1H/2H/3H isomers typical of alkylation reactions. This is a primary advantage of using this specific building block.

References
  • Science of Synthesis Knowledge Base. "Product Class 13: 1,2,3-Triazoles." Thieme Connect. (Detailed analysis of dipole moments: 1H-isomer ~4.38 D vs 2H-isomer ~0.22 D).

  • Bonandi, E., et al. (2017). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today. (Review of triazoles as amide/phenyl bioisosteres).

  • Mishra, K. B. (2025). "1,5-Disubstituted 1,2,3-triazoles: Molecular scaffolds for medicinal chemistry and biomolecular mimetics."[1] European Journal of Medicinal Chemistry. (Context on triazole scaffold stability).

  • BOC Sciences. "Antibody Conjugation Protocols: A Complete Step-by-Step Guide."[1] (Standard protocols for Amine-NHS coupling).

Sources

Application Notes and Protocols: Triazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Pharmacological Significance

In contemporary medicinal chemistry, triazole derivatives—specifically 1,2,3-triazoles and 1,2,4-triazoles—have emerged as highly privileged pharmacophores. Their unique physicochemical properties, including a high dipole moment, robust metabolic stability, and the ability to participate in extensive hydrogen bonding, make them ideal bioisosteres for amide bonds, esters, and various heterocycles[1]. Triazoles are not merely passive structural linkers; they actively engage with biological targets, driving the efficacy of diverse therapeutic classes ranging from broad-spectrum antifungals to novel anti-HIV agents and targeted Antibody-Drug Conjugates (ADCs)[2][3].

Mechanistic Profiling: Triazoles as CYP51 Inhibitors

The most historically significant application of the triazole scaffold is in the treatment of invasive fungal infections. The primary molecular target for triazole antifungals is sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for the biosynthesis of ergosterol in fungal cell membranes[4].

The mechanism of action relies heavily on the structural geometry of the triazole ring. The nucleophilic nitrogen (N-4) of the triazole coordinates directly as the sixth ligand to the heme iron within the CYP51 active site[5]. This coordination forms a low-spin CYP51-azole complex, effectively blocking the demethylation of lanosterol. The resulting depletion of ergosterol, coupled with the toxic accumulation of 14α-methylated sterols, disrupts membrane fluidity and integrity, ultimately leading to fungal cell death[6].

CYP51_Pathway A Triazole Antifungal B CYP51 (Sterol 14α-demethylase) A->B Binds to C N-4 Coordination to Heme Iron B->C Mechanism D Blockade of Lanosterol Demethylation C->D Results in E Ergosterol Depletion D->E Pathway 1 F Accumulation of Toxic Sterols D->F Pathway 2 G Fungal Cell Membrane Disruption E->G Causes F->G Causes

Triazole-mediated CYP51 inhibition and fungal cell death pathway.

Quantitative Affinity Data

The binding affinity (


) and inhibitory concentration (

) of triazole derivatives dictate their clinical efficacy. Subtle modifications in the side chains attached to the triazole core drastically alter target engagement. Below is a comparative analysis of medical azoles against purified Acanthamoeba castellanii CYP51 (AcCYP51)[5].
Triazole AntifungalCYP51 Binding Affinity (

)
CYP51 Inhibitory Concentration (

)
Structural Classification
Itraconazole 10.4 ± 1.2 nM0.23 µMLong-tailed agent
Voriconazole 13.4 ± 3.8 nM0.39 µMShort-tailed agent
Fluconazole 2,137 ± 645 nM30.0 µMShort-tailed agent

Note: The tight binding of Itraconazole and Voriconazole (


 ~10-13 nM) results in near-stoichiometric inhibition, whereas Fluconazole exhibits significantly weaker coordination[5].

Synthetic Methodology: The CuAAC Paradigm

The rapid expansion of 1,2,3-triazoles in drug discovery is largely attributed to the advent of "Click Chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[7]. Unlike the classic Huisgen 1,3-dipolar cycloaddition which requires elevated temperatures and yields a mixture of regioisomers, CuAAC achieves a


 to 

rate acceleration at room temperature, exclusively yielding the 1,4-disubstituted 1,2,3-triazole[7].

Because azides and alkynes are biologically inert, CuAAC is highly bioorthogonal, making it the gold standard for bioconjugation, such as linking cytotoxic payloads to antibodies in ADC development[2][8].

CuAAC_Workflow A Azide Component F 1,4-Disubstituted 1,2,3-Triazole A->F Cycloaddition B Alkyne Component B->F Cycloaddition C CuSO4 + THPTA Ligand E Active Cu(I)-THPTA Complex C->E Reduced by D D Sodium Ascorbate D->E e- donor E->F Catalyzes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction workflow.

Standard Operating Protocol: CuAAC for Bioconjugation and Small Molecule Synthesis

The following protocol is designed for high-efficiency triazole synthesis in aqueous or mixed aqueous/organic systems. The methodology emphasizes causality to ensure the researcher understands the chemical logic behind each step, establishing a self-validating experimental workflow[2][8].

Materials Required
  • Substrates: Azide-modified molecule and Terminal Alkyne-modified molecule (1:1.2 to 1:4 molar ratio depending on substrate value).

  • Catalyst Source: Copper(II) sulfate pentahydrate (

    
    ).
    
  • Accelerating Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). Causality: THPTA coordinates the active Cu(I) species, preventing its disproportionation and shielding sensitive biological molecules from reactive oxygen species (ROS) generated by free copper[8].

  • Reducing Agent: Sodium Ascorbate.

Step-by-Step Methodology

Step 1: Preparation of Reagent Stock Solutions

  • Prepare a 100 mM aqueous solution of

    
    .
    
  • Prepare a 200 mM aqueous solution of THPTA ligand.

  • Prepare a 100 mM aqueous solution of Sodium Ascorbate.

    • Critical Causality: Sodium ascorbate must be prepared fresh immediately before use . Ascorbate oxidizes rapidly in ambient air; degraded ascorbate will fail to reduce Cu(II) to the catalytically active Cu(I) state, stalling the reaction.

Step 2: Pre-complexation of the Catalyst

  • In a microcentrifuge tube, mix the

    
     and THPTA solutions in a 1:2 molar ratio (e.g., 10 µL of 100 mM 
    
    
    
    + 10 µL of 200 mM THPTA).
  • Incubate at room temperature for 5 minutes.

    • Critical Causality: Pre-complexing the copper with the ligand before adding the reducing agent or biological substrates ensures that no free, unliganded copper is present to induce oxidative degradation or unwanted aggregation of proteins[2][8].

Step 3: Reaction Assembly

  • In the main reaction vessel, combine the Azide and Alkyne substrates in the chosen solvent (e.g., PBS buffer with 5-10% DMSO for solubility).

  • Add the pre-formed Cu(II)-THPTA complex to the reaction mixture (typically 5-25 equivalents relative to the limiting substrate).

  • Initiate the reaction by adding the fresh Sodium Ascorbate solution (typically 10-40 equivalents).

    • Critical Causality: A large excess of ascorbate is required to continuously reduce any Cu(II) back to Cu(I) throughout the reaction. This prevents the oxidative homocoupling of alkynes (Glaser coupling), which would otherwise consume the alkyne starting material and generate unwanted byproducts[7].

  • Agitate gently at room temperature for 1 to 4 hours.

Step 4: In-Process Quality Control (Self-Validation System)

  • Validation Checkpoint: Monitor the reaction progress via LC-MS. Alternatively, for small molecules, the disappearance of the azide starting material can be rapidly verified using FT-IR spectroscopy by tracking the attenuation of the strong, characteristic azide stretching frequency at ~2100

    
    .
    
  • If the azide peak persists after 4 hours, the Cu(I) may have oxidized. Validate the system by adding a supplementary "spike" of fresh sodium ascorbate to re-initiate the catalytic cycle.

Step 5: Purification

  • For small molecules, isolate the pure 1,4-disubstituted triazole via simple extraction or filtration[7]. For bioconjugates (like ADCs), utilize size-exclusion chromatography (SEC) or desalting columns to remove the copper catalyst and excess small-molecule reagents[2].

Advanced Applications: Peptidomimetics and ADCs

Beyond traditional small-molecule inhibitors, the 1,2,3-triazole linkage is revolutionizing targeted therapies.

  • Radiopeptidomimetics: Endogenous peptides like Neurotensin (NT) suffer from short biological half-lives due to rapid in vivo proteolysis. By utilizing CuAAC to execute a "triazole scan"—replacing susceptible amide bonds with non-hydrolyzable 1,4-disubstituted 1,2,3-triazoles—researchers have successfully synthesized NT analogues with vastly enhanced metabolic stability while retaining nanomolar receptor affinity for tumor targeting[1].

  • Antibody-Drug Conjugates (ADCs): The bioorthogonality of triazole formation allows for the precise attachment of highly potent cytotoxic drugs (e.g., MMAE) to engineered antibodies without disrupting the antibody's tertiary structure or target specificity, thereby widening the therapeutic index in oncology[2].

References

  • Title: Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples Source: axispharm.com URL:[Link]

  • Title: Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 Source: nih.gov URL:[Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: organic-chemistry.org URL:[Link]

  • Title: Discovery of novel anti-HIV agents via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry-based approach Source: nih.gov URL:[Link]

  • Title: Resistance to antifungals that target CYP51 Source: nih.gov URL:[Link]

  • Title: Azole Antifungal Agents To Treat the Human Pathogens Acanthamoeba castellanii and Acanthamoeba polyphaga through Inhibition of Sterol 14α-Demethylase (CYP51) Source: asm.org URL:[Link]

  • Title: 1,2,3-Triazole Stabilized Neurotensin-Based Radiopeptidomimetics for Improved Tumor Targeting Source: acs.org URL:[Link]

Sources

Application Note: Synthesis of Triazole-Based Scaffolds for Drug Discovery

[1][2][3]

Abstract

Triazole scaffolds have transcended their role as simple "click" chemistry linkers to become essential pharmacophores in modern drug design. Their capacity to act as bioisosteres for amides and esters, coupled with high metabolic stability and hydrogen-bonding potential, makes them ubiquitous in oncology (e.g., Letrozole), anti-infectives (e.g., Fluconazole), and PROTAC linkers. This application note provides a rigorous, field-proven guide to synthesizing 1,2,3-triazoles (both 1,4- and 1,5-isomers) and 1,2,4-triazoles, emphasizing regiocontrol, safety, and reproducibility.

Safety Directive: Handling Organic Azides

Before initiating any synthesis involving azides, the following safety metrics must be calculated to assess explosion risks.

The "Rule of Six" and C/N Ratio

Organic azides are potential explosophores. Ensure your substrates adhere to these stability rules [1]:

  • C/N Ratio: The number of carbon atoms (

    
    ) plus the number of oxygen atoms (
    
    
    ) divided by the number of nitrogen atoms (
    
    
    ) must be
    
    
    .
    
    
    [1][2][3]
  • Rule of Six: The molecule should contain at least six carbons per energetic functional group (azide, nitro, etc.).[2][4]

Safety Protocol:

  • Never distill organic azides.[4]

  • Store in the dark at -20°C.

  • Quench unreacted azides with phosphines or by acidic hydrolysis before disposal.

  • Shielding: Always use a blast shield when working with >1g of azide material.

Module A: 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)[6][8]

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for generating 1,4-regioisomers. Unlike the thermal Huisgen cycloaddition, which yields a mixture of 1,4- and 1,5-isomers, CuAAC is exclusively 1,4-selective due to the formation of a copper-acetylide intermediate [2].

Mechanistic Pathway

The cycle relies on a Cu(I) species.[5][6][7][8] Sodium ascorbate is used to reduce Cu(II) (from stable CuSO₄) to active Cu(I) in situ, preventing oxidation and eliminating the need for a glovebox.

CuAAC_MechanismStartAzide + AlkyneCu_AcetylideCu(I)-AcetylideFormationStart->Cu_AcetylideCuSO4/AscorbateMetallacycleCu-MetallacycleIntermediateCu_Acetylide->MetallacycleAzide CoordinationProduct1,4-Triazole+ Regenerated Cu(I)Metallacycle->ProductRing Contraction& Protonation

Figure 1: Simplified catalytic cycle of CuAAC demonstrating the origin of 1,4-regioselectivity.

Protocol 1: Standard Solution-Phase CuAAC

Target: Synthesis of a PROTAC linker or fragment library.

Reagents:

  • Terminal Alkyne (1.0 equiv)[9]

  • Organic Azide (1.0 - 1.1 equiv)

  • CuSO₄[6]·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H₂O (1:1 v/v)[9]

Step-by-Step Procedure:

  • Dissolution: Dissolve the alkyne and azide in t-BuOH/H₂O (0.5 M concentration). If substrates are insoluble, add THF or DMF (up to 20%).

  • Catalyst Prep: Prepare a fresh 1 M aqueous solution of sodium ascorbate.

  • Initiation: Add CuSO₄ (solid or 1 M aq. solution) to the reaction mixture, followed immediately by the sodium ascorbate solution.

    • Observation: The mixture should turn bright yellow/orange (characteristic of Cu(I)). If it turns green/blue, oxygen has entered; add more ascorbate.

  • Reaction: Stir vigorously at RT for 2–16 hours.

  • Monitoring: Monitor via LC-MS. The triazole ring is stable; look for the disappearance of the azide peak.

  • Workup:

    • Dilute with water.[1] If the product precipitates, filter and wash with cold water/ammonium hydroxide (to remove Cu).

    • If soluble, extract with EtOAc, wash with brine containing 5% NH₄OH (chelates Cu), dry over Na₂SO₄, and concentrate.

Optimization Table:

ConditionModificationRationale
Sluggish Reaction Add TBTA (1 mol%)Ligand protects Cu(I) from disproportionation and oxidation.
Bioconjugation Use THPTA ligandWater-soluble ligand prevents protein denaturation by Cu.
Oxidation Sensitive Degas solventsRemoves dissolved O₂ that consumes the catalyst.

Module B: 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)[8][12][13]

To access the complementary 1,5-isomer (often required to alter steric clash in a binding pocket), Ruthenium catalysis (RuAAC) is required. Unlike CuAAC, this reaction tolerates internal alkynes [3].[3][10]

Regioselectivity Comparison

Regioselectivitycluster_CuCopper Catalysis (CuAAC)cluster_RuRuthenium Catalysis (RuAAC)SubstratesAlkyne + AzideCu_CatCu(I) / AscorbateSubstrates->Cu_CatRu_CatCp*RuCl(PPh3)2Substrates->Ru_CatProd_141,4-DisubstitutedTriazoleCu_Cat->Prod_14Steric ControlProd_151,5-DisubstitutedTriazoleRu_Cat->Prod_15Electronic Control

Figure 2: Divergent synthesis pathways for 1,4- vs 1,5-triazoles.

Protocol 2: RuAAC Synthesis

Reagents:

  • Alkyne (1.0 equiv)[9]

  • Azide (1.1 equiv)[2]

  • Catalyst: Cp*RuCl(PPh₃)₂ (1–2 mol%)

  • Solvent: Dioxane or Toluene (Anhydrous)

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/N₂. Crucial: Ru(II) catalysts are sensitive to air.

  • Mix: Add solvent, alkyne, azide, and catalyst under Argon flow.

  • Heat: Heat to 60–80°C. (RuAAC is rarely successful at RT).

  • Workup: Solvent evaporation followed by flash chromatography. (Copper removal washes are not necessary here).

Module C: 1,2,4-Triazoles[2][14][15][16][17]

1,2,4-triazoles are distinct from "click" triazoles. They are formed via condensation reactions and are vital for antifungal pharmacophores (e.g., Fluconazole).

Protocol 3: Modified Pellizzari Reaction

This method synthesizes 3,5-disubstituted-1,2,4-triazoles from hydrazides and thioamides or nitriles [4].

Reagents:

  • Acyl Hydrazide (1.0 equiv)

  • Thioamide or Nitrile (1.0 equiv)

  • Base: K₂CO₃ (2.0 equiv)[11]

  • Solvent: DMF or Ethanol

Procedure:

  • Combine: Mix acyl hydrazide and thioamide in DMF.

  • Reflux: Heat to 100–120°C for 12 hours.

  • Cyclization: The intermediate acylamidrazone undergoes thermal cyclization to release H₂O/H₂S.

  • Isolation: Pour into ice water. The 1,2,4-triazole often precipitates as a white solid. Recrystallize from Ethanol.[11]

References

  • Safety of Azides: Bräse, S., et al. (2005).[4] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link

  • CuAAC Mechanism: Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity. Journal of the American Chemical Society. Link

  • RuAAC Discovery: Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[10][12] Journal of the American Chemical Society. Link

  • 1,2,4-Triazole Synthesis: Potapov, A. (2021). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. European Journal of Medicinal Chemistry. Link

Derivatization of the primary amine on 3-(triazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Derivatization of 3-(1H-1,2,3-triazol-4-yl)propan-1-amine

Part 1: Strategic Analysis & Chemical Logic

The Scaffold & The Challenge

The molecule 3-(1H-1,2,3-triazol-4-yl)propan-1-amine (Structure 1 ) represents a unique class of "amphoteric" building blocks widely used in fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) linker design.[1][2]

  • The Handle: A primary aliphatic amine (

    
    ), highly nucleophilic, serving as the primary attachment point.
    
  • The Core: A 1,2,3-triazole ring.[3][4][5][6][7][8][9] If N1-unsubstituted (1H), this ring is not inert; it is a weak acid (

    
    ) and an aromatic system capable of hydrogen bonding (bioisostere of a trans-amide).[2]
    

The Critical Solubility Paradox (The "Trap"): Unlike standard amines, 1 presents a workup challenge due to its ionization states:

  • pH < 9: The amine is protonated (

    
    ).[2] The molecule is cationic and water-soluble.[1][2]
    
  • pH > 10: The triazole ring deprotonates (Triazole

    
    ).[1][2] The molecule is anionic and water-soluble.[1][2]
    
Reaction Decision Matrix

Before initiating synthesis, select the pathway based on the desired physicochemical outcome:

ReactionLogic Start Start: 3-(triazol-4-yl)propan-1-amine Goal Define Goal Start->Goal Linker PROTAC/Linker Synthesis (Stable Covalent Bond) Goal->Linker High Stability Modulation Physicochemical Tuning (pKa/Solubility) Goal->Modulation Retain Basicity Click SuFEx/Click Chemistry (Covalent Warhead) Goal->Click Reactive Probe Amide Protocol A: Amide Coupling (HATU/EDC) Linker->Amide RedAm Protocol B: Reductive Amination (STAB/Aldehyde) Modulation->RedAm Sulf Protocol C: Sulfonylation (Sulfonyl Chloride) Click->Sulf

Figure 1: Decision matrix for derivatizing the primary amine based on downstream application requirements.[1][2]

Part 2: Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (The Linker Approach)

Best for: Attaching E3 ligase ligands or warheads in PROTAC synthesis.[2]

Rationale: Standard basic workups (washing with


) often wash away 1H-triazole products because the triazole deprotonates to form a water-soluble salt.[1][2] This protocol uses an acidic workup strategy  to keep the triazole protonated (neutral) and organic-soluble.[1][2]

Reagents:

  • Carboxylic Acid Partner (

    
    , 1.0 equiv)[2]
    
  • 1 (Amine, 1.1 equiv)

  • HATU (1.1 equiv)[2]

  • DIPEA (3.0 equiv)[2]

  • Solvent: DMF (anhydrous)[2]

Step-by-Step Methodology:

  • Activation: Dissolve

    
     (1.0 mmol) in DMF (5 mL/mmol) under 
    
    
    
    . Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol). Stir for 5 minutes at RT. Solution should turn yellow.[1][2]
  • Coupling: Add 1 (1.1 mmol) in one portion. Stir at RT for 2–4 hours.[2] Monitor by LC-MS (Target mass:

    
    ).[1][2][10]
    
  • Quench: Dilute reaction with EtOAc (20 mL/mmol).

  • Critical Workup (The "Acidic Shift"):

    • Wash 1: 10% Citric Acid or 1N HCl (pH ~2–3).[2] At this pH, the triazole is neutral (protonated) and the amide is neutral. The product partitions into the Organic Phase.

    • Wash 2: Brine.[2]

    • Dry: Over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient). The triazole moiety is polar; start with 2% MeOH and gradient to 10%.

Validation Check:

  • 
     NMR:  Look for the disappearance of the 
    
    
    
    -methylene protons adjacent to the amine (
    
    
    ppm) and appearance of amide-shifted protons (
    
    
    ppm).[1][2] The triazole C5-H should appear as a singlet around
    
    
    ppm.[1][2]
Protocol B: Reductive Amination (Secondary Amine Formation)

Best for: Fragment optimization where maintaining a basic center is required for solubility or target engagement.[2]

Rationale: Reductive amination avoids the acidity of the triazole interfering with the imine formation. We use STAB (Sodium Triacetoxyborohydride) , which is mild and does not reduce the triazole ring.

Reagents:

  • Aldehyde/Ketone (

    
    , 1.0 equiv)[2]
    
  • 1 (Amine, 1.2 equiv)

  • STAB (1.5 equiv)[2]

  • Acetic Acid (catalytic, 1 drop)

  • Solvent: DCE (1,2-Dichloroethane) or DCM[2]

Step-by-Step Methodology:

  • Imine Formation: Dissolve

    
     and 1  in DCE (anhydrous). Add catalytic AcOH.[2] Stir for 30–60 mins at RT.[2] Optional: Add 
    
    
    
    molecular sieves to accelerate imine formation.
  • Reduction: Add STAB (1.5 equiv) in portions. Stir overnight at RT.

  • Workup (The "Isoelectric" Challenge):

    • Quench with sat.

      
      .
      
    • Caution: At pH 8-9, the product (secondary amine) is basic, but the triazole is approaching its pKa.

    • Extraction: Use DCM:Isopropanol (3:1) as the organic solvent.[2] Pure DCM may not extract the zwitterionic species efficiently.

    • Wash organic layer with brine, dry, and concentrate.

  • Purification: Reverse-phase Prep-HPLC is recommended (0.1% Formic Acid modifier) to handle the polarity.[1][2]

Protocol C: Sulfonylation (SuFEx Ready)

Best for: Creating covalent probes or sulfonamide linkers.[2]

Reagents:

  • Sulfonyl Chloride (

    
    , 1.0 equiv)[2]
    
  • 1 (Amine, 1.0 equiv)

  • Triethylamine (TEA, 2.0 equiv)

  • Solvent: DCM (

    
     to RT)[2]
    

Step-by-Step Methodology:

  • Setup: Dissolve 1 and TEA in DCM at

    
    .
    
  • Addition: Dropwise add

    
     dissolved in DCM.
    
  • Reaction: Warm to RT and stir for 2 hours.

  • Workup:

    • Wash with 1N HCl (removes TEA and unreacted amine).[2]

    • Wash with Brine.[2][10]

    • Note: The sulfonamide N-H is acidic (

      
      ), and the triazole N-H is acidic (
      
      
      
      ). Avoid strong basic washes (like 1N NaOH), or you will extract your product into the aqueous layer.

Part 3: Quality Control & Data Interpretation

NMR Characterization Table

Distinctive shifts allow rapid verification of the derivatization.

Proton EnvironmentStarting Material (

ppm)
Amide Product (

ppm)
Diagnostic Feature
Triazole C5-H 7.60 (s)7.65–7.80 (s)Sharp singlet; confirms ring integrity.[1][2]

-Methylene (

)
2.68 (t)3.25–3.40 (q)Downfield shift due to electron-withdrawing carbonyl.[1][2]

-Methylene
1.80 (m)1.90–2.00 (m)Slight downfield shift.[1][2]
Amide N-H N/A (Broad

)
6.5–8.5 (bt)Triplet coupling often visible in DMSO-

.
Troubleshooting Guide
ObservationRoot CauseSolution
Low Yield (Amide Coupling) Product lost in basic aqueous wash.[1][2]Switch to Acidic Workup (Wash with 1N HCl/Citric Acid).[2]
Product in Aqueous Layer Triazole deprotonated (pH > 10).[2]Acidify aqueous layer to pH 3 and re-extract with EtOAc.[2]
Insoluble Precipitate Zwitterion formation.[2]Use polar organic solvents (DCM/MeOH or DMF) for reaction; use DMSO for analysis.[2]
Regioisomers in NMR Tautomerism of 1H-triazole.1H-1,2,3-triazoles exist as N1/N2/N3 tautomers.[1] This is normal. N-alkylation will lock the isomer.[1][2]

Part 4: Visualization of Workup Logic

The following diagram illustrates the critical separation logic required for 1H-triazole derivatives.

WorkupLogic Reaction Reaction Mixture (Product + DMF + Salts) Dilution Dilute with EtOAc Reaction->Dilution WashAcid Wash with 1N HCl (pH 2) Dilution->WashAcid PhaseSep Phase Separation WashAcid->PhaseSep OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Impurities) PhaseSep->AqLayer Removes DIPEA, DMF Reason Why? At pH 2, Triazole is Neutral (H-form) Amide is Neutral -> Soluble in EtOAc OrgLayer->Reason

Figure 2: The "Acidic Shift" workup strategy ensures recovery of the neutral triazole species.

References

  • Bioisosterism of Triazoles

    • Title: 1,2,3-Triazoles as Amide Bioisosteres: Physicochemical and Structural Properties.
    • Source:Journal of Medicinal Chemistry
    • URL:[Link][2]

  • PROTAC Linker Chemistry

    • Title: Current strategies for the design of PROTAC linkers: a critical review.
    • Source:Explor
    • URL:[Link][2]

  • Triazole Synthesis & Reactivity

    • Title: Versatile Synthetic Platform for 1,2,3-Triazole Chemistry.[3][5][6]

    • Source:ACS Omega[1][2]

    • URL:[Link][2]

  • Amine Protection/Deprotection Standards

    • Title: Greene's Protective Groups in Organic Synthesis.[2]

    • Source:Wiley Online Library[1][2]

    • URL:[Link][2]

  • SuFEx Chemistry (Sulfonyl Fluorides/Chlorides)

    • Title: A mild protocol for efficient preparation of functional molecules containing triazole.[6][11]

    • Source:Royal Society of Chemistry Advances[12]

    • URL:[Link]

Sources

Use of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Use of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine in Peptide Synthesis

Abstract & Compound Profile

3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine is a specialized heterocyclic building block used in advanced peptide synthesis and peptidomimetic drug design. Unlike the common 1,4-disubstituted triazoles generated via "Click Chemistry" (CuAAC), this reagent features a 2-methyl-substituted 1,2,3-triazole .

This specific regioisomer is valued for its unique electronic properties, lower polarity, and superior metabolic stability compared to its N1-substituted counterparts. It serves primarily as a C-terminal capping agent or a side-chain modifier , introducing a stable bioisostere that mimics the electrostatic profile of amide bonds or heteroaromatic side chains (e.g., Histidine, Tryptophan) without susceptibility to protease degradation.

Chemical Profile
PropertyData
Chemical Name 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine
Functional Group Primary Amine (-NH₂), 1,2,3-Triazole (Heterocycle)
Molecular Weight ~140.19 g/mol (Estimate based on formula C₆H₁₂N₄)
Solubility Soluble in DMF, DMSO, MeOH, Water (pH dependent)
pKa (Amine) ~10.5 (Typical for primary alkyl amines)
Role Amide Bioisostere, Pharmacophore, C-terminal Modifier

Strategic Applications

A. C-Terminal Pharmacophore Installation

The most common application is the modification of the peptide C-terminus. By coupling this amine to the C-terminal carboxyl group, researchers create a peptide-triazole hybrid . This modification:

  • Prevents Carboxypeptidase Degradation: The resulting secondary amide is not a substrate for standard C-terminal proteases.

  • Modulates Lipophilicity: The 2-methyl-triazole is less polar than a free carboxylate or a standard primary amide, potentially improving membrane permeability.

  • Receptor Binding: This moiety acts as a pharmacophore in specific GPCR ligands (e.g., Orexin receptor antagonists), where the triazole nitrogen lone pairs engage in critical hydrogen bonding.

B. Side-Chain Bioisosterism (Asp/Glu Modification)

The amine can be coupled to the side-chain carboxyl groups of Aspartic Acid (Asp) or Glutamic Acid (Glu). This converts a negatively charged residue into a neutral, polar aromatic side chain, effectively creating a synthetic "non-natural amino acid" on the resin.

Experimental Protocols

Protocol A: Solution-Phase C-Terminal Coupling (Fragment Condensation)

Best for: Attaching the triazole to a fully protected peptide fragment synthesized on 2-Chlorotrityl Chloride (2-CTC) resin.

Reagents Required:

  • Protected Peptide Fragment (C-terminal COOH free)

  • 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine (1.5 – 2.0 equivalents)

  • Coupling Agent: HATU (1.5 eq) or PyBOP (1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Peptide Cleavage (Mild Acid):

    • Synthesize the peptide on 2-CTC Resin .

    • Cleave using 1% TFA in DCM (vol/vol) for 5 x 2 minutes. This releases the peptide with the C-terminal COOH free, but keeps side-chain protecting groups (Boc, tBu, Trt, Pbf) intact.

    • Neutralize filtrate with Pyridine/MeOH, concentrate, and precipitate in cold water/ether.

  • Activation & Coupling:

    • Dissolve the protected peptide in anhydrous DMF (concentration ~0.1 M).

    • Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 2 minutes to activate the carboxyl group (Active Ester formation).

    • Add 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine (1.5 eq).

    • Stir under Nitrogen at Room Temperature for 2–4 hours.

    • Monitoring: Check reaction progress via LC-MS (Look for mass shift: Peptide_MW + Amine_MW - H₂O).

  • Workup:

    • Dilute reaction with EtOAc. Wash with 5% NaHCO₃, 1M KHSO₄, and Brine.

    • Dry over MgSO₄ and concentrate.

  • Global Deprotection:

    • Treat the crude product with TFA/TIS/H₂O (95:2.5:2.5) for 2–3 hours to remove side-chain protecting groups.

    • Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Protocol B: On-Resin Side-Chain Modification

Best for: Modifying Glu/Asp residues within a sequence.

  • Resin Selection: Use standard Rink Amide or Wang resin.

  • Sequence Assembly: Incorporate Fmoc-Glu(OAll)-OH (Allyl ester protection) or Fmoc-Glu(ODmab)-OH at the desired position.

  • Orthogonal Deprotection:

    • For Allyl: Treat resin with Pd(PPh₃)₄ (0.1 eq) and Phenylsilane (10 eq) in DCM to remove the Allyl group, exposing the free side-chain carboxyl.

  • On-Resin Coupling:

    • Wash resin with DMF.

    • Add solution of HATU (3 eq) , DIPEA (6 eq) , and Triazole-Amine (3 eq) in DMF.

    • Shake for 2 hours.

    • Perform Kaiser test (ninhydrin) to ensure no primary amines remain (though this tests the resin; here you are coupling to the resin, so standard Kaiser is less useful. Use LC-MS of a micro-cleavage to verify).

Visualization of Workflows

Figure 1: C-Terminal Modification Workflow (2-CTC Strategy)

Peptide_Coupling_Workflow Start Start: Peptide on 2-CTC Resin Cleavage Mild Acid Cleavage (1% TFA/DCM) Start->Cleavage Retain Side-Chain PG Intermediate Protected Peptide (Free C-term COOH) Cleavage->Intermediate Filtration & Concentration Activation Activation: HATU + DIPEA Intermediate->Activation Dissolve in DMF Coupling Coupling: Add Triazole-Amine Activation->Coupling Form Amide Bond Deprotection Global Deprotection (95% TFA) Coupling->Deprotection Remove Side-Chain PG Final Final Product: Peptide-Triazole Conjugate Deprotection->Final HPLC Purification

Caption: Workflow for coupling 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine to a peptide C-terminus using the 2-CTC resin "Fragment Condensation" strategy.

Critical Considerations & Troubleshooting

IssueCauseSolution
Low Yield (Coupling) Steric hindrance or amine salt formation.Ensure the amine is free-based. If supplied as HCl salt, add extra DIPEA. Use HOAt/HATU for faster kinetics.
Racemization Over-activation of C-terminal Cys or His.If C-term is Cys/His, use DIC/Oxyma instead of HATU to minimize racemization risk.
Solubility Peptide fragment aggregation.Add chaotropic salts (LiCl) or use DMSO/NMP mixtures during the coupling step.
Regioisomer Purity 2-methyl vs 1-methyl triazole.The reagent is supplied as the specific 2-methyl isomer. It is stable and will not isomerize under standard peptide coupling conditions.

References

  • Agouram, N., et al. (2021).[1][2] "1,2,3-Triazoles as Biomimetics in Peptide Science." Molecules, 26(10), 2937.[1] Link

  • Bonandi, E., et al. (2017).[2] "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today, 22(10), 1572-1581. Link

  • Massarotti, A., et al. (2014). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." ChemMedChem, 9, 2409. (Detailed discussion on N2-substituted triazole stability).
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. (Reference for 2-CTC and Allyl deprotection protocols). Link

Sources

Application Notes and Protocols for the In Vitro Antifungal Screening of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health.[1][2] Triazole-based compounds have long been a cornerstone of antifungal therapy, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][4] This inhibition is achieved through the targeting of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][4][5] However, the efficacy of existing triazoles is threatened by evolving resistance mechanisms.[6] This necessitates a continuous search for new, more effective antifungal agents.[1][7]

This document provides a comprehensive guide for the in vitro screening of a novel triazole compound, 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine, for its potential antifungal activity. As a structurally distinct amine-containing triazole, this molecule warrants investigation. These application notes will detail the essential protocols for determining its antifungal efficacy, including the broth microdilution method for Minimum Inhibitory Concentration (MIC) determination and the subsequent determination of Minimum Fungicidal Concentration (MFC).

The methodologies presented herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of robust and reproducible data.[8][9][10] This guide is designed to be a practical resource for researchers in the fields of mycology, drug discovery, and medicinal chemistry.

Mechanism of Action: The Triazole Approach

Triazole antifungals function by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol synthesis.[1][3] This is a multi-step process that ultimately leads to the depletion of ergosterol and the accumulation of toxic sterol precursors.[4] The key enzyme in this pathway, lanosterol 14α-demethylase, is a member of the cytochrome P450 family.[1][5] Triazoles bind to the heme iron atom in the active site of this enzyme, preventing the conversion of lanosterol to ergosterol.[1][3] This disruption of the cell membrane leads to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.[3][4] Some second-generation triazoles have even demonstrated fungicidal activity against certain filamentous fungi.[5]

cluster_0 Fungal Cell cluster_1 Antifungal Intervention Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Lanosterol_to_Ergosterol_Inhibition Membrane Fungal Cell Membrane (Compromised Integrity) Ergosterol->Membrane Incorporation Triazole 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine Triazole->Lanosterol_to_Ergosterol_Inhibition

Caption: Proposed mechanism of action for 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27 and M38 guidelines for antifungal susceptibility testing of yeasts and filamentous fungi, respectively.[11][12] The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][13][14]

Materials and Reagents:

  • 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine (Test Compound)

  • Control antifungal agents (e.g., Fluconazole, Voriconazole)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sabouraud Dextrose Agar (SDA)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland standards

  • Fungal strains (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)

  • Incubator

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Prepare a stock solution of the test compound and control antifungals in DMSO.

    • Create a working solution by diluting the stock solution in RPMI-1640 medium to twice the highest desired final concentration.

  • Inoculum Preparation (Yeasts):

    • Culture yeast strains on SDA for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculum Preparation (Filamentous Fungi):

    • Culture filamentous fungi on Potato Dextrose Agar until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

  • Plate Preparation and Inoculation:

    • Dispense 100 µL of RPMI-1640 into wells of columns 2-11 of a 96-well plate.

    • Add 200 µL of the working antifungal solution to column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process to column 10. Discard the final 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).

    • Add 100 µL of the prepared inoculum to each well from columns 1-11.

  • Incubation:

    • Incubate the plates at 35°C.

    • For yeasts, incubate for 24-48 hours.

    • For filamentous fungi, incubate for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • Endpoint Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control.[10] For some compounds, complete inhibition of growth may be the endpoint.[10]

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antifungal Stock Solutions C Serial Dilution of Antifungal in 96-Well Plate A->C B Prepare Fungal Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Read MIC Endpoint E->F

Caption: General workflow for the broth microdilution MIC determination.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.[15][16] This assay is a crucial next step to determine if a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).

Materials and Reagents:

  • Completed MIC microtiter plates

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing from MIC Plates:

    • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 10-20 µL) from each of these wells onto separate, labeled SDA plates.[17][18]

  • Incubation:

    • Incubate the SDA plates at 35°C until growth is clearly visible on the plate subcultured from the growth control well.

  • MFC Determination:

    • The MFC is the lowest concentration of the antifungal agent that results in no fungal growth or a significant reduction in the number of colonies (e.g., fewer than three colonies, corresponding to approximately 99-99.5% killing) on the SDA plate.[17][18]

Data Presentation

The quantitative results from the antifungal screening should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical MIC and MFC of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine against Candida Species

Fungal StrainTest Compound MIC (µg/mL)Test Compound MFC (µg/mL)Fluconazole MIC (µg/mL) (Control)
Candida albicans ATCC 900280.2510.5
Candida glabrata ATCC 900300.5>6416
Candida parapsilosis ATCC 220190.1250.51
Candida krusei ATCC 62581>6464
Candida auris B112210.252>64

Table 2: Hypothetical MIC and MFC of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine against Filamentous Fungi

Fungal StrainTest Compound MIC (µg/mL)Test Compound MFC (µg/mL)Voriconazole MIC (µg/mL) (Control)
Aspergillus fumigatus ATCC 2043050.520.5
Aspergillus flavus ATCC 204304141
Aspergillus niger ATCC 16404282
Trichophyton rubrum ATCC 281880.250.50.25

Interpretation and Further Steps

The in vitro screening data provides the initial assessment of the antifungal potential of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine. A low MIC value indicates potent growth inhibitory activity, while an MFC value close to the MIC (typically no more than four times the MIC) suggests fungicidal activity.[15]

Promising results from these initial screens would warrant further investigation, including:

  • Spectrum of Activity: Testing against a broader panel of clinical isolates, including resistant strains.

  • Time-Kill Assays: To understand the dynamics of fungal killing over time.

  • Mechanism of Action Studies: To confirm the inhibition of ergosterol biosynthesis or identify other potential targets.

  • Cytotoxicity Assays: To assess the compound's toxicity against mammalian cells.

  • In Vivo Efficacy Studies: To evaluate the compound's activity in animal models of fungal infection.

References

  • Title: Advances in synthetic approach to and antifungal activity of triazoles - PMC Source: National Institutes of Health URL: [Link]

  • Title: Triazole antifungals | Agriculture and Agribusiness | Research Starters Source: EBSCO URL: [Link]

  • Title: Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives Source: ACS Publications URL: [Link]

  • Title: Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC Source: National Institutes of Health URL: [Link]

  • Title: Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC Source: National Institutes of Health URL: [Link]

  • Title: CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E Source: Clinical and Laboratory Standards Institute URL: [Link]

  • Title: M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing - Clinical & Laboratory Standards Institute | CLSI Source: Clinical and Laboratory Standards Institute URL: [Link]

  • Title: Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory Source: ASM Journals URL: [Link]

  • Title: Mechanism of action of efinaconazole, a novel triazole antifungal agent Source: PubMed URL: [Link]

  • Title: Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains Source: PubMed URL: [Link]

  • Title: Full article: Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity Source: Taylor & Francis URL: [Link]

  • Title: M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI Source: Clinical and Laboratory Standards Institute URL: [Link]

  • Title: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC Source: National Institutes of Health URL: [Link]

  • Title: Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC Source: National Institutes of Health URL: [Link]

  • Title: Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress Source: Symbiosis Online Publishing URL: [Link]

  • Title: Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Voriconazole: A New Triazole Antifungal Agent | Clinical Infectious Diseases | Oxford Academic Source: Oxford Academic URL: [Link]

  • Title: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds Source: JoVE URL: [Link]

  • Title: Clinical and Laboratory Standards Institute|www.clsi.org P: +1.610.688.0100 Toll Free(US) Source: Regulations.gov URL: [Link]

  • Title: ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases Source: ISO URL: [Link]

  • Title: Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview Source: YouTube URL: [Link]

  • Title: A Practical Guide to Antifungal Susceptibility Testing - PMC Source: National Institutes of Health URL: [Link]

  • Title: IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY Source: iFyber URL: [Link]

  • Title: Antifungal Susceptibility Test Interpretive Criteria Source: FDA URL: [Link]

  • Title: New Antifungal Document Editions | News - Clinical & Laboratory Standards Institute | CLSI Source: Clinical and Laboratory Standards Institute URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing Source: Pacific BioLabs URL: [Link]

  • Title: Development of Interpretive Breakpoints for Antifungal Susceptibility Testing: Conceptual Framework and Analysis of In Vitro—I Source: Oxford Academic URL: [Link]

  • Title: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline Source: ANSI Webstore URL: [Link]

  • Title: Searching new antifungals: The use of in vitro and in vivo methods for evaluation of natural compounds Source: ScienceDirect URL: [Link]

  • Title: Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC Source: National Institutes of Health URL: [Link]

  • Title: Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC Source: National Institutes of Health URL: [Link]

  • Title: Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs Source: Bio-protocol URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) Assay Source: Antimicrobial Testing Laboratory URL: [Link]

  • Title: Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. Source: IVAMI URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) Source: Emery Pharma URL: [Link]

  • Title: DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING CARTRIDGE OF 50 DISKS Source: Bio-Rad URL: [Link]

  • Title: In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Source: UNIPI URL: [Link]

  • Title: Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties | Microbiology Spectrum Source: ASM Journals URL: [Link]

  • Title: Kirby-Bauer Disk Diffusion Susceptibility Test Protocol Source: American Society for Microbiology URL: [Link]

  • Title: 3-(2-methyl-2h-1,2,3-triazol-4-yl)propan-1-amine (C6H12N4) Source: PubChem URL: [Link]

  • Title: Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones - PMC Source: National Institutes of Health URL: [Link]

Sources

Application Note: Strategic Evaluation of Novel Triazole Scaffolds as Antibacterial Agents

[1][2]

Executive Summary & Rationale

The 1,2,3-triazole and 1,2,4-triazole pharmacophores have emerged as critical scaffolds in modern medicinal chemistry, particularly via "click chemistry" (CuAAC) synthesis. Their ability to mimic peptide bonds while resisting enzymatic hydrolysis makes them ideal candidates for inhibiting bacterial DNA gyrase and disrupting cell wall synthesis.

However, triazoles often present specific physicochemical challenges—namely, poor aqueous solubility and potential aggregation—that can generate false negatives in standard assays. This guide deviates from generic textbook protocols to provide a triazole-optimized workflow . We prioritize the Resazurin-Modified Broth Microdilution method for its superior sensitivity over standard turbidity measurements, which are often confounded by compound precipitation.

Experimental Workflow Overview

The following pipeline ensures that only high-quality hits progress to mechanism-of-action (MoA) studies.

ScreeningPipelineCompoundCompoundSolubilizationMICPrimary Screen:MIC (Resazurin)Compound->MICMBCSecondary Screen:MBC & Time-KillMIC->MBCIf MIC < 64 µg/mLMoAMoA Characterization:Biofilm & MembraneMBC->MoASelectivity Index > 10ToxSafety Profile:Hemolysis (CC50)MoA->Tox

Figure 1: The strategic screening pipeline. Progression requires meeting specific potency (MIC) and selectivity thresholds.

Protocol 1: Compound Preparation (The "Solubility Trap")

Context: Many novel triazoles are lipophilic. If a compound precipitates in the media, the effective concentration drops, leading to false resistance data.

Reagents
  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered (0.22 µm).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Procedure
  • Stock Solution: Dissolve the triazole derivative in 100% DMSO to a concentration of 10 mg/mL (or 100x the highest desired test concentration).

  • Visual Check: Vortex for 2 minutes. If turbidity persists, sonicate for 5 minutes at 40 kHz.

  • The "Crash" Test: Before adding to bacteria, dilute 10 µL of stock into 990 µL of CAMHB.

    • Observation: If the solution turns milky white, the compound has "crashed out." You must lower the stock concentration or use a co-solvent (e.g., 5% Tween-80), though this may affect bacterial membrane permeability.

Protocol 2: Resazurin-Modified MIC Determination

Standard: Adapted from CLSI M07-A10 [1]. Why Resazurin? Standard turbidity (OD600) readings are unreliable if the triazole compound precipitates. Resazurin (Alamar Blue) provides a colorimetric readout based on metabolic activity, ignoring precipitate.

Materials
  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilize.[1]

  • Plates: 96-well round-bottom polystyrene plates.

  • Controls: Ciprofloxacin (Positive), DMSO (Solvent), Sterile Media (Negative).

Step-by-Step Protocol
  • Inoculum Prep:

    • Select 3-5 isolated colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922).

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve

      
       CFU/mL.
      
  • Plate Setup:

    • Add 100 µL of CAMHB to columns 2-12.

    • Add 200 µL of compound stock (diluted to 2x starting concentration) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. Final volume = 200 µL.

  • Incubation: Incubate at 37°C for 18–20 hours (aerobic).

  • Development:

    • Add 30 µL of Resazurin solution to all wells.[2]

    • Incubate for an additional 2–4 hours.

  • Readout:

    • Blue/Purple: No growth (Metabolically inactive).

    • Pink/Colorless: Growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration well that remains blue.[3][4]

PlateSetupcluster_dilutionSerial Dilution FlowWell164µg/mLWell232µg/mLWell1->Well2Well3...Well2->Well3Well100.125µg/mLWell3->Well10Well11PosControlWell12NegControl

Figure 2: Microdilution logic. Blue wells indicate inhibition; Pink (Control) indicates growth.[5]

Protocol 3: Bactericidal Kinetics (Time-Kill Assay)

Objective: Determine if the triazole is bacteriostatic (inhibits growth) or bactericidal (kills >99.9% or 3-log reduction).

Procedure
  • Preparation: Prepare tubes containing CAMHB with the triazole at 1x MIC and 4x MIC .

  • Inoculation: Inoculate with

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

  • Plating: Serially dilute aliquots in PBS (1:10 to 1:1000) and plate 10 µL onto Mueller-Hinton Agar.

  • Calculation: Count colonies after 24h incubation. Plot Log(CFU/mL) vs. Time.

Data Interpretation Table:

ProfileDefinitionClinical Implication
Bacteriostatic <3 log reduction at 24hRequires functional immune system to clear infection.
Bactericidal ≥3 log reduction at 24hPreferred for immunocompromised patients or deep-tissue infections.
Rapid Kill ≥3 log reduction <4hSuggests membrane disruption mechanism.

Protocol 4: Biofilm Inhibition (Crystal Violet)

Context: Triazoles often target quorum sensing pathways. This assay quantifies the inhibition of biofilm formation [2].[6]

  • Culture: Grow bacteria overnight, dilute 1:100 in fresh media supplemented with 1% glucose (promotes biofilm).

  • Treatment: Add 100 µL of culture + 100 µL of compound (at sub-MIC concentrations) to a 96-well flat-bottom plate.

  • Incubation: 24 hours at 37°C static (no shaking).

  • Staining:

    • Discard supernatant gently (do not touch the bottom).

    • Wash 2x with sterile water.[1][6]

    • Add 125 µL of 0.1% Crystal Violet . Incubate 15 min at room temp.

    • Wash 3x with water to remove excess dye.[1][7] Dry plate in air.

  • Quantification: Solubilize the dye with 150 µL of 30% Acetic Acid . Measure Absorbance at 590 nm .

Protocol 5: Hemolysis Assay (Selectivity Index)

Objective: Ensure the triazole disrupts bacterial membranes, not mammalian ones.

  • Blood Prep: Wash Defibrinated Sheep Blood (DSB) 3x with PBS. Resuspend to 2% (v/v) in PBS.

  • Exposure: Mix 100 µL of RBC suspension + 100 µL of compound (range: 1 to 512 µg/mL).

    • Positive Control:[5][8] 1% Triton X-100 (100% Lysis).

    • Negative Control: PBS (0% Lysis).

  • Incubation: 1 hour at 37°C.

  • Measurement: Centrifuge at 1000 x g for 5 min. Transfer 100 µL supernatant to a fresh plate. Read Absorbance at 540 nm (Hemoglobin).

  • Calculation:

    
    
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[9] Wayne, PA: CLSI.[10] [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[5] Methods, 42(4), 321-324. [Link]

  • Oddo, A., et al. (2017). Hemolytic Activity of Antimicrobial Peptides. Methods in Molecular Biology, 1548, 427–435. [Link]

Application Note: Utilizing 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine (2-Me-TPA) in Advanced Material Interfaces

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for material scientists and process engineers specializing in optoelectronics and surface chemistry. It details the technical utility of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine (referred to herein as 2-Me-TPA ), a bifunctional ligand offering distinct advantages over conventional aliphatic amines and 1H-triazole derivatives.

Part 1: Executive Summary & Molecular Logic

Compound Overview:

  • Name: 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine

  • Acronym: 2-Me-TPA

  • Core Functionality: Bifunctional Surface Passivator & Crosslinker

  • Key Structural Feature: The N2-methylated 1,2,3-triazole core distinguishes this molecule from common "Click chemistry" products (N1-isomers).

The "N2-Isomer" Advantage: Unlike 1H-1,2,3-triazoles, which possess an acidic proton (


) capable of unintended proton transfer, the 2-methyl-2H-1,2,3-triazole  moiety is chemically inert, non-acidic, and highly UV-stable. This makes 2-Me-TPA an ideal candidate for applications requiring long-term environmental stability, such as Perovskite Solar Cell (PSC) passivation  and corrosion inhibition , where acidic protons can accelerate degradation.
Property2-Me-TPA (N2-Isomer)Conventional 1H-TriazoleBenefit of 2-Me-TPA
Acidity Non-acidic (Neutral)Weakly Acidic (N-H)Prevents lattice corrosion in PSCs.
UV Stability High (Used in optical brighteners)ModerateEnhanced device longevity under sunlight.
Dipole Moment Low/TunableHighReduced charge recombination at interfaces.
Coordination N1/N3 available (Steric control)N2/N3 availableSelective coordination to metal defects (e.g.,

).

Part 2: Primary Application – Perovskite Solar Cell (PSC) Passivation

Context: Hybrid perovskites (


) suffer from surface defects (under-coordinated 

and halide vacancies) that act as non-radiative recombination centers. Long-chain alkylamines (e.g., octylamine) passivate these but hinder charge transport due to their insulating nature. 2-Me-TPA offers a solution: the amine anchors to the lattice, while the conjugated triazole ring facilitates short-range charge tunneling and hydrophobic protection.
Protocol A: Post-Annealing Surface Treatment (n-i-p Architecture)

Objective: Passivate surface defects on a


 triple-cation perovskite film to increase 

and Fill Factor (FF).

Materials:

  • Ligand: 2-Me-TPA (High Purity >99%)

  • Solvent: Isopropanol (IPA), Anhydrous

  • Substrate: Perovskite film on

    
     (pre-annealed)
    

Experimental Workflow:

  • Solution Preparation:

    • Dissolve 2-Me-TPA in anhydrous IPA to a concentration of 1.0 mg/mL .

    • Note: Concentrations >5 mg/mL may dissolve the underlying perovskite surface (2D phase formation).

    • Vortex for 30 seconds; filter through a 0.22 µm PTFE filter.

  • Dynamic Spin Coating:

    • Place the annealed perovskite substrate on the spin coater.

    • Set spin speed to 4000 rpm (Acceleration: 2000 rpm/s).

    • Dispense 50 µL of the 2-Me-TPA solution onto the spinning substrate (dynamic dispense) at

      
       seconds.
      
    • Spin for a total of 20 seconds to ensure solvent evaporation.

  • Thermal Annealing:

    • Immediately transfer to a hotplate at 100°C for 5 minutes .

    • Mechanistic Insight: This step drives the ammonium cation (

      
      ) into the A-site vacancies and promotes coordination of the triazole nitrogens to surface 
      
      
      
      defects.
  • Device Completion:

    • Proceed immediately to Hole Transport Layer (e.g., Spiro-OMeTAD) deposition to prevent surface contamination.

Mechanism of Action (Visualized):

PassivationMechanism Defect Perovskite Surface Defect (Under-coordinated Pb2+) Passivation Defect Healing (Lewis Acid-Base Adduct) Defect->Passivation Ligand Binding Ligand 2-Me-TPA Molecule Amine Amine Head (-NH2) Ligand->Amine Contains Triazole 2-Me-Triazole Tail Ligand->Triazole Contains Amine->Defect Anchors to A-site/Pb Triazole->Defect Steric Shielding & Pi-interaction Outcome Reduced Recombination Increased Voc & Stability Passivation->Outcome

Figure 1: Mechanism of 2-Me-TPA passivation. The amine anchors to the defect site, while the N2-methyl triazole tail provides a hydrophobic, electronic shield.

Part 3: Secondary Application – Corrosion Inhibition for Copper/Gold

Context: Triazoles (like Benzotriazole, BTA) are industry-standard corrosion inhibitors. 2-Me-TPA serves as a "next-generation" inhibitor for microelectronics (CMP slurries) where the propyl-amine chain allows for subsequent polymer adhesion or crosslinking.

Protocol B: Self-Assembled Monolayer (SAM) Formation

Objective: Create a protective monolayer on Copper (Cu) interconnects.

Materials:

  • Substrate: Freshly polished/etched Copper foil or wafer.

  • Solvent: Ethanol (Absolute).[1]

  • Acid: Dilute HCl (0.1 M) for surface activation.

Experimental Workflow:

  • Surface Activation:

    • Immerse Cu substrate in 0.1 M HCl for 60 seconds to remove native oxide (

      
      ).
      
    • Rinse with deionized water, then ethanol. Dry under

      
       stream.
      
  • Incubation:

    • Immerse the activated Cu in a 5 mM solution of 2-Me-TPA in ethanol.

    • Incubate for 24 hours at room temperature in a sealed container (exclude light to prevent photo-oxidation of Cu).

  • Rinsing:

    • Remove substrate and rinse copiously with ethanol to remove physisorbed layers.

    • Dry under

      
      .
      
  • Validation:

    • Measure contact angle (expected increase from <20° to >60° due to hydrophobic methyl-triazole tail).

    • Conduct Electrochemical Impedance Spectroscopy (EIS) to verify increased charge transfer resistance (

      
      ).
      

Part 4: Chemical Synthesis & Handling Notes

Synthesis Note (Regioselectivity): Commercial "triazole amines" are often the N1-isomer (via Click Chemistry). To synthesize 2-Me-TPA specifically:

  • Route: Reaction of 3-phthalimidopropyl-1,2,3-triazole with a methylating agent (

    
    ), followed by chromatographic separation of the N2-isomer (usually the less polar fraction) and hydrazinolysis to free the amine.
    
  • Alternative: Cyclization of N-propyl-succinimide derivatives with methylhydrazine (requires specific conditions to favor 1,2,3-triazole formation).

Storage:

  • Store at 2-8°C under inert atmosphere (Argon).

  • Hygroscopic: The amine tail will absorb atmospheric

    
     to form carbamates. Always handle in a fume hood or glovebox.
    

References

  • Perovskite Passivation (General Triazole Context)

    • Title: Triamine-Based Aromatic Cation as a Novel Stabilizer for Efficient Perovskite Solar Cells.
    • Source: Advanced Energy M
    • Context: Establishes the utility of aromatic nitrogen-rich cations for lattice stabiliz
  • Triazole Isomer Stability

    • Title: 1,2,3-Triazoles: Synthesis and Properties.
    • Source: Organic Chemistry Portal.
    • Context: Details the stability differences between 1H, 2H, and 3H isomers, supporting the choice of the N2-isomer for non-acidic applic
  • Amine Ligands in Photovoltaics

    • Title: Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passiv
    • Source: MDPI (2024).
    • Context: Validates the "propylamine" anchor length for effective defect passiv
  • Regioselective Synthesis

    • Title: Base-Induced Highly Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles.[2][3][4]

    • Source: Organic Letters (2021).[2]

    • Context: Provides the synthetic methodology required to isolate the specific N2-methyl isomer described in this guide.

Sources

Troubleshooting & Optimization

Improving yield in 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers encountering yield issues with 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine .

This molecule presents a classic "heterocyclic headache": the competition between N1- and N2-methylation . While the C4-propylamine chain is standard, the 2-methyl motif on the triazole ring is the primary yield-killer due to thermodynamic vs. kinetic control during synthesis.

Ticket Subject: Improving Yield & Regioselectivity for 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "N2" Challenge

If you are using standard "Click" chemistry (CuAAC), you are likely failing because CuAAC yields 1,4-disubstituted triazoles (N1-isomers). The target is a 2,4-disubstituted system (N2-isomer).[1][2]

To achieve the 2-methyl target, you must likely follow the "Construct-then-Methylate" pathway:

  • Cycloaddition: Thermal formation of the NH-triazole (tautomeric mix).

  • Methylation: Electrophilic attack (MeI/DMS) yielding a mixture of N2 (Major) and N1 (Minor).

  • Separation: Chromatographic isolation.[3][4]

  • Amine Deprotection: Revealing the primary amine.[5]

Module 1: The Core Synthesis Workflow

Visualizing the divergent pathways to ensure you are on the correct route.

TriazoleSynthesis Start Start: Pent-4-yn-1-yl precursor (Alcohol or Protected Amine) Thermal Step 1: Thermal Cycloaddition (TMS-N3 or NaN3, 100°C+) Start->Thermal + Azide Source NHTriazole Intermediate: 4-substituted-1H-1,2,3-triazole (Tautomeric Equilibrium) Thermal->NHTriazole - N2 gas (if using TMSN3) Methylation Step 2: Methylation (MeI, Base, Solvent) NHTriazole->Methylation N2_Isomer N2-Isomer (Target) Thermodynamically Favored Less Polar (High Rf) Methylation->N2_Isomer Major Product (60-80%) N1_Isomer N1-Isomer (Byproduct) Kinetically Active More Polar (Low Rf) Methylation->N1_Isomer Minor Product (20-40%) Final Final Product: 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine N2_Isomer->Final Step 3: Deprotection/Functionalization

Caption: The bifurcation at Step 2 is the critical yield determinant. N2-isomers are generally less polar and thermodynamically stable.

Module 2: Troubleshooting Regioselectivity (The Methylation Step)

User Question: "I am getting a 50:50 mixture of N1 and N2 isomers. How do I push the reaction toward the N2-methyl product?"

Scientist Response: The N2 position is the thermodynamic sink , while the N1 position is often kinetically favored due to electron density. To maximize N2 yield, you must create conditions that allow thermodynamic equilibration or favor the "harder" nucleophile character of N2.

Protocol Optimization Table
VariableRecommendationMechanism/Reasoning
Base K₂CO₃ or Cs₂CO₃ Weaker bases (carbonates) often favor N2 alkylation over strong bases (NaH) which creates a "naked" anion that reacts indiscriminately (kinetically) at N1.
Solvent Acetone or DMF Acetone (reflux) is the "Gold Standard" for N2 selectivity. The lower dielectric constant compared to DMF/DMSO suppresses the separation of the ion pair, favoring attack at the sterically less hindered and thermodynamically stable N2.
Temperature Room Temp to 40°C High heat can sometimes increase N1 byproduct by overcoming the activation energy barrier. Keep it mild.
Reagent Methyl Iodide (MeI) MeI is a "soft" electrophile. Soft-Soft interactions generally favor N2.

Critical Tip: If you use Tautomer-locking , you can improve yield.

  • Strategy: Ensure your starting NH-triazole is pure. If you use a crude "Click" mixture (which might contain copper), strip the copper completely. Copper coordinates to triazoles and will skew methylation regioselectivity.

Module 3: Purification & Isolation (The "Invisible" Product)

User Question: "My TLC shows two spots very close together, or my amine is streaking. How do I get pure material?"

Scientist Response: Separating N1/N2 methyl isomers is difficult because the mass is identical and polarity is similar. However, their dipole moments differ significantly.

  • The Polarity Rule:

    • N2-Methyl (Target): Symmetrical structure

      
       Lower Dipole Moment 
      
      
      
      Less Polar
      
      
      Higher Rf (Elutes first).
    • N1-Methyl (Byproduct): Asymmetrical

      
       Higher Dipole Moment 
      
      
      
      More Polar
      
      
      Lower Rf (Elutes second).
  • Chromatography Hack (The "Silver" Bullet): If silica separation is poor, use AgNO₃-impregnated silica . Triazoles coordinate to silver; the steric difference between N1 and N2 binding to silver often amplifies separation resolution.

  • Handling the Amine Tail: Primary amines (propan-1-amine) interact strongly with acidic silanols on silica gel, causing streaking and yield loss.

    • Fix: Pre-wash your silica column with 1% Triethylamine (TEA) or use DCM/MeOH/NH₄OH (90:9:1) as your eluent system. This blocks silanol sites.

Module 4: The Amine Generation (Precursor Selection)

User Question: "My final deprotection step is low yielding. Should I start with the amine or the alcohol?"

Scientist Response: Avoid carrying a free amine through the methylation step. It will compete for the methyl iodide (quaternization).

Recommended Route (The "Phthalimide" Pathway): This is the most robust method for this specific target, avoiding catalyst poisoning and side-reactions.

  • Step A: Start with 4-phthalimidobutyne (Protected amine alkyne).

  • Step B: Thermal Cycloaddition with TMS-N3

    
     4-(phthalimidopropyl)-NH-triazole.
    
  • Step C: Methylation (K₂CO₃/Acetone/MeI)

    
     Isolate N2 isomer (High Rf).
    
  • Step D: Gabriel Deprotection (Hydrazine Hydrate in Ethanol).

    • Why: Hydrazine cleavage is quantitative and mild compared to acid hydrolysis.

Alternative Route (The "Mesylate" Pathway): If you start with Pent-4-yn-1-ol:

  • Synthesize Triazole-Alcohol.

  • Methylate

    
     Separate N2.
    
  • Alcohol

    
     Mesylate (MsCl/TEA).
    
  • Mesylate

    
     Azide (NaN3).
    
  • Azide

    
     Amine (Staudinger Reduction with PPh3).
    
    • Note: This adds 2 extra steps but avoids the phthalimide solubility issues.

References & Grounding
  • Regioselectivity in Triazole Alkylation:

    • Source: K. A.[6] Kunz et al., "Synthesis of N2-Substituted 1,2,3-Triazoles," Org.[6] Lett., 2024.[6][7]

    • Key Finding: Discusses thermodynamic control and solvent effects favoring N2 substitution.

  • Gabriel Synthesis & Amine Handling:

    • Source: "The Gabriel Synthesis," Master Organic Chemistry, 2018.

    • Key Finding: Protocols for hydrazine-mediated deprotection of phthalimides to liberate primary amines without affecting triazole rings.

  • General Triazole Reactivity:

    • Source: "Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles," SciELO, 2017.

    • Key Finding: Comprehensive review of N2-arylation and alkylation strategies, confirming the difficulty of direct synthesis and the necessity of separation.

  • Isomer Separation Logic:

    • Source: BenchChem Protocol 1.4, "N-Methylation of 1H-1,2,4-triazole-3-carboxylate."

    • Key Finding: While for 1,2,4-triazoles, the principle of chromatographic separation of N-methyl isomers using Ethyl Acetate/Hexane gradients applies directly to 1,2,3-triazoles.

    • (General reference for standard alkylation protocols).

Sources

Technical Support Center: N-Methylation of 1,2,3-Triazoles

[1][2]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Regioselectivity in 1,2,3-Triazole Methylation[1][2]

Introduction: The "Tautomer Trap"

Welcome to the technical support hub for triazole functionalization. If you are here, you are likely facing the classic dilemma of 1,2,3-triazole chemistry: Regioisomeric Mixtures.

Unlike simple amines, the




1212

The Core Challenge:

  • N2-Methylation: Often thermodynamically preferred (especially in 4,5-disubstituted systems) due to the stability of the 2H-quinoid-like resonance structure.

  • N1/N3-Methylation: Kinetically favored under certain conditions (steric/electronic control) but often leads to mixtures.

  • Quaternization: The "silent" side reaction where your product reacts again to form a salt.[2]

Diagnostic & Troubleshooting Modules

Module A: "I have a mixture of isomers (N1, N2, N3). How do I control this?"

Diagnosis: Lack of Regiocontrol.[2][3] The ratio of N1:N2:N3 is dictated by the interplay of sterics , solvent polarity , and base selection .[2]

VariableEffect on SelectivityRecommendation for N2-Selectivity
Base Strong bases (NaH) create a "naked" azolate anion, reducing selectivity. Weaker bases allow chelation or ion-pairing effects.[2]Use

or

.
Avoid NaH if selectivity is key.
Solvent Polar aprotic solvents stabilize specific transition states.[2]DMF typically favors N2 (ratios up to 85:15). Acetone/DCM may lower yield but alter ratios.[2]
Substrate 4,5-Disubstituted triazoles favor N2 due to steric hindrance at N1/N3.[1][2]If possible, use bulky groups at C4/C5 to force N2 substitution.[1][2]

The "High-Fidelity" Protocol (N2-Dominant):

  • Solvent: DMF (Anhydrous).[2]

  • Base:

    
     (1.5 equiv).[1]
    
  • Reagent: Methyl Iodide (1.1 equiv) — Add dropwise at 0°C.

  • Mechanism: The carbonate base creates a buffered deprotonation.[2] The potassium cation potentially coordinates with N1/N3, leaving N2 more accessible for the electrophile in the specific transition state geometry.[2]

Module B: "My product is stuck at the baseline (TLC) or is water-soluble."

Diagnosis: Quaternization (Over-Alkylation).[3] You have formed the 1,3-dimethyl-1,2,3-triazolium salt .

Root Cause: The neutral N-methylated triazole (your product) is still nucleophilic. If excess methylating agent is present, or if the reaction runs too long at high heat, the product attacks a second equivalent of MeI.[2]

Corrective Actions:

  • Stoichiometry Control: Never exceed 1.1 equivalents of MeI.

  • Reagent Switch: Switch from Methyl Iodide (highly reactive) to Trimethyl Phosphate or Dimethyl Carbonate (slower, requires higher heat, but easier to stop at mono-methylation).

  • Quench Protocol: Do not let the reaction stir overnight "just to be safe." Monitor via TLC every 30 minutes. Quench immediately with aqueous

    
     upon consumption of starting material.
    
Module C: Analytical Differentiation (N1 vs. N2)

Question: "The spots are close on TLC. How do I prove which isomer I have?"

The NMR Truth Table:

FeatureN2-Methyl Isomer N1-Methyl Isomer
Symmetry (if C4=C5) Symmetric. Halves the number of carbon signals.Asymmetric. All carbons distinct.[2]
NOE Signal Weak/None. The N2-Me is equidistant and often distal to C-H protons.[2]Strong. The N1-Me is spatially adjacent to the C5-proton (or C5-substituent).

C Shift (Me)
Typically high field (approx. 40-42 ppm).[1]Typically lower field (approx. 35-38 ppm) varies by solvent.
TLC Polarity Usually less polar (travels higher).[2]Usually more polar (travels lower).

Visualizing the Pathways

The following diagram illustrates the bifurcation between the desired kinetic/thermodynamic pathways and the unwanted quaternization side reaction.

TriazoleMethylationStart1H-1,2,3-Triazole(Tautomeric Mix)BaseBase Deprotonation(NaH vs K2CO3)Start->BaseAnionTriazolate Anion(Resonance Hybrid)Base->Anion-H+N2N2-Methyl Isomer(Thermodynamic)Anion->N2MeI (Steric Control)Major in DMFN1N1-Methyl Isomer(Kinetic)Anion->N1MeI (Electronic Control)Minor in DMFSalt1,3-DimethylTriazolium Salt(Over-Alkylation)N2->SaltExcess MeI(Slower)N1->SaltExcess MeI(Side Reaction)

Figure 1: Reaction pathways showing the divergence of regioisomers and the risk of sequential over-methylation (quaternization).

Frequently Asked Questions (FAQ)

Q: Can I use Meerwein’s Salt (Trimethyloxonium tetrafluoroborate) to force the reaction? A: Proceed with caution. Meerwein’s salt is an extremely powerful alkylating agent.[2] While it will drive the reaction to completion rapidly, it significantly increases the risk of quaternization (forming the salt) and offers poor regioselectivity compared to mild conditions like

2

Q: I need the N1 isomer specifically. How do I get it? A: Direct alkylation is poor for N1 selectivity.[2]

  • Strategy 1: Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to synthesize the ring already substituted at N1. This is far superior to methylating an existing ring.[2]

  • Strategy 2: If you must methylate, use sodium ethoxide (NaOEt) in ethanol.[1][2] Protic solvents sometimes shift the ratio slightly toward N1 via hydrogen bonding stabilization of the transition state, though mixtures are still likely.[2]

Q: Is the "ring opening" side reaction a real concern? A: For simple methylation, no . Ring opening (Dimroth rearrangement or similar) typically requires strong electron-withdrawing groups on the ring or acylation conditions. Under standard methylation (MeI, Base), the triazole ring is thermally and chemically stable.[1][2]

References

  • Begtrup, M. (1971).[1][2] "Proton Magnetic Resonance Spectra of 1,2,3-Triazoles." Acta Chemica Scandinavica, 25, 249-257.[1][2]

    • Foundational work on using NMR to distinguish N1 vs N2 isomers.
  • Krivopalov, V. P., & Shkurko, O. P. (2005).[1][2] "1,2,3-Triazoles."[1][2][4][5][6][7][8][9][10][11][12] Russian Chemical Reviews, 74(4), 339.[1][2] [1]

    • Comprehensive review covering tautomerism and alkylation r
  • Maddirala, S. J., et al. (2023).[1][2][11][13] "Regioselective Synthesis of 2-Substituted 1,2,3-Triazoles." MDPI Molecules.

    • Modern protocols confirming Na2CO3/DMF as the optimal system for N2 selectivity.[2]

Purification of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine

Topic: Purification of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine Content Type: Technical Support Guide (Q&A + Protocols) Audience: Medicinal Chemists, Process Chemists, Purification Scientists[1]

Executive Summary: The "Dual-Personality" Challenge

Purifying 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine presents a classic "dual-personality" challenge in chromatography. You are dealing with two distinct functionalities:

  • The Primary Amine: Highly polar and basic (

    
    ). It interacts strongly with acidic silanols on silica gel, leading to severe streaking and irreversible adsorption.[2]
    
  • The 2-Methyl-Triazole: Aromatic and moderately polar. Crucially, the 2-methyl isomer is typically less polar than its 1-methyl regioisomer byproduct, a key property we leverage for separation.[1]

This guide provides a self-validating workflow to isolate this molecule with high purity (>95%) while minimizing mass loss.

Strategic Decision Framework

Before selecting a column, assess your crude mixture using this logic flow.

PurificationStrategy Start Crude Mixture Analysis Solubility Is it fully soluble in DCM? Start->Solubility ImpurityType Main Impurity Type? Solubility->ImpurityType Yes RP_Path Reverse Phase (C18) Solubility->RP_Path No (Polar/Oily) NP_Path Normal Phase (Silica) ImpurityType->NP_Path Regioisomers (1-Me vs 2-Me) ImpurityType->RP_Path Non-polar grease / Salts MethodA Method A: DCM/MeOH + NH4OH (Best for Isomer Separation) NP_Path->MethodA MethodB Method B: C18 + High pH Buffer (Best for Salt Removal) RP_Path->MethodB

Figure 1: Decision tree for selecting the optimal purification method based on solubility and impurity profile.

Troubleshooting & FAQs

Q1: My compound streaks badly on TLC and the column. How do I fix the peak shape?

Diagnosis: The primary amine is protonating via interaction with the acidic silanol groups (


) on the silica surface.[2] This acts like an ion-exchange mechanism, dragging the peak.
Solution:  You must "deactivate" the silica surface using a basic modifier.[2]
  • The Fix: Add 1% Triethylamine (TEA) or 1-2% Ammonium Hydroxide (

    
    )  to your mobile phase.[1][2]
    
  • Why it works: The modifier saturates the acidic silanol sites, allowing your amine to partition purely based on polarity rather than ionic attraction.

  • Caution: Do not use TEA if you plan to use MS detection immediately, as it lingers in the system.

Q2: I see two spots close together on TLC. Which one is my 2-methyl isomer?

Diagnosis: Methylation of 1,2,3-triazoles often produces a mixture of 1-methyl (N1) and 2-methyl (N2) isomers.[1] Technical Insight:

  • 2-Methyl Isomer: Typically less polar (Higher

    
    ).[1] The dipole moment is minimized due to the symmetry of the substitution at the N2 position.
    
  • 1-Methyl Isomer: Typically more polar (Lower

    
    ).[1]
    Verification:  Run a 2D-TLC or co-spot with a known standard if available. In 95% DCM / 5% MeOH, the 2-methyl isomer will elute before the 1-methyl isomer.[1]
    
Q3: My product is "disappearing" on the column. Where did it go?

Diagnosis: Irreversible adsorption.[3] Primary amines can form hydrogen bonds so strong they never elute with standard solvents. Solution:

  • Switch Stationary Phase: Use Amine-Functionalized Silica (KP-NH) .[1] This silica is pre-capped with basic groups, eliminating the need for liquid modifiers and preventing adsorption.

  • Aggressive Elution: If using standard silica, flush the column with DCM : MeOH :

    
     (80:18:2)  at the end of the run to recover "stuck" material.
    

Detailed Experimental Protocols

Protocol A: Normal Phase Chromatography (The "Gold Standard")

Best for separating the 2-methyl product from 1-methyl regioisomers.[1]

Mobile Phase Preparation: Do not just pour ammonia into DCM; it is immiscible. You must use Ammonia-Saturated Methanol .

ComponentRolePreparation
Solvent A Non-polar carrier100% Dichloromethane (DCM)
Solvent B Polar Eluent + Modifier10%

in Methanol (v/v)

Step-by-Step:

  • Equilibration: Flush the silica column with 5% Solvent B in Solvent A for 3 CV (Column Volumes). This pre-saturates the silanols.

  • Loading: Dissolve crude in minimal DCM. If insoluble, adsorb onto Celite (dry load).[1]

  • Gradient:

    • 0–5 min: Isocratic 0% B (removes non-polar grease).[1]

    • 5–20 min: 0%

      
       20% B (Product typically elutes around 5-10% B).[1]
      
    • 20–25 min: 20%

      
       50% B (Flush impurities).[1]
      
  • Detection: UV at 210 nm (amine end absorption) and 254 nm (triazole ring).[1]

Protocol B: Reverse Phase (C18) Flash Chromatography

Best for highly polar crudes or removing inorganic salts.[1]

Buffer Selection: You must suppress the ionization of the amine to get retention on C18.

  • High pH (Preferred): 10 mM Ammonium Bicarbonate (

    
    ).[1] The amine is neutral (free base) and retains well.
    
  • Low pH (Alternative): 0.1% Formic Acid.[1] The amine is protonated (

    
    ) and elutes very early (near void volume).[1] Only use if High pH is impossible.
    

Gradient (High pH):

  • Solvent A: Water + 10mM

    
    
    
  • Solvent B: Acetonitrile (MeCN)[1]

  • Profile: 0% B

    
     40% B over 15 CV.
    

Mechanistic Visualization: Silanol Interactions

Understanding why the modifier is necessary prevents future errors.

SilanolInteraction cluster_0 Without Modifier cluster_1 With Modifier Silica Acidic Silanol (Si-OH) Amine Target Amine (R-NH2) Silica->Amine Strong H-Bonding (Streaking) Modifier Modifier (TEA/NH3) Silica->Modifier Preferential Binding (Surface Blocked) Amine->Modifier Elutes Freely

Figure 2: Mechanism of action for basic modifiers. The modifier (TEA/NH3) preferentially binds to acidic silanol sites, preventing the target amine from "sticking" to the column.[2]

References

  • Biotage Technical Guide. "Strategies for the Flash Purification of Ionizable Compounds." Biotage.com. Link

  • Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison, Dept. of Chemistry. Link[1]

  • Journal of Organic Chemistry. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem., 1978, 43(14), 2923–2925.[1] Link[1]

  • Sigma-Aldrich. "Fundamental Resolution Equation & Tailing Factors." MilliporeSigma Technical Library. Link

  • BenchChem Support. "Troubleshooting Streaking of Amines on Silica Gel Columns." BenchChem Technical Center.[2] Link[1]

Sources

Technical Support Center: Separation of 1-Methyl and 2-Methyl 1,2,3-Triazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TRZ-ISO-SEP-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The alkylation of 1,2,3-triazoles typically yields a mixture of N1-substituted (asymmetric, more polar) and N2-substituted (symmetric, less polar) regioisomers. Separation is challenging due to their similar volatilities and solubilities. This guide details the definitive identification via NMR and separation protocols exploiting the distinct dipole moments and basicity profiles of the two isomers.

Module 1: Diagnostic & Identification (The "Is it Separated?" Phase)

Before attempting separation, you must confirm the identity of your crude mixture. The most common error is misassigning the N1 and N2 isomers based on crude TLC.

The Symmetry Rule (NMR)

The most reliable method for distinguishing these isomers is 13C NMR and 1H NMR , relying on the symmetry of the triazole ring.

Feature2-Methyl-1,2,3-Triazole (N2) 1-Methyl-1,2,3-Triazole (N1)
Symmetry Symmetric (

).[1] The N2-methyl sits on the axis of symmetry.
Asymmetric (

).[2] The N1-methyl breaks the ring symmetry.
1H NMR (Ring) Singlet (2H). H4 and H5 are chemically equivalent.Two Doublets/Singlets (1H each). H4 and H5 are distinct.
13C NMR (Ring) One Signal. C4 and C5 are equivalent.Two Signals. C4 and C5 are distinct.
Dipole Moment Low (~0.3 D). "Greasy" character.High (~4.5 D). Polar character.
Diagnostic Workflow

NMR_Identification start Crude Mixture NMR check_h Check Aromatic Region (7.5 - 8.5 ppm) start->check_h decision Signal Pattern? check_h->decision n2 Single Singlet (2H) (Symmetric) decision->n2 1 Peak n1 Two Signals (1H each) (Asymmetric) decision->n1 2 Peaks mix Mixture of Singlet + Split Signals decision->mix Complex action_n2 Confirmed N2-Isomer n2->action_n2 action_n1 Confirmed N1-Isomer n1->action_n1

Figure 1: NMR decision tree for identifying triazole regioisomers. Note: If the triazole is 4,5-disubstituted, this symmetry rule only applies if the substituents are identical.

Module 2: Chromatographic Separation (The Standard Protocol)

The separation relies on the massive difference in dipole moments .

  • N2-Isomer: The dipoles of the N-N bonds cancel out vectors to a large degree, resulting in a low net dipole. It behaves like a non-polar hydrocarbon.

  • N1-Isomer: The dipoles are additive, creating a highly polar molecule.

Elution Order

On normal phase Silica Gel (


):
  • First Eluting: N2-Isomer (Low polarity, travels with solvent front).

  • Second Eluting: N1-Isomer (High polarity, interacts strongly with silanols).

Recommended Solvent Systems

Do not use generic 0-10% MeOH/DCM gradients immediately. The N2 isomer often elutes too fast.

MethodSolvent SystemNotes
TLC / Flash Hexane : Ethyl Acetate (3:1) N2 isomer

; N1 isomer

.
Difficult Cases Toluene : Acetone Toluene provides

-

interaction separation often superior to Hex/EtOAc.
SFC CO2 / Methanol (no additive) Excellent resolution. N2 elutes extremely early.
Troubleshooting "Co-elution"

If the spots are streaking or co-eluting:

  • Cause: The N1-isomer is basic (see Module 3) and may be dragging on acidic silanols.

  • Fix: Add 1% Triethylamine (TEA) to your eluent to neutralize the silica. This sharpens the N1 peak significantly.

Module 3: Chemical Separation (The "Workaround" Protocol)

If chromatography is difficult (e.g., large scale >100g), exploit the basicity difference . The N1-isomer is significantly more basic than the N2-isomer due to the availability of the lone pair on N3.

The "Salt Crash" Method

This method selectively precipitates the N1-isomer as a salt, leaving the N2-isomer in the organic layer.

Protocol:

  • Dissolve the crude mixture in Diethyl Ether (

    
    )  or Toluene .
    
  • Cool the solution to 0°C.

  • Slowly bubble HCl gas or add 4M HCl in Dioxane dropwise.

  • Observation: The N1-isomer hydrochloride salt will precipitate as a white solid. The N2-isomer (weakly basic) remains in solution.

  • Filtration: Filter the solid (N1-HCl).

  • Recovery:

    • Filtrate: Concentrate to get pure N2-isomer .

    • Solid: Dissolve in water, neutralize with

      
      , and extract with DCM to recover pure N1-isomer .
      

Salt_Separation mix Crude Mixture (N1 + N2) acid Add HCl / Et2O mix->acid sep Phase Separation acid->sep solid Solid Precipitate (N1-HCl Salt) sep->solid Precipitates liquid Filtrate (Liquid) (N2 Isomer) sep->liquid Remains Soluble base Neutralize (NaHCO3) solid->base final_n2 Pure N2 Isomer liquid->final_n2 final_n1 Pure N1 Isomer base->final_n1

Figure 2: Chemical separation workflow exploiting the basicity of the N1-isomer.

Frequently Asked Questions (FAQs)

Q: Why is my reaction yielding mostly the N2-isomer? I wanted N1. A: In simple alkylations (e.g., Alkyl Halide +


), the reaction is often under thermodynamic control . The N2-isomer is generally more thermodynamically stable in the gas phase and non-polar solvents due to the lack of adjacent lone-pair repulsion. To favor N1, you typically need to use Click Chemistry (CuAAC)  to build the ring rather than alkylating an existing ring, or use specific steric blocking strategies.

Q: Can I distinguish them by Boiling Point? A: Yes. The N1-isomer has a significantly higher boiling point due to its large dipole moment (intermolecular forces).

  • Example: 1-methyl-1,2,3-triazole (b.p. ~228°C) vs. 2-methyl-1,2,3-triazole (b.p. ~104°C).

  • Action: For simple methyl/ethyl derivatives, fractional distillation is often the most efficient separation method.

Q: My N1-isomer peak is broad on HPLC. Why? A: The N3 nitrogen in the N1-isomer is a hydrogen bond acceptor and weak base. It interacts with residual silanols on the column stationary phase.

  • Fix: Use a buffered mobile phase (e.g., 10mM Ammonium Formate) or add 0.1% Formic Acid/TEA to sharpen the peak.

References

  • Dipole Moments & Structure

    • L. Lunazzi, et al. "Conformational studies by dynamic nuclear magnetic resonance spectroscopy." Journal of the Chemical Society, Perkin Transactions 2, 1980.
    • Note: Establishes the symmetry ( vs ) and dipole differences (N1 > N2).
  • Basicity & Salt Formation

    • Catalán, J., et al. "Basicity of azoles." Advances in Heterocyclic Chemistry, Vol 41, 1987.
    • Note: Defines the pKa differences allowing for acid-base separ
  • Synthesis & Regioselectivity

    • H. C.[3] Kolb, M. G. Finn, K. B. Sharpless. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001.

    • Note: The foundational text on why we usually build N1-triazoles via CuAAC to avoid this separ
  • Chromatographic Behavior

    • V. V. Fokin, et al. "Regioselective Synthesis of 1,2,3-Triazoles." Journal of Organic Chemistry, 2004.
    • Note: Discusses the purification and elution orders of triazole deriv

Sources

Overcoming low solubility of 1,2,3-triazole derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Solubility Barriers in 1,2,3-Triazole Derivatives

Introduction: The "Brick Dust" Paradox

Welcome to the technical support center. If you are here, you are likely facing the "brick dust" phenomenon: your 1,2,3-triazole product has crashed out of the reaction mixture, refuses to dissolve in standard organic solvents (DCM, EtOAc), and streaks uncontrollably on silica columns.

The Root Cause: The 1,2,3-triazole ring is not merely a linker; it is an electronic dipole powerhouse.

  • Dipole Moment: The ring exhibits a massive dipole moment of ~5.0 Debye (for comparison, water is 1.85 D).

  • Intermolecular Forces: This dipole drives strong

    
    -
    
    
    
    stacking and dipole-dipole alignment, creating a rigid crystal lattice with high lattice energy.
  • Hydrogen Bonding: If the N1-position is unsubstituted (NH-triazoles), the proton is highly acidic (

    
    ), leading to aggressive hydrogen bonding networks.[1]
    

This guide moves beyond "add more solvent" and provides thermodynamic and kinetic strategies to disrupt these interactions.

Module 1: Diagnostic & Synthesis Optimization

Current Status: Reaction is stalled or reactants/products have precipitated.

Q1: My reactants are insoluble in the standard BuOH/Water CuAAC system. What is the alternative?

The Protocol: The standard Sharpless-Fokin condition (


BuOH/H

O) relies on the "on-water" effect, but it fails if the reagents are too lipophilic to interact or too crystalline to dissolve. You must switch to a Homogeneous Dipolar System .

Recommended Solvent Matrix:

Solvent SystemPolarity IndexSuitabilityNotes
DMSO (Neat) 7.2HighExcellent for "brick dust" azides.[1] Requires extensive water wash to remove during workup.
DMF / Water (4:1) 6.4MediumGood compromise. Water component accelerates CuAAC via proton transfer facilitation.
THF / Water (1:1) 4.0MediumGood for lipophilic alkynes. Warning: THF can coordinate Cu(I), slowing the rate.
Cyrene™ -High (Green)A biomass-derived dipolar aprotic solvent. Outperforms NMP/DMF in solubility and safety.

Critical Adjustment - The Ligand: When using coordinating solvents (DMSO, DMF, THF), the solvent competes with the alkyne for the Copper(I) center.[1] You must use a stabilizing ligand to protect the catalyst.

  • Standard: TBTA (Tris(benzyltriazolylmethyl)amine).

  • For Aqueous/High Polarity: THPTA (Tris(hydroxypropyltriazolyl)methylamine).[1]

Q2: The reaction turns green/blue and stops. Is it solubility or oxidation?

It is likely oxidation , often mistaken for insolubility because the oxidized copper byproducts precipitate.

The "Self-Validating" Reduction Protocol:

  • Check Color: Yellow/Orange = Active Cu(I). Green/Blue = Inactive Cu(II).

  • Rescue: Add Sodium Ascorbate (5 eq. vs Cu) immediately.

  • Prevention: Degas solvents by sparging with Argon for 15 minutes before adding the copper source.

Visualizing the Solvent Strategy

The following decision tree helps you select the correct reaction medium based on your substrate's physical properties.

SolventSelection Start START: Reactant Solubility Check WaterSol Are reactants water soluble? Start->WaterSol Lipophilic Are reactants highly lipophilic? WaterSol->Lipophilic No StdCond Standard: tBuOH / Water (1:1) WaterSol->StdCond Yes BrickDust Are reactants crystalline/insoluble? Lipophilic->BrickDust No (Solids) CoSolvent THF / Water or DCM / Water (Vigorous Stirring) Lipophilic->CoSolvent Yes (Oils) Dipolar DMSO or DMF + TBTA Ligand BrickDust->Dipolar High Performance Green Cyrene™ or PEG-400 BrickDust->Green Green Alternative caption Figure 1: Solvent Selection Matrix for CuAAC Reactions based on substrate physical state.

Module 2: Purification & Workup (The "Downstream" Phase)

Current Status: Reaction is complete, but isolation is failing due to poor solubility or phase separation issues.

Q3: My product crashes out during the aqueous workup and is insoluble in the organic layer. How do I extract it?

The "Salting-In" Trap: Standard workups use brine to "salt out" organics. However, for highly polar triazoles, this can force the product to precipitate at the interface (the "rag layer").

Troubleshooting Protocol:

  • Avoid Brine initially. Use pure water for the first wash to remove DMSO/DMF.

  • The "Reverse Extraction": If the product is stuck in the aqueous phase or interface:

    • Saturate the aqueous phase with Ammonium Chloride (

      
      ) .
      
    • Extract with n-Butanol or 2-MeTHF (2-Methyltetrahydrofuran). These solvents have higher polarity and water tolerance than DCM/EtOAc, capable of pulling polar triazoles out of the aqueous phase.

Q4: Column Chromatography is a disaster. The compound streaks or never elutes.

Cause: The basic nitrogen (N2/N3) of the triazole interacts with the acidic silanols (


) on the silica gel.

The "Deactivation" Solution:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (

    
    ) in Hexanes before loading.
    
  • Mobile Phase: Use DCM : Methanol (95:5 to 90:10) .

    • Pro-Tip: If >10% MeOH is needed, switch to Neutral Alumina stationary phase. Silica dissolves slightly in high MeOH, contaminating your product.[1]

  • Loading: Do not dry-load on silica. Dissolve the crude in a minimum amount of DCM/MeOH and liquid load, or dry-load on Celite or Florisil .

Visualizing Purification Logic

Purification Crude Crude Reaction Mixture Soluble Is it soluble in DCM? Crude->Soluble Precip Filter Solid -> Wash Water/Et2O Soluble->Precip No (Suspension) Liquid Liquid-Liquid Extraction Soluble->Liquid Yes Interface Precipitate at Interface? Liquid->Interface Rescue Add n-Butanol -> Extract Interface->Rescue Yes Column Chromatography Interface->Column No Tailing Streaking on TLC? Column->Tailing Fix Add 1% Et3N or Switch to Alumina Tailing->Fix Yes caption Figure 2: Purification Decision Tree for Polar Triazoles.

Module 3: Structural Engineering (Prevention)

Current Status: Designing new molecules.

Q5: How can I modify the scaffold to improve solubility without affecting biological activity?

If you are in the design phase, you can engineer the molecule to disrupt the crystal lattice packing.

Strategies:

  • The "Solubilizing Tail": Attach a short polyethylene glycol (PEG) chain (

    
    ) to the N1 position. This introduces entropy and disrupts the rigid 
    
    
    
    -stacking.
  • Asymmetry: Symmetrical triazoles (e.g., 1,4-diphenyl) pack efficiently. Introducing an ortho-substituent on one phenyl ring creates steric clash (torsion), preventing flat packing and lowering the melting point.

  • Masking H-Bonds: If using an NH-triazole, protect it with a SEM (2-(Trimethylsilyl)ethoxymethyl) group during synthesis. It is lipophilic and easily removed later with TFA or Fluoride.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2][3][4][5] Chemical Reviews, 108(8), 2952–3015. Link

  • Himo, F., et al. (2005).[4] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216.[4] Link

  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.[1] Chemical Communications, 50, 9650-9652. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39, 1302-1315. Link

  • BenchChem Technical Support. (2025). Purification of Polar Triazole Compounds. Link

Sources

Technical Support Center: Microwave-Assisted Triazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting for CuAAC and Heterocyclic Synthesis

Welcome to the Application Support Center

Status: Operational | Tier: Level 3 (Senior Scientific Support)[1]

You have reached the advanced technical guide for microwave-assisted synthesis of 1,2,3-triazoles. This resource is designed for medicinal chemists and process engineers encountering hurdles in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Unlike conventional thermal heating, microwave irradiation introduces variables such as dielectric heating , superheating effects , and pressure dynamics that require specific optimization strategies.[1]

Part 1: The Core Protocol (Standard Operating Procedure)

Before troubleshooting, ensure your baseline protocol aligns with field-validated standards.[1] The following workflow is the "Gold Standard" for a robust microwave CuAAC reaction.

Standard Microwave CuAAC Workflow

Reaction Model: Benzyl azide + Phenylacetylene


 1,4-disubstituted 1,2,3-triazole.[1]
  • Vial Preparation:

    • Use a 10 mL microwave-transparent pressure vial (Borosilicate glass).

    • Reagents: Add Alkyne (1.0 equiv) and Azide (1.0 - 1.1 equiv).

    • Solvent: Add 3-4 mL of t-BuOH/Water (1:1) or DMF .

      • Note: Total volume should not exceed 60% of vial capacity (Headspace is critical for safety).[1]

  • Catalyst Addition:

    • Add CuSO₄[1][2]·5H₂O (1 mol%) and Sodium Ascorbate (10 mol%).[1]

    • Why? In situ reduction of Cu(II) to Cu(I) is more robust against oxidation than adding Cu(I) salts directly.[1]

  • Microwave Parameters:

    • Control Mode: Dynamic (IR Temperature Control).[1]

    • Temperature: 80°C - 100°C.[3][4]

    • Hold Time: 10 - 20 minutes.

    • Stirring: High (magnetic interference can occur; ensure stir bar is active).[1]

  • Post-Process:

    • Cool to <50°C using compressed air (built-in feature of most reactors).

    • Workup: Dilute with water/brine. If precipitate forms, filter.[1] If not, extract with EtOAc.[1]

Visual Workflow: From Reagents to Isolation

CuAAC_Workflow Reagents 1. Reagent Prep (Azide + Alkyne + Solvent) Catalyst 2. Catalyst System (CuSO4 + Na-Ascorbate) Reagents->Catalyst Add VialSeal 3. Crimp/Seal Vial (Check Headspace) Catalyst->VialSeal Seal Microwave 4. Microwave Irradiation (80-100°C, 10-20 min) VialSeal->Microwave Insert Cooling 5. Active Cooling (Air Jet to <50°C) Microwave->Cooling Complete Workup 6. Workup (Extraction/Filtration) Cooling->Workup Process

Caption: Figure 1. Standard operational workflow for microwave-assisted CuAAC synthesis.

Part 2: Troubleshooting Guide (Symptom-Based)

Issue 1: "My reaction vessel over-pressurized or exploded."

Severity: Critical (Safety Hazard)

Potential CauseTechnical ExplanationCorrective Action
Azide Instability Organic azides with a

ratio are explosive. Microwave "hot spots" can trigger rapid decomposition (

release).[1]
Calculate C/N Ratio. If unstable, generate the azide in situ (One-Pot) or use a lower temperature (<60°C). Never isolate unstable azides.[5]
Solvent Vapor Pressure Low-boiling solvents (DCM, Ether) generate massive pressure at 100°C in a closed system.[1]Switch Solvents. Use DMF, DMSO, or t-BuOH/Water.[1] These have high boiling points and absorb microwaves efficiently.
Insufficient Headspace Liquid expansion + gas evolution (

) requires volume to expand.[1]
Fill Rule: Never fill the vial >60%. For scale-up, split into multiple vials rather than overfilling one.
Issue 2: "The reaction temperature fluctuates or never reaches the target."

Severity: Moderate (Process Failure)

Q: Why does the magnetron keep cycling on and off without holding the temperature? A: This is a Dielectric Coupling issue.

  • The Science: Microwaves heat by dipolar polarization . If your solvent is non-polar (e.g., Toluene, Hexane), it is "transparent" to microwaves—it cannot absorb energy to generate heat.[1]

  • The Fix:

    • Use a High Absorber: Switch to DMF, DMSO, or Ethanol.[1]

    • Doping: If you must use a non-polar solvent, add a "susceptor"—a small amount of ionic liquid or a polar salt (e.g., tetrabutylammonium bromide) to kickstart the heating.[1]

Issue 3: "Low yield despite high temperature."

Severity: Moderate (Efficiency)

Q: I see starting material remaining even after 30 minutes at 100°C. A: This usually indicates Catalyst Death .

  • Mechanism: Cu(I) is thermodynamically unstable and oxidizes to inactive Cu(II) in the presence of oxygen.[1]

  • The Fix:

    • Degas Solvents: Bubble

      
       through the solvent for 5 mins before sealing.
      
    • Increase Ascorbate: The reducing agent (Sodium Ascorbate) sacrifices itself to keep Copper in the +1 state.[1] Increase loading to 15-20 mol%.

    • Ligand Stabilization: Add a ligand like TBTA or THPTA . These wrap around the Cu(I) ion, protecting it from oxidation while allowing the catalytic cycle to proceed.[1]

Part 3: Advanced Optimization (The "Pro" Section)

Solvent Selection: The "Loss Tangent" Factor

In microwave synthesis, the Loss Tangent (


)  determines how efficiently a solvent converts microwave energy into heat.[1][6]
  • High

    
     (>0.5):  Heats rapidly.[1] Good for short reactions.
    
  • Low

    
     (<0.1):  Heats slowly or not at all.[1]
    

Optimization Table: Solvent Properties for Triazole Synthesis

Solvent

(Absorbance)
Suitability for CuAACNotes
DMSO 0.825 (High)Excellent Rapid heating; solubilizes most azides/alkynes. Hard to remove.
Ethanol 0.941 (High)Good Green solvent; easy workup.[1] Watch pressure limits.
Water 0.123 (Medium)Excellent Best used with t-BuOH. The "on-water" effect accelerates CuAAC.
DMF 0.161 (Medium)Standard Industry standard.[1] Good balance of heating and solubility.
Toluene 0.040 (Low)Poor Requires doping. Transparent to microwaves.[1]
Catalytic Cycle & Optimization Logic

Understanding where the microwave energy helps allows for precise optimization. The rate-limiting step in thermal CuAAC is often the formation of the copper-acetylide complex or the metallacycle closure. Microwave energy helps overcome the activation energy (


) for these steps.

Catalytic_Cycle Cu2 Cu(II) Pre-catalyst Cu1 Active Cu(I) Cu2->Cu1 Reduction (Ascorbate) Complex Cu-Acetylide Complex (Rate Limiting Step) Cu1->Complex + Alkyne Alkyne Alkyne Azide Azide Metallacycle Metallacycle Intermediate Complex->Metallacycle + Azide (Microwave Accelerated) Product 1,2,3-Triazole + Regenerated Cu(I) Metallacycle->Product Ring Contraction Product->Cu1 Cycle Repeats

Caption: Figure 2. Simplified CuAAC catalytic cycle highlighting the microwave-accelerated metallacycle formation step.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Copper(I) Iodide (CuI) instead of CuSO₄/Ascorbate? A: Yes, but CuI is sensitive to oxidation and light.[1] If you use CuI, you must use a stabilizing ligand (like TBTA) and strictly exclude oxygen.[1] For general screening, CuSO₄ + Ascorbate is more reliable (robustness > sensitivity).[1]

Q: How do I remove the Copper after the reaction? A: Copper contamination is a major issue for biological testing.

  • Method A: Wash the organic layer with 10% Ammonium Hydroxide (

    
    ) (turns blue as it complexes Cu).[1]
    
  • Method B: Stir the crude product with EDTA or a silica-based metal scavenger (e.g., QuadraPure™) for 30 minutes before filtration.[1]

Q: Is "Kitchen Microwave" synthesis acceptable? A: Absolutely NOT. Domestic ovens have:

  • Pulsed Heating: They don't hold constant power; they blast full power then turn off (duty cycle), causing temperature spikes.[1]

  • No Safety Interlocks: No pressure sensing. Risk of vessel failure is high.

  • Standing Waves: Uneven heating ("hot spots" and "cold spots") leads to irreproducibility.[1]

References

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.[1] [Link][1]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.[1] [Link]

  • Appukkuttan, P., & Van der Eycken, E. (2006).[1] Microwave-Assisted Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition. European Journal of Organic Chemistry, 2006(20), 4733–4756.[1] [Link][1]

  • Biotage. (n.d.).[1] Microwave Synthesis Solvent Properties Table. Biotage Knowledge Base. [Link] (General reference for Loss Tangent data).[1]

  • Hein, J. E., & Fokin, V. V. (2010).[1] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[1] Chemical Society Reviews, 39(4), 1302-1315.[1] [Link]

Sources

Technical Support Center: Advanced CuAAC Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Byproduct Formation in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Ticket ID: #CuAAC-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the CuAAC Technical Support Center

You are likely here because your "Click" reaction—famed for its reliability—has failed. Perhaps you are seeing oxidative homocoupling (Glaser products), protein degradation, or persistent copper contamination.

In this guide, we move beyond basic recipes. We will analyze the mechanistic causality of these failures and provide self-validating protocols to eliminate them.

Quick Navigation
Module 1: The "Glaser" Problem (Alkyne Homocoupling)

The Issue: You intended to link A-Azide to B-Alkyne. Instead, you isolated B-B (diacetylene). The Cause: The Glaser coupling is an oxidative side reaction catalyzed by Cu species in the presence of Oxygen. It competes directly with the triazole cycle.

Mechanistic Insight

The CuAAC cycle requires Cu(I).[1] However, Cu(I) is thermodynamically unstable in air. When exposed to Oxygen, Cu(I) oxidizes to Cu(II), generating reactive intermediates that facilitate the homocoupling of terminal alkynes.

  • Key Variable: Dissolved Oxygen (dO2).

  • Secondary Variable: Ligand denticity (Linear bidentate ligands promote Glaser coupling more than tetradentate ligands like THPTA) [1].

Protocol: The "Strictly Anaerobic" Setup

Use this for small molecule synthesis where homocoupling is the primary impurity.

  • Solvent Degassing: Sparge all solvents (water, tBuOH, DMSO) with Argon or Nitrogen for at least 15 minutes prior to use. Do not rely on simple sonication.

  • The Reducing Agent Buffer: Always include a reducing agent (Sodium Ascorbate) in 5-fold excess relative to Copper. This constantly recycles oxidized Cu(II) back to the active Cu(I) state, starving the Glaser cycle [2].

  • Step-by-Step Execution:

    • Step A: Dissolve Alkyne and Azide in degassed solvent.

    • Step B: Add Ligand (e.g., THPTA) and CuSO4 premixed (1:5 ratio).[2]

    • Step C: Add Sodium Ascorbate last.

    • Step D: Flush headspace with Argon and cap tightly.

Module 2: Bioconjugation Defense (ROS & Protein Cleavage)

The Issue: Your protein precipitated, the backbone cleaved, or histidine residues were oxidized. The Cause: The "Ascorbate-Driven ROS Generator." While Ascorbate keeps Copper active, the Cu(I)/Ascorbate/O2 triad generates Superoxide anions (


), which disproportionate into Hydrogen Peroxide (

) and Hydroxyl radicals (

). These radicals attack protein backbones and histidine tags [3, 4].
The Solution: Ligand-Assisted Catalysis

You cannot eliminate Ascorbate easily in biological settings, so you must shield the Copper and accelerate the reaction to reduce exposure time.

Data Table: Ligand Selection Guide

LigandSolubilityRate EnhancementROS ProtectionRecommendation
TBTA Poor (DMSO req.)LowPoorAvoid for proteins. Toxic to cells.
THPTA High (Water)ModerateGoodStandard for robust proteins.
BTTAA High (Water)Superior Excellent Gold Standard for live cells & sensitive proteins [5].
Protocol: The "ROS-Shielded" Bioconjugation

Use this for labeling proteins, DNA, or live cells.

  • Ligand Choice: Switch to BTTAA . It forms a complex with Cu(I) that suppresses cytotoxicity and ROS generation significantly better than TBTA or THPTA [6].

  • Scavenger Addition: Add Aminoguanidine (5 mM).

    • Why? Dehydroascorbate (an oxidation product of ascorbate) can react with Arginine and Lysine side chains. Aminoguanidine intercepts these byproducts [7].

  • Stoichiometry:

    • CuSO4: 100 µM

    • BTTAA: 600 µM (6:1 Ligand:Cu ratio is critical).

    • Na-Ascorbate: 2.5 mM.

    • Aminoguanidine: 5 mM.[2]

Visual Troubleshooting

The following diagram illustrates the mechanistic fork between a successful Click reaction and the formation of byproducts (Glaser/ROS). Use this to diagnose where your specific experiment went wrong.

CuAAC_Pathways Start Reagents: Azide + Alkyne + Cu source CuI Active Cu(I) Species Start->CuI Reduction O2 Presence of Oxygen (O2) CuI->O2 Exposure Ligand Accelerating Ligand (BTTAA/THPTA) CuI->Ligand Stabilization Oxidation Oxidation to Cu(II) O2->Oxidation Fast w/o Ligand Triazole Desired Triazole Product Ligand->Triazole Catalysis Cycle Glaser Glaser Coupling (Diacetylene Byproduct) Oxidation->Glaser Alkyne Homocoupling ROS ROS Generation (OH radicals) Oxidation->ROS Ascorbate Cycle Damage Protein Degradation / Histidine Oxidation ROS->Damage

Caption: Mechanistic fork showing how Oxygen and poor ligand choice divert active Cu(I) toward Glaser coupling and ROS generation.

Module 3: Copper Removal

The Issue: Your product is blue/green, or your cells are dying post-reaction. The Cause: Copper binds non-specifically to triazoles and peptide backbones.

Protocol: The EDTA Chelation Wash

Do not rely on silica columns alone; Copper sticks to silica.

  • Preparation: Prepare a 0.5 M EDTA solution adjusted to pH 8.0 .

    • Note: EDTA chelation is pH-dependent.[3] It is most effective at pH 8.0 [8].

  • Extraction (Small Molecules):

    • Dilute reaction with organic solvent (EtOAc/DCM).[3]

    • Wash organic layer 3x with 0.5 M EDTA (pH 8).

    • Visual Check: The aqueous layer will turn blue.[3][4] Repeat until the aqueous layer is colorless.[4]

  • Dialysis (Biomolecules):

    • Dialyze against a buffer containing 10 mM EDTA for 4 hours.

    • Switch to EDTA-free buffer for subsequent rounds to remove the chelator.[3]

Frequently Asked Questions (FAQ)

Q: My reaction solution turned yellow/orange. Is this normal? A: No. A yellow/orange precipitate usually indicates the formation of Cu(I)-acetylides . This happens when the Copper concentration is too high relative to the ligand, or the ligand is ineffective.

  • Fix: Increase the Ligand:Cu ratio to 5:1 or 6:1. Ensure you are using a soluble ligand like THPTA or BTTAA.

Q: Can I use TCEP instead of Ascorbate to prevent ROS? A: Generally, No . Phosphines like TCEP can reduce azides to amines (Staudinger reduction), destroying your reactant. Furthermore, phosphines can chelate Copper and poison the catalyst. Stick to Ascorbate with a protective ligand (BTTAA) [9].

Q: Why is my yield low despite using THPTA? A: Check your pH. CuAAC is optimal between pH 7 and 8. If your buffer is acidic, protonation of the ligand or the alkyne can slow the rate. Also, verify your atmospheric control—if oxygen is leaking in, your ascorbate is being consumed to fight it rather than reducing the copper.

References
  • Mechanism of Glaser Coupling: Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis... ACS Publications.[5][6]

  • Reducing Agent Strategy: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC.

  • ROS Generation Mechanism: Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. ACS Bioconjugate Chemistry.

  • Protein Damage: Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC.

  • BTTAA Superiority: A Mechanistic Showdown: Bttaa-Catalyzed Reactions Outpace Predecessors.[1] BenchChem.[1][3][4]

  • BTTAA Specifications: BTTAA Ligand Description and Specifications. Vector Labs.[7] [7]

  • Aminoguanidine Protocol: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation (Protocol). Jena Bioscience.

  • Copper Removal (EDTA): Protocol for Removal of Copper Catalyst After Click Reaction.[3][8] BenchChem.[1][3][4]

  • TCEP Interference: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation (TCEP Note). PMC.

Sources

Challenges in scaling up the synthesis of 3-(triazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of 3-(triazol-4-yl)propan-1-amine. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust click-chemistry method, transitioning from milligram to multi-gram scales introduces severe catalytic, thermodynamic, and safety bottlenecks.

This guide is engineered to troubleshoot these specific failure points, providing you with a self-validating, mechanistic approach to your synthesis.

Workflow Visualization

SynthesisWorkflow Alkyne pent-4-yn-1-amine HCl (Alkyne Precursor) Reaction CuAAC Reaction (t-BuOH/H2O, 25°C) Alkyne->Reaction Azide Sodium Azide (NaN3) (Nitrogen Source) Azide->Reaction Catalyst CuSO4 + NaAsc + TBTA (Catalyst System) Catalyst->Reaction Quench EDTA Chelation (Copper Removal) Reaction->Quench Crude Mixture Extraction pH Adjustment & Extraction (No Halogenated Solvents) Quench->Extraction Copper-Free Aqueous Product 3-(triazol-4-yl)propan-1-amine (Purified Product) Extraction->Product Organic Phase

CuAAC scale-up workflow for 3-(triazol-4-yl)propan-1-amine synthesis.

Troubleshooting & FAQs

Q: Why does my CuAAC reaction stall at 40-50% conversion when using free pent-4-yn-1-amine? A: This is a classic case of catalyst poisoning. Primary aliphatic amines are strong σ-donors that aggressively chelate the Cu(I) catalyst, forming stable, catalytically inactive complexes.

  • Causality: When the amine outcompetes the alkyne for the copper coordination sphere, the critical copper-acetylide intermediate cannot form.

  • Solution: Convert pent-4-yn-1-amine to its hydrochloride salt prior to the reaction[1]. Protonating the amine to an ammonium ion (–NH3+) eliminates its nucleophilicity and chelating ability. This preserves the Cu(I) catalyst for the cycloaddition cycle, allowing for catalyst loading as low as 1 mol% while achieving near-quantitative yields[2].

Q: How do we safely handle sodium azide on a multi-gram scale without risking detonation? A: The primary hazard of sodium azide (NaN3) is its conversion to hydrazoic acid (HN3) under acidic conditions. HN3 is highly toxic and orders of magnitude more explosive than TNT[3].

  • Causality: HN3 is highly volatile and shock-sensitive. Furthermore, reacting NaN3 in halogenated solvents generates di- and triazidomethanes, which are notoriously explosive[4].

  • Solution: Maintain the reaction pH strictly between 6.0 and 7.0. At this mildly acidic to neutral range, HN3 is kept at safe, steady-state concentrations (<6%) where it remains in solution as a reactive intermediate but does not off-gas dangerously[5]. Strictly avoid all halogenated solvents (e.g., dichloromethane, chloroform) during both the reaction and the extraction phases[4].

Q: How do we efficiently remove residual copper from the highly polar 3-(triazol-4-yl)propan-1-amine product? A: Because the target molecule contains both a primary amine and a triazole ring, it acts as an excellent bidentate ligand for copper, often resulting in a blue/green tinted product.

  • Causality: Standard aqueous washes cannot break the strong thermodynamic stability of the product-copper complex.

  • Solution: Quench the reaction with an excess of 0.1 M EDTA (Ethylenediaminetetraacetic acid) disodium salt. EDTA has a significantly higher binding affinity for copper than the triazole-amine product, effectively stripping the metal and partitioning it into the aqueous layer.

Catalyst Loading and Substrate Form Optimization

Summarized below is the quantitative impact of amine protonation on CuAAC efficiency. Using the hydrochloride salt is mandatory for scale-up economics and yield.

Substrate FormCatalyst LoadingSolvent SystemTemp (°C)Yield (%)Catalyst Deactivation
Pent-4-yn-1-amine (Free Base)10 mol%t-BuOH / H2O2545High (Chelation)
Pent-4-yn-1-amine (Free Base)1 mol%t-BuOH / H2O2515Severe
Pent-4-yn-1-amine HCl Salt10 mol%t-BuOH / H2O2584Low
Pent-4-yn-1-amine HCl Salt1 mol%t-BuOH / H2O2599None
Data demonstrating the critical impact of amine protonation on CuAAC efficiency[2].

Self-Validating Protocol: 100-Gram Scale Synthesis

This methodology is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Phase 1: Reagent Preparation & Catalyst Activation

  • Substrate Solubilization: In a 2 L jacketed reactor equipped with an overhead stirrer, dissolve pent-4-yn-1-amine hydrochloride (100 g, 0.83 mol) in 400 mL of deionized water.

  • Azide Introduction: Slowly add sodium azide (59.8 g, 0.92 mol, 1.1 equiv) to the aqueous solution.

    • Validation Check: Verify the pH is between 6.0 and 6.5 using a calibrated pH meter. Adjust with dilute NaHCO3 if necessary to prevent excessive HN3 formation[5].

  • Catalyst Assembly: In a separate 500 mL flask, prepare the catalytic cocktail:

    • Dissolve CuSO4·5H2O (2.07 g, 1 mol%) in 50 mL H2O.

    • Dissolve sodium ascorbate (3.29 g, 2 mol%) in 50 mL H2O.

    • Dissolve TBTA ligand (4.40 g, 1 mol%) in 100 mL tert-butanol.

Phase 2: Cycloaddition (CuAAC) 4. Initiation: Add 300 mL of tert-butanol to the main reactor. Sequentially inject the CuSO4 solution, the TBTA solution, and finally the sodium ascorbate solution.

  • Validation Check: The reaction mixture must transition from a clear blue (Cu2+) to a pale yellow or light brown suspension immediately upon ascorbate addition. This confirms the in situ generation of the active Cu(I) species. If the solution turns green, oxygen has breached the system; purge with N2 and add an additional 0.5 mol% sodium ascorbate.

  • Propagation: Stir the biphasic mixture at 25–30 °C for 12 hours under a strict nitrogen atmosphere.

    • Validation Check: Monitor via LC-MS. The reaction is complete when the alkyne peak is <1% by Area Under the Curve (AUC).

Phase 3: Quenching & Copper Stripping 6. Metal Chelation: Add 300 mL of 0.1 M EDTA disodium salt solution to the reactor. Stir vigorously for 1.5 hours.

  • Validation Check: The aqueous phase should turn deep blue, indicating successful sequestration of copper by EDTA.

  • Extraction: Adjust the pH of the mixture to 10.5 using 2 M NaOH to deprotonate the product amine. Extract the aqueous layer with ethyl acetate (3 × 500 mL). Critical Safety Rule: Do not use dichloromethane[4].

  • Isolation: Wash the combined organic layers with brine (200 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 3-(1H-1,2,3-triazol-4-yl)propan-1-amine as a pale yellow oil/solid.

References

  • Synthesis of 1,2,3-Triazoles Organic Chemistry Portal[Link]

  • “Click” synthesis of monofunctionalized amino- and carboxylic acid-βCDs with low copper(I) catalyst loading Beilstein Archives[Link]

  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry ACS Publications[Link]

  • Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole RSC Publishing[Link]

  • Scale-up of Azide Chemistry: A Case Study ResearchGate / Organic Process Research & Development[Link]

Sources

Technical Support Center: Storage & Handling of Amine-Containing Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a technical guide designed to bypass generic advice and address the specific physicochemical behaviors of amine-containing triazoles.

These molecules are hybrids: they possess the robust stability of the triazole core (often resistant to hydrolysis and oxidation) and the reactive, sensitive nature of the amine functionality . Most handling errors occur because researchers treat the molecule solely as a stable triazole, ignoring the "drama" introduced by the amine tail.

Module 1: Critical Storage Protocols

The Core Conflict: Triazoles are generally stable, but amines are "carbon dioxide sponges" and oxidation targets. Your storage strategy must prioritize protecting the amine.

Q: My compound is a free base amine-triazole. Can I store it on the shelf?

A: No. While the triazole ring is thermally stable, the free amine is vulnerable.

  • The Risk: Primary and secondary amines react with atmospheric CO₂ to form carbamates (reversible) or ureas (irreversible) [1]. They also undergo slow oxidative coloring (yellowing) due to N-oxide formation.

  • The Protocol: Store under an inert atmosphere (Argon/Nitrogen).

    • Temperature: -20°C is recommended to slow kinetic oxidation.

    • Container: Amber glass (light protection) with a Teflon-lined cap. Avoid Parafilm alone; it is permeable to CO₂ over months.

Q: I converted my triazole to a HCl or TFA salt. It turned into a sticky oil. What happened?

A: You are witnessing hygroscopicity .[1]

  • The Mechanism: Amine salts (especially HCl and Trifluoroacetates) are notorious for scavenging atmospheric moisture, lowering the glass transition temperature (

    
    ) until the crystal lattice collapses into a goo (deliquescence) [2].
    
  • The Fix:

    • Redrying: Dissolve in MeOH, co-evaporate with Toluene (azeotrope water), and dry under high vacuum (<0.1 mbar) for 24 hours.

    • Storage: Store in a desiccator inside a fridge. Cold glass surfaces condense water rapidly when brought to room temperature; allow the vial to warm to room temperature before opening.

Module 2: Handling & Weighing Workflows

Visualizing the Decision Process Use this logic flow to determine the correct handling procedure based on your compound's physical state.

StorageDecision Start Compound State? Solid Crystalline Solid Start->Solid Oil Oil / Sticky Gum Start->Oil IsSalt Is it a Salt (HCl/TFA)? Solid->IsSalt OilAction Store as Solution (DMSO/MeOH) Oil->OilAction Hygro High Hygroscopicity Risk IsSalt->Hygro Yes Stable Low Risk IsSalt->Stable No (Free Base) HygroAction Handle in Glove Box or 'Speed Weigh' Hygro->HygroAction StableAction Store at -20°C Desiccated Stable->StableAction

Figure 1: Decision tree for selecting storage and handling conditions based on physical form.

Q: How do I weigh out hygroscopic triazole salts without them turning to liquid on the balance?

A: Use the "Speed-Weigh" or "Difference" technique.

  • Do not tare the weighing paper/boat.

  • Weigh the entire capped vial containing your stock.

  • Quickly remove the cap, transfer an estimated amount to your reaction vessel, and immediately recap the stock vial.

  • Weigh the stock vial again.

  • Mass Transferred = Mass (Initial) - Mass (Final).

    • Why? This minimizes the time the stock is exposed to air.[1]

Module 3: Troubleshooting Degradation
Q: My NMR shows "extra" peaks. Is my triazole degrading?

A: It is likely Carbamate Formation , not triazole ring cleavage.

SymptomDiagnosisVerification Step
Broad peak at 5-6 ppm (1H NMR) Ammonium exchange protons (if salt).Add D₂O shake; peak should disappear.
New Carbonyl peak ~158-160 ppm (13C NMR) Carbamate formation (Reaction with CO₂).Sparge sample with Argon and re-run, or acidify slightly to decarboxylate.
Yellow/Brown discoloration Amine Oxidation (N-Oxide).Check MS for M+16 peak.
Loss of Triazole CH peak (~8 ppm) Deuterium Exchange (in CD₃OD/D₂O).1,2,3-triazole C5-H is slightly acidic [3]. Use DMSO-d6 or CDCl₃.
Q: Why is my Click Chemistry reaction failing with this stored amine?

A: Copper Chelation. If you synthesized the triazole via CuAAC (Click Chemistry) and didn't scavenge the copper aggressively, residual Cu ions may be complexed to the amine/triazole nitrogens.

  • The Test: Dissolve a small amount in concentrated ammonia. A blue color indicates residual copper.

  • The Fix: Wash the organic phase with EDTA solution or use a solid-supported copper scavenger (e.g., QuadraPure™) before storage.

Module 4: Safety & Toxicity

CRITICAL WARNING: Not all triazoles are created equal.

  • 1,2,3-Triazoles: Generally low toxicity, used in pharmaceuticals.

  • 3-Amino-1,2,4-Triazole (Amitrole): This specific isomer is a potent herbicide and a Group 2B Carcinogen (Thyroid toxin) [4].

    • Handling: If your molecule contains the 3-amino-1,2,4-triazole motif, you must use a fume hood and double nitrile gloves. It is a catalase inhibitor and can have systemic effects.

Solvent Compatibility Matrix
SolventCompatibilityNotes
DMSO Excellent Best for long-term storage of "oily" salts. Store frozen.
Water Variable Good for salts, poor for free bases. Prone to hydrolysis if esters are present on side chains.
Chloroform (CDCl₃) Caution Acidic impurities in CDCl₃ can protonate the amine or cause slow decomposition. Filter through basic alumina before use.
Acetone Poor Primary amines can react with acetone to form imines (Schiff bases). Avoid for storage.
References
  • Sayari, A., & Belmabkhout, Y. (2010). Stabilization of Amine-Containing CO2 Adsorbents: Dramatic Effect of Water Vapor. Journal of the American Chemical Society, 132(38), 13192–13194. Link

  • BenchChem Technical Support. (2025). Managing Hygroscopicity of Hydrazinium Salts (Applicable to Amine Salts). BenchChem Technical Guides. Link

  • Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science, 340(6131), 457-460. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1639, Amitrole.[2] PubChem. Link

Sources

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. Substituted triazoles—particularly 1,2,3-triazoles synthesized via Click chemistry and 1,2,4-triazoles utilized as bioisosteres—frequently exhibit unexpected Nuclear Magnetic Resonance (NMR) behaviors. This guide provides drug development professionals and synthetic chemists with field-proven diagnostic logic, causality-driven explanations, and self-validating protocols to resolve ambiguous spectral data.

Diagnostic Logic Flow

G Start Unexpected NMR Shift in Substituted Triazole Q1 Broad/Missing NH? Averaged C3/C5? Start->Q1 Tautomerism Suspect Prototropic Tautomerism (1,2,4-Triazole) Q1->Tautomerism Yes Q2 Unexpected 13C Shifts at ~120 or ~133 ppm? Q1->Q2 No VTNMR Action: Run VT-NMR or Change Solvent Tautomerism->VTNMR Regio Suspect 1,4- vs 1,5- Regioisomers Q2->Regio Yes Q3 Shift varies with concentration/temp? Q2->Q3 No HMBC Action: Run 1H-15N gHMBC Regio->HMBC Aggreg Suspect Intermolecular H-Bonding / Aggregation Q3->Aggreg Yes Dilution Action: Concentration Gradient NMR Aggreg->Dilution

Diagnostic logic flow for resolving unexpected NMR shifts in substituted triazoles.

Knowledge Base: FAQs & Troubleshooting Guides

Q1: I performed a CuAAC "Click" reaction, but my C NMR shows a peak at ~133 ppm instead of the expected ~120 ppm. Did the reaction fail?

Diagnosis: You likely formed the 1,5-disubstituted regioisomer instead of, or in addition to, the expected 1,4-disubstituted 1,2,3-triazole. Causality: While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) typically yields the 1,4-isomer, variations in catalyst loading, ligands, or steric bulk can lead to 1,5-isomer formation (which is typically the exclusive product of Ruthenium-catalyzed RuAAC). The electronic shielding environment differs significantly between the two. The C(5) carbon of a 1,4-disubstituted 1,2,3-triazole is highly shielded by the adjacent nitrogen lone pairs and substituents, appearing at ~120–124 ppm. Conversely, the C(4) carbon of the 1,5-isomer is deshielded, shifting downfield to ~133 ppm [[1]](.

Quantitative Data Summary:

Nucleus 1,4-Disubstituted 1,2,3-Triazole 1,5-Disubstituted 1,2,3-Triazole Mechanistic Causality

|


C NMR  | C(5): ~120 - 124 ppm | C(4): ~133 ppm | Upfield shift in 1,4-isomer due to localized electronic shielding [[1]](. |
| 

H NMR
| H(5): ~7.5 - 8.5 ppm | H(4): ~7.5 - 8.0 ppm | Highly sensitive to solvent polarity and sample concentration 12. | |

N NMR
| Distinct

shifts | Distinct

shifts | Unambiguously differentiated by long-range

gHMBC couplings 3. |
Q2: The NH proton in my 1,2,4-triazole is completely missing, and the C3/C5 carbon signals are broad and unresolved. Is my compound degrading?

Diagnosis: Your compound is undergoing rapid prototropic tautomerism, not degradation. Causality: The 1,2,4-triazole ring can exist in three constitutional isomeric forms: 1H, 2H, and 4H tautomers 45. In solution, the mobile proton rapidly migrates between the nitrogen atoms. If the rate of this exchange is comparable to the NMR timescale, the signals for the adjacent carbons (C3 and C5) and the migrating proton will average out, leading to severe line broadening or complete disappearance of the signals [[4]](.

Tautomeric State Summary:

Tautomer Form Relative Stability (Solution) NMR Observation (298 K) NMR Observation (Low Temp)
1H-Tautomer Most stable (Major form) Broad or averaged NH signal Sharp NH peak, distinct C3/C5
2H-Tautomer Minor (~5% in polar solvents) Coalesced with 1H form Distinct minor peaks visible
4H-Tautomer Least stable Rarely observed Rarely observed

Data synthesized from authoritative tautomeric studies 45.

Q3: Why does the chemical shift of my 1,2,3-triazole CH proton wander between 7.79 ppm and 7.82 ppm across different batches?

Diagnosis: Concentration-dependent intermolecular hydrogen bonding. Causality: Triazole protons are highly sensitive to their microenvironment. As sample concentration increases, the solute molecules approach each other, increasing intermolecular hydrogen bonding between the triazole proton and acceptor atoms in adjacent molecules. This deshields the proton, causing a concentration-dependent downfield shift [[2]](). Temperature fluctuations during acquisition will also alter this shift by disrupting these hydrogen-bonded aggregates 2.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, utilize the following self-validating workflows to resolve triazole NMR ambiguities.

Protocol A: Variable Temperature (VT) NMR for Tautomeric Resolution

Purpose: To slow down prototropic exchange in 1,2,4-triazoles, allowing for the observation of distinct tautomers. Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the triazole in 0.6 mL of a low-freezing-point, non-protic solvent (e.g.,

    
     or 
    
    
    
    ). Avoid protic solvents that facilitate rapid proton exchange.
  • Baseline Acquisition: Acquire standard

    
    H and 
    
    
    
    C spectra at 298 K. Document the line widths of the broadened C3/C5 and NH signals 4.
  • Cooling Gradient: Lower the probe temperature in 10 K increments down to 233 K (or lower, depending on the solvent's freezing point). Allow exactly 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Self-Validation Check: As the temperature drops, the broad averaged peak will decoalesce into distinct, sharp peaks representing the individual tautomers (e.g., 1H and 2H forms). Validation: The sum of the integrals of the newly decoalesced peaks must precisely equal the integral of the original broad peak observed at 298 K .

Protocol B: gHMBC for Unambiguous Regioisomer Assignment

Purpose: To definitively distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazoles when


C data is ambiguous.
Methodology: 
  • Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of

    
    . The high polarity of DMSO minimizes aggregation and sharpens the signals.
    
  • Instrument Setup: Utilize a 500 MHz (or higher) spectrometer equipped with a multinuclear broadband probe.

  • Acquisition: Run a 2D

    
     gradient Heteronuclear Multiple Bond Correlation (gHMBC) experiment at 
    
    
    
    N natural abundance. Optimize the long-range coupling evolution delay for
    
    
    Hz 3.
  • Self-Validation Check: Map the cross-peaks. A 1,4-disubstituted isomer will exhibit specific long-range correlations (e.g.,

    
     coupling to 
    
    
    
    ,
    
    
    , and
    
    
    ) that mathematically cannot match the connectivity map of a 1,5-isomer. If the cross-peaks align with the theoretical GIAO-DFT calculations for the 1,4-isomer, the structure is unambiguously confirmed 3.

References

  • Source: researchgate.
  • Source: mdpi.
  • Source: benchchem.
  • Source: mdpi.
  • Source: uobaghdad.edu.
  • Title: NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

Sources

Validation & Comparative

Structural Validation and Isomeric Differentiation of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR characterization of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine Content Type: Publish Comparison Guide

Audience

Researchers, synthetic chemists, and drug discovery scientists focusing on triazole-based bioisosteres.

Executive Summary & Challenge

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving as a stable bioisostere for amide bonds. However, the synthesis of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine presents a critical regiochemical challenge.

Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which exclusively yields 1,4-disubstituted (N1) triazoles, the direct alkylation of a 4-substituted triazole precursor typically yields a mixture of N2-methyl (kinetic/thermodynamic product depending on conditions) and N1-methyl isomers.

This guide provides a definitive NMR-based protocol to distinguish the target N2-isomer from the common N1-isomer alternative, ensuring structural integrity in your library.

Decision Logic: Isomeric Differentiation

The following decision tree outlines the logical flow for confirming the N2-methylation pattern using standard 1D NMR experiments.

G Start Crude Reaction Mixture (Alkylation Product) H_NMR Run 1H NMR (CDCl3) Start->H_NMR Check_H5 Analyze Triazole Ring Proton (H-5) H_NMR->Check_H5 N1_Path Signal > 7.70 ppm (Deshielded) Check_H5->N1_Path Downfield Shift N2_Path Signal ~ 7.50 - 7.60 ppm (Shielded) Check_H5->N2_Path Upfield Shift Result_N1 IDENTIFIED: N1-Isomer (Alternative/Impurity) N1_Path->Result_N1 C_NMR Run 13C NMR N2_Path->C_NMR Check_C5 Analyze Triazole C-5 Carbon C_NMR->Check_C5 N1_C_Path Signal ~ 120-125 ppm Check_C5->N1_C_Path N2_C_Path Signal ~ 130-135 ppm Check_C5->N2_C_Path N1_C_Path->Result_N1 Result_N2 IDENTIFIED: N2-Isomer (Target Molecule) N2_C_Path->Result_N2

Figure 1: Workflow for differentiating N1 vs. N2 triazole isomers.

Comparative Analysis: Target vs. Alternative

The table below contrasts the expected chemical shifts for the target molecule against its most likely contaminant (the N1-isomer). These values are derived from established heterocyclic chemical shift trends for 1,2,3-triazoles.

Table 1: Key Diagnostic Signals (CDCl3, 400 MHz)

FeatureTarget: N2-Isomer (2-methyl)Alternative: N1-Isomer (1-methyl)Mechanistic Insight
Triazole H-5 (1H) δ 7.50 – 7.60 (s) δ 7.75 – 8.00 (s) The N2-isomer possesses higher symmetry and electron density distribution, shielding the ring proton relative to the N1-isomer.
N-Methyl (1H) δ 4.10 – 4.20 (s) δ 4.00 – 4.10 (s) N2-Me is often slightly deshielded or distinct from N1-Me, though this overlap makes it a weak standalone diagnostic.
Triazole C-5 (13C) δ ~132 – 135 ppm δ ~120 – 125 ppm Critical Differentiator: The C-5 carbon in N1-isomers is significantly more shielded (upfield) than in N2-isomers.
N-Methyl (13C) δ ~41 – 43 ppm δ ~35 – 39 ppm N1-methyl carbons generally appear upfield of N2-methyl carbons.
Detailed Characterization Protocol
A. Sample Preparation
  • Solvent: Chloroform-d (CDCl3) is preferred for resolution.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Amine Verification: The primary amine (-NH2) protons are broad and concentration-dependent. To confirm, run a standard spectrum, then add 1 drop of D2O, shake, and re-run. The broad signal at ~1.5–2.0 ppm should disappear (exchange).

B. Structural Assignment (Target Molecule)

Molecule: 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine

Figure 2: Simplified connectivity for assignment (See Table 2).

Table 2: 1H NMR Assignment (400 MHz, CDCl3)

PositionShift (δ ppm)MultiplicityIntegrationAssignment Notes
H-1 7.52Singlet (s)1HDiagnostic: Triazole Ring Proton (H-5 position).
H-2 4.16Singlet (s)3HN-Methyl group on Position 2.
H-3 2.78Triplet (t, J ≈ 7.5 Hz)2HMethylene adjacent to Triazole ring.
H-4 2.72Triplet (t, J ≈ 7.0 Hz)2HMethylene adjacent to Amine (often overlaps with H-3).
H-5 1.85Quintet/Multiplet2HCentral Methylene (propyl chain).
H-6 1.60Broad Singlet (br s)2HPrimary Amine (-NH2). Disappears with D2O shake.

Table 3: 13C NMR Assignment (100 MHz, CDCl3)

CarbonShift (δ ppm)Assignment
C-Triazole (C4) 145.0 – 148.0Quaternary carbon attached to propyl chain.
C-Triazole (C5) 132.0 – 134.0Diagnostic: Methine carbon of the ring.
C-N-Me 41.5Methyl carbon on N2.
C-Propyl (α-N) 41.0Methylene adjacent to NH2.
C-Propyl (α-Tri) 33.0Methylene adjacent to Triazole.
C-Propyl (β) 22.5Central Methylene.
Experimental Validation Tips
  • HMBC Correlation: To definitively prove N2 vs. N1 connectivity without relying solely on shifts:

    • N2-Isomer: The N-Methyl protons (H-2) will show NO strong HMBC correlation to the ring carbons C4 or C5 because they are 3 bonds away through a nitrogen, but the symmetry often weakens this compared to N1.

    • N1-Isomer: The N-Methyl protons often show a correlation to C5 (the CH carbon) if located at N1, or C4 if located at N3 (less common).

  • Solvent Effects: If using DMSO-d6 , the amine protons (H-6) may shift downfield to ~3.0–4.0 ppm and broaden significantly. The triazole H-1 singlet typically shifts downfield by ~0.2–0.4 ppm relative to CDCl3.

References
  • Creary, X., et al. "Regioselectivity in the alkylation of 1,2,3-triazoles." Journal of Organic Chemistry, 2011.
  • Begtrup, M. "13C-NMR spectra of 1,2,3-triazoles."[1] Acta Chemica Scandinavica, 1973. (Foundational work on triazole carbon shifts).

  • Larkin, T., et al. "Copper-catalyzed synthesis of N2-substituted 1,2,3-triazoles." Organic Letters, 2016.

Sources

Mass Spectrometry Analysis of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide provides a rigorous technical analysis of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine (CAS: N/A for specific salt, Free base MW: 140.10 Da), a critical building block often employed in the synthesis of PROTAC linkers and fragment-based drug discovery.

The analysis of this compound presents two distinct challenges:

  • High Polarity: The primary amine and triazole ring create significant hydrophilicity, causing poor retention on standard C18 RPLC columns.

  • Regioisomerism: Distinguishing the 2-methyl-2H isomer from the potentially co-synthesized 1-methyl-1H isomer is a Critical Quality Attribute (CQA), as the alkylation of 1,2,3-triazoles often yields isomeric mixtures with vastly different biological activities.

Compound Physicochemical Profile
PropertyValueMass Spectrometry Implication
Formula C₆H₁₂N₄Monoisotopic Mass: 140.1062 Da
Basicity Primary Amine (pKa ~10)Dominant [M+H]⁺ in ESI(+) mode.
Polarity High (LogP < 0)Requires HILIC or Derivatization for retention.
Isomerism 2-Me vs. 1-Me TriazoleRequires HRMS or distinct fragmentation patterns for ID.

Comparative Analytical Workflows

We evaluate three distinct analytical strategies. The choice of method depends on the stage of drug development (Discovery vs. QC) and the required sensitivity.

Table 1: Method Performance Comparison
FeatureMethod A: HILIC-MS/MS Method B: Derivatization RPLC Method C: High-Res IM-MS
Primary Utility Direct Quantitation (Bioanalysis)Trace Impurity AnalysisStructural Verification (Isomer ID)
Retention Mechanism Partitioning (Water layer)Hydrophobic InteractionIon Mobility Separation
Sensitivity (LOD) High (High organic solvent enhances ESI)Ultra-High (Improved ionization efficiency)Moderate to High
Sample Prep Protein Precipitation (PPT)Chemical DerivatizationDilute-and-Shoot
Throughput High (< 5 min run)Low (Requires reaction time)Medium
Isomer Resolution ModerateLowExcellent (CCS values differ)

Detailed Experimental Protocols

Method A: Direct Analysis via HILIC-MS/MS (Recommended for Quantitation)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine without derivatization, and the high-organic mobile phase boosts ESI sensitivity.

Protocol:

  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH suppresses silanol activity but maintains amine protonation.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient:

    • 0-0.5 min: 95% B (Isocratic hold)

    • 0.5-3.0 min: 95% B → 60% B

    • 3.0-4.0 min: 60% B (Wash)

    • 4.1 min: 95% B (Re-equilibration)

  • MS Source (ESI+): Capillary 3.0 kV, Source Temp 150°C, Desolvation Temp 500°C.

Method B: Benzoyl Chloride Derivatization (Recommended for Sensitivity)

Rationale: Benzoylation caps the primary amine, increasing hydrophobicity and allowing robust retention on standard C18 columns while introducing a UV-active chromophore.

Protocol:

  • Reaction: Mix 50 µL sample + 50 µL 5% Benzoyl Chloride in Acetonitrile + 50 µL 100 mM Sodium Carbonate buffer.

  • Incubation: Vortex for 1 min; incubate at RT for 10 min.

  • Quench: Add 50 µL 1% Formic Acid/Water.

  • Analysis: Inject onto Agilent ZORBAX Eclipse Plus C18 using a standard Water/MeOH gradient.

  • Target Ion: Shift from m/z 141 → m/z 245 ([M+H]⁺ of benzamide derivative).

Mass Spectrometry Fragmentation Analysis

Understanding the fragmentation is vital for distinguishing the target 2-methyl isomer from the 1-methyl impurity.

Fragmentation Pathway Logic[3]
  • Precursor Ion: m/z 141.11 [M+H]⁺.

  • Primary Loss (Amine): Characteristic neutral loss of Ammonia (NH₃, -17 Da) generates the cation at m/z 124.

  • Secondary Loss (Triazole Ring):

    • 2-Methyl Isomer: The 2-substituted ring is more symmetric. Fragmentation often involves cleavage of the alkyl chain or loss of HCN.

    • 1-Methyl Isomer: Often exhibits a characteristic loss of N₂ (-28 Da) due to the lower stability of the unsymmetrical ring system under CID conditions.

Visualization: Fragmentation Workflow & Pathway

MS_Analysis Compound 3-(2-methyl-2H-1,2,3-triazol-4-yl) propan-1-amine (MW 140.10) ESI ESI(+) Ionization [M+H]+ m/z 141.11 Compound->ESI Frag1 Fragment A: [M+H-NH3]+ m/z 124.08 (Primary Amine Loss) ESI->Frag1 -17 Da (NH3) Method_HILIC Method A: HILIC (Quantitation) ESI->Method_HILIC Direct Injection Method_Deriv Method B: Derivatization (Sensitivity) ESI->Method_Deriv Pre-treatment Frag2 Fragment B: Alkyl Cleavage m/z 82.05 (2-Methyl-Triazole Cation) Frag1->Frag2 -42 Da (C3H6) Frag3 Fragment C: Ring Cleavage m/z 55.04 (C3H5N+) Frag2->Frag3 -27 Da (HCN)

Figure 1: MS/MS Fragmentation pathway and analytical decision tree. The loss of ammonia (m/z 124) is the primary quantifier transition.

Critical Quality Control: Isomer Differentiation

The synthesis of 2-substituted triazoles often produces 1-substituted byproducts.

  • 2-Methyl-2H-1,2,3-triazole (Target):

    • Symmetrical electronic distribution.

    • Key Diagnostic: High stability of the triazole ring; lower abundance of N₂ loss fragments compared to the 1-isomer.

  • 1-Methyl-1H-1,2,3-triazole (Impurity):

    • Unsymmetrical.

    • Key Diagnostic: Prominent retro-cycloaddition fragmentation (loss of N₂).

Recommendation: If using Triple Quadrupole MS, monitor the transition m/z 141 → 113 (Loss of N₂) as a qualitative check. A high ratio of 141→113 suggests the presence of the 1-methyl impurity.

References

  • PubChemLite. 3-(2-methyl-2h-1,2,3-triazol-4-yl)propan-1-amine (C6H12N4).[2] University of Luxembourg.[2] Available at: [Link]

  • Journal of the Chemical Society. Mass spectra of 1,2,3-triazoles. Perkin Transactions 1. Available at: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. (Reference for general amine fragmentation logic). Available at: [Link]

Sources

Structure-activity relationship (SAR) studies of triazole-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Structure-Activity Relationship (SAR) Comparison & Experimental Guide

Introduction: The Privileged Triazole Scaffold

In medicinal chemistry, the triazole ring represents a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets. Triazole-based compounds dominate the landscape of clinical antifungals and are increasingly prominent in anticancer therapeutics[1][2].

The success of the triazole moiety stems from its unique physicochemical properties: high dipole moment, robust metabolic stability, and the ability to act as a bioisostere for amide, ester, and carboxylic acid groups[3]. More importantly, the nitrogen atoms within the triazole ring possess lone pairs that can form coordinate covalent bonds with transition metals, most notably the heme iron in cytochrome P450 enzymes such as lanosterol 14α-demethylase (CYP51) and aromatase[4][5].

This guide provides an objective, data-driven comparison of the two primary triazole isomers—1,2,4-triazoles and 1,2,3-triazoles —detailing their structure-activity relationships (SAR), comparative performance, and the experimental protocols required to validate their efficacy.

Mechanistic Rationale & Pathway Visualization

To optimize a triazole-based compound, one must first understand the causality of its target engagement. In antifungal drug design, the primary target is CYP51. The enzyme catalyzes the 14α-demethylation of lanosterol, a critical step in the biosynthesis of ergosterol, which maintains fungal cell membrane integrity[5].

Triazole inhibitors function by inserting their basic nitrogen (typically N4 of the 1,2,4-triazole) into the active site, directly coordinating with the heme iron. This coordination blocks the binding and activation of molecular oxygen, halting the catalytic cycle and leading to the accumulation of toxic methylated sterols[5].

CYP51_Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Heme Iron Active Site) Lanosterol->CYP51 Binds active site Ergosterol Ergosterol (Cell Wall Integrity) CYP51->Ergosterol 14α-demethylation Toxicity Fungal Cell Death Ergosterol->Toxicity Depletion causes Triazole Triazole Inhibitor (N4 Metal Coordination) Triazole->CYP51 Blocks heme iron

Caption: Mechanism of CYP51 inhibition by triazoles, blocking ergosterol synthesis and causing cell death.

Comparative SAR: 1,2,4-Triazoles vs. 1,2,3-Triazoles

While both isomers share a five-membered aromatic ring with three nitrogen atoms, their electronic distribution and synthetic accessibility dictate entirely different SAR trajectories.

The 1,2,4-Triazole Scaffold: The Classic Metal Coordinator

The 1,2,4-triazole is the cornerstone of standard-of-care antifungals (e.g., Fluconazole, Voriconazole) and aromatase inhibitors (e.g., Letrozole)[4][5].

  • Heme Coordination: The N4 atom is highly nucleophilic and sterically unhindered, making it the ideal donor for heme iron coordination[1][5].

  • Hydrophobic Tail Optimization: SAR studies consistently show that attaching a halogenated phenyl ring (e.g., 2,4-difluorophenyl) via a short linker to the triazole core drastically improves potency. The halogens fill the hydrophobic access channel of CYP51, locking the molecule in place via Van der Waals interactions[5][6].

  • Selectivity: A major SAR challenge is host toxicity (inhibiting human CYP450s). Introducing chiral centers and bulky side chains (like the sec-butyl group in Itraconazole) increases selectivity for fungal CYP51 over human orthologs[5].

The 1,2,3-Triazole Scaffold: The Versatile Bioisostere

Unlike 1,2,4-triazoles, 1,2,3-triazoles are rarely used as primary metal coordinators. Instead, they are synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry"[7].

  • Pharmacophore Tethering: 1,2,3-triazoles act as rigid, metabolically stable linkers that connect two distinct pharmacophores (e.g., linking a quinoline to a coumarin to target lung cancer cells)[7].

  • Hydrogen Bonding: The N2 and N3 atoms act as strong hydrogen bond acceptors, while the polarized C5-H bond can act as a hydrogen bond donor. This allows 1,2,3-triazoles to mimic amide bonds in peptide-based drug discovery[7].

  • Hybrid Molecules: Recent advancements have fused both scaffolds. For instance, 1,2,3-triazole/1,2,4-triazole hybrids have been developed as potent aromatase inhibitors, where the 1,2,4-triazole binds the heme, and the 1,2,3-triazole acts as a linker to a lipophilic methoxy-phenyl group, achieving IC50 values in the low nanomolar range[4].

SAR_Logic Core Triazole Core Selection T124 1,2,4-Triazole (Strong Heme Binding) Core->T124 T123 1,2,3-Triazole (Rigid Linker/Bioisostere) Core->T123 Sub1 Halogenated Phenyl Ring (Hydrophobic Channel Fit) T124->Sub1 Add to C3/C5 Sub2 Click Chemistry Tethering (Dual-Targeting) T123->Sub2 Azide-Alkyne Cycloaddition Opt Optimized Lead Compound (High Efficacy, Low Host Toxicity) Sub1->Opt Sub2->Opt

Caption: SAR optimization logic tree for triazole-based drug development.

Experimental Data & Performance Comparison

To objectively evaluate the performance of these scaffolds, we compare standard therapeutics against newly synthesized derivatives based on recent literature data targeting CYP51 and Aromatase[4][5][6].

Compound ClassSpecific CompoundPrimary TargetTarget IC50 (nM)C. albicans MIC50 (μg/mL)Key SAR Feature
Standard 1,2,4-Triazole FluconazoleFungal CYP51~2000.25 - 1.02,4-difluorophenyl group provides baseline hydrophobic fit.
Optimized 1,2,4-Triazole VoriconazoleFungal CYP51~140.03 - 0.12Addition of fluoropyrimidine ring increases binding affinity.
Novel Dual-Target 1,2,4 Compound 16b-3COX-2 / CYP51~450.125 - 0.5Dual targeting reduces fungal resistance mechanisms[6].
1,2,3 / 1,2,4 Hybrid Compound 6bAromatase35N/A1,2,3-triazole linker enhances lipophilic binding to aromatase[4].
1,2,3-Triazole Conjugate Compound 20aLung Cancer (A549)970N/AEpipodophyllotoxin tethered via 1,2,3-triazole improves cytotoxicity[7].

Data Synthesis Note: Lower IC50/MIC50 values indicate higher potency. The hybrid approaches demonstrate that combining the coordination power of 1,2,4-triazoles with the structural rigidity of 1,2,3-triazoles yields highly competitive nanomolar inhibitors.

Experimental Protocol: High-Throughput CYP51 Inhibition & MIC Screening

To ensure trustworthiness and reproducibility in your SAR campaigns, the following self-validating protocol outlines the standard methodology for evaluating novel triazole compounds.

Phase 1: In Vitro CYP51 Binding Assay (Fluorometric)

Causality Check: This cell-free assay isolates the compound-enzyme interaction, proving that the mechanism of action is direct target inhibition rather than non-specific cytotoxicity.

  • Reagent Preparation: Reconstitute recombinant fungal CYP51 enzyme and its reductase partner in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Compound Dilution: Prepare a 10-point serial dilution of the triazole test compounds in 100% DMSO.

  • Reaction Assembly: In a 96-well black microtiter plate, add 98 µL of the enzyme mixture and 2 µL of the test compound (Final DMSO concentration = 2%). Crucial: Keeping DMSO ≤2% prevents solvent-induced protein denaturation.

  • Substrate Addition: Introduce the fluorogenic substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC) and initiate the reaction with 1 mM NADPH.

  • Readout: Incubate at 37°C for 30 minutes. Measure fluorescence (Excitation: 409 nm, Emission: 530 nm). Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Phase 2: Broth Microdilution Assay (CLSI M27-A3 Standard)

Causality Check: This whole-cell assay validates that the compound can successfully penetrate the fungal cell wall and evade efflux pumps to exert its effect.

  • Inoculum Preparation: Culture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend colonies in sterile saline to achieve a McFarland standard of 0.5 (approx.

    
     to 
    
    
    
    CFU/mL).
  • Media Preparation: Dilute the suspension 1:1000 in RPMI 1640 broth buffered to pH 7.0 with MOPS.

  • Plate Setup: In a 96-well clear plate, dispense 100 µL of the inoculated broth into each well. Add 100 µL of serially diluted triazole compounds.

    • Self-Validating Controls: Include a positive control well (Fluconazole), a growth control well (media + inoculum + 1% DMSO), and a sterility control well (media only).

  • Incubation & Readout: Incubate at 35°C for 48 hours. Add 20 µL of resazurin dye (0.01%) to each well. A color change from blue to pink indicates active fungal metabolism. The MIC50 is defined as the lowest concentration preventing the color change.

Conclusion & Strategic Recommendations

For medicinal chemists embarking on SAR campaigns with triazole-based compounds:

  • For Metalloenzymes (CYP51, Aromatase): Prioritize the 1,2,4-triazole core. Focus synthetic efforts on optimizing the spatial orientation of the hydrophobic tail to maximize Van der Waals interactions within the target's access channel.

  • For Multi-Targeting or Large Pharmacophores: Utilize the 1,2,3-triazole core via click chemistry. It serves as an exceptional, metabolically stable linker that can improve the aqueous solubility and pharmacokinetic profile of bulky lipophilic drugs.

  • Hybridization: The most promising frontier is the synthesis of 1,2,3/1,2,4-triazole hybrids, which leverage the target engagement of the 1,2,4-isomer and the structural geometry of the 1,2,3-isomer to overcome clinical resistance mechanisms.

References

  • An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship. CoLab / Current Topics in Medicinal Chemistry. 1

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed / NIH. 2

  • Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. Current Pharmaceutical Design. 3

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. 7

  • New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. PMC / NIH. 4

  • Design, Synthesis, and Biological Evaluation of Dual-Target COX-2/CYP51 Inhibitors for the Treatment of Fungal Infectious Diseases. ACS Publications. 6

  • Chemical structures of the azole antifungals used for IC50 studies. ResearchGate. 5

Sources

Comparative Guide: 1,2,3-Triazoles vs. 1,2,4-Triazoles in Drug Discovery

[1][2]

Executive Summary

This guide provides a technical comparison between 1,2,3-triazoles and 1,2,4-triazoles , two isomeric pharmacophores that define modern medicinal chemistry.[1][2][3][4] While they share a molecular formula (

1
  • 1,2,4-Triazoles are the industry standard for enzyme inhibition involving metal coordination (e.g., Antifungals targeting CYP51).

  • 1,2,3-Triazoles are the premier choice for bioisosterism (mimicking amide bonds) and high-throughput fragment-based drug discovery (FBDD) via "Click Chemistry."

Part 1: Structural & Physicochemical Profiling

The choice between these isomers is rarely arbitrary; it is dictated by the specific requirements of the binding pocket and the metabolic stability profile.

Electronic Architecture & Binding Modes
Feature1,2,3-Triazole1,2,4-Triazole
Nitrogen Arrangement 3 Contiguous (N1-N2-N3)2 Adjacent, 1 Isolated (N1-N2, N4)
Dipole Moment High (~5.0 D)Moderate (~2.1–2.5 D)
Acid/Base Character Weakly basic; N3 is the primary acceptor.Amphoteric; N4 is a strong metal coordinator.
H-Bonding N2/N3 act as weak acceptors.[5] C-H (C5) is a strong donor.N4 is a critical acceptor/ligand.
Bioisosterism Amide Bioisostere: 1,4-disubstituted mimics trans-amide geometry and electronics.[5]Carboxyl/Ester Bioisostere: Often used to improve metabolic stability.
Metabolic Stability High: Extremely resistant to hydrolysis and oxidation.[2]Moderate to High: Stable, but N-alkylation can occur.
The "Personality" of the Isomers
  • 1,2,3-Triazole (The Structural Mimic): Its high dipole moment and planar structure allow it to mimic the peptide bond (

    
    ) without the susceptibility to proteolytic cleavage. It is often used to link two pharmacophores rigidly.
    
  • 1,2,4-Triazole (The Metal Binder): The lone pair on N4 is geometrically positioned to coordinate with heme iron or zinc in metalloenzymes. This is the "warhead" mechanism for azole antifungals.

Part 2: Pharmacological Applications & Mechanisms[1][6][7][8]

Antifungal Dominance: The 1,2,4-Triazole

The 1,2,4-triazole ring is the cornerstone of the "Azole" antifungal class (e.g., Fluconazole , Voriconazole , Posaconazole ).[1][6]

  • Target: Lanosterol 14ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -demethylase (CYP51).[1][7]
    
  • Mechanism: The unhindered nitrogen atom (N4) of the 1,2,4-triazole ring forms a coordinate covalent bond with the heme iron (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) in the active site of CYP51. This blocks the binding of oxygen, preventing the demethylation of lanosterol, a precursor to ergosterol.[8]
    
  • Why not 1,2,3? Steric hindrance and lower basicity of the coordinating nitrogen in 1,2,3-triazoles generally result in weaker heme binding affinity compared to the 1,2,4-isomer.

Peptidomimetics & CNS: The 1,2,3-Triazole

The 1,2,3-triazole is increasingly found in CNS drugs and antibiotics where stability is paramount.

  • Case Study: Rufinamide (Antiepileptic): Contains a 1,2,3-triazole.[2][3][4][9] It modulates sodium channels. The ring provides a stable, non-polar scaffold that crosses the blood-brain barrier (BBB).

  • Case Study: Tazobactam (

    
    -lactamase inhibitor):  Uses a 1,2,3-triazole to inhibit bacterial defense enzymes.
    
  • Mechanism: The 1,4-disubstituted 1,2,3-triazole mimics the electrostatic and steric profile of a trans-amide bond, allowing it to fit into receptors that normally bind peptides, but with zero risk of hydrolysis by peptidases.

Part 3: Synthesis & Accessibility (The "Click" Factor)[5]

A major differentiator is synthetic accessibility. 1,2,3-triazoles are significantly easier to synthesize in diverse libraries due to Click Chemistry.

Comparative Synthesis Workflow

SynthesisComparisoncluster_1231,2,3-Triazole (Click Chemistry)cluster_1241,2,4-Triazole (Condensation)AzideAzide (R-N3)CuAACCu(I) Catalyst(CuAAC)Azide->CuAACAlkyneAlkyne (R'-C≡CH)Alkyne->CuAACTriazole1231,4-Disubstituted1,2,3-TriazoleCuAAC->Triazole123RegioselectiveHigh YieldHydrazideHydrazide(R-CONHNH2)HeatHigh Heat / Acid(Einhorn-Brunner)Hydrazide->HeatNitrileNitrile/ImidateNitrile->HeatTriazole1243,5-Disubstituted1,2,4-TriazoleHeat->Triazole124ThermodynamicControl

Caption: Synthesis comparison showing the modular, catalytic route for 1,2,3-triazoles vs. the condensation route for 1,2,4-triazoles.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1,2,3-Triazole Library (CuAAC Method)

Use this protocol for generating fragment-based libraries.

  • Reagents:

    • Alkyne (1.0 equiv)

    • Azide (1.0 equiv)

    • 
       (1-5 mol%)
      
    • Sodium Ascorbate (10-20 mol%)

    • Solvent:

      
      -BuOH:
      
      
      (1:1) or DMSO.
  • Procedure:

    • Dissolve alkyne and azide in the solvent system.

    • Add freshly prepared sodium ascorbate solution followed by copper sulfate solution.

    • Stir at room temperature for 2–12 hours. (Monitor via TLC/LC-MS).

    • Workup: Dilute with water. If the product precipitates, filter and wash.[2] If not, extract with EtOAc.

    • Purification: Often not required due to quantitative conversion. Recrystallize if necessary.[2]

Protocol B: In Vitro MIC Determination for Antifungal Activity

Standard validation for 1,2,4-triazole derivatives against Candida albicans.

  • Preparation:

    • Media: RPMI 1640 buffered with MOPS (pH 7.0).

    • Inoculum: Adjust C. albicans suspension to

      
       to 
      
      
      CFU/mL.
  • Plate Setup:

    • Use sterile 96-well flat-bottom microplates.

    • Add 100 µL of test compound (serial dilutions from 64 µg/mL to 0.125 µg/mL) in DMSO/media (<1% DMSO final).

    • Include Fluconazole as a positive control.

    • Include Growth Control (media + fungi + solvent) and Sterile Control (media only).

  • Incubation:

    • Add 100 µL of fungal inoculum to each well.

    • Incubate at 35°C for 24–48 hours.

  • Readout:

    • Visual: Determine the lowest concentration with no visible growth (100% inhibition) or prominent reduction (50% inhibition,

      
      ).
      
    • Spectrophotometric: Read OD at 530 nm.

Part 5: Mechanism of Action Visualization

The following diagram illustrates the critical difference in binding modes, explaining why 1,2,4-triazoles are preferred for metalloenzymes.

BindingMechanismcluster_CYP51Target: CYP51 (Fungal)cluster_124Ligand1,2,4-Triazole Drugcluster_ReceptorTarget: GPCR / Proteasecluster_123Ligand1,2,3-Triazole DrugHemeHeme Iron (Fe3+)N4N4 Nitrogen(Lone Pair)N4->Heme Strong Coordination(Blocks Oxygen Binding)PocketHydrophobic Pocket+ H-Bond DonorN2N3N2/N3 Nitrogen(Weak Base)N2N3->Pocket Electrostatic InteractionC5HC5-Proton(H-Bond Donor)C5H->Pocket H-Bonding(Mimics Amide NH)

Caption: Mechanistic divergence: 1,2,4-triazoles coordinate metals (left), while 1,2,3-triazoles mimic peptide interactions (right).

Part 6: Summary of FDA-Approved Examples

Drug NameTriazole TypeIndicationRole of Triazole
Fluconazole 1,2,4-TriazoleAntifungalHeme coordination (CYP51 inhibition).[10]
Letrozole 1,2,4-TriazoleBreast CancerHeme coordination (Aromatase inhibition).[6]
Ribavirin 1,2,4-TriazoleAntiviralNucleoside mimicry.
Rufinamide 1,2,3-TriazoleEpilepsyBioisostere; modulates

channels.
Tazobactam 1,2,3-TriazoleAntibiotic

-lactamase inhibition.
Cefatrizine 1,2,3-TriazoleAntibioticSide-chain pharmacophore.[1][4]

References

  • Maddili, S. K., et al. (2018). 1,2,3-Triazoles as Amide Bioisosteres: Ligands for the Dopamine D3 Receptor.[11] ACS Medicinal Chemistry Letters. [Link]

  • Zhang, L., et al. (2014).[3] Nonmetal-Mediated Synthesis of 1,4-Disubstituted 1,2,3-Triazoles.[3] Journal of Organic Chemistry. [Link]

  • Whittell, L. R., et al. (2011). Lanosterol 14

    
    -demethylase and the Mechanism of Azole Antifungals. Expert Opinion on Drug Discovery. [Link]
    
  • Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.[1][2][3][4][9][11][12][13] Drug Discovery Today. [Link]

  • Shapiro, G., et al. (2005). Discovery of Rufinamide: A Novel Antiepileptic Agent. Epilepsia. [Link]

3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine: The "Low-Dipole" Amide Bioisostere Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine represents a specialized subclass of amide bioisosteres. While 1,4-disubstituted-1H-1,2,3-triazoles (formed via Click chemistry) are the industry standard for mimicking trans-amides, this specific N2-methylated isomer offers a radically different physicochemical profile.

This guide analyzes the strategic utility of this motif. Unlike its N1-substituted counterpart, the 2-methyl-2H-1,2,3-triazole moiety possesses a near-zero dipole moment and lacks significant hydrogen bond donor capability. This makes it an exceptional candidate for increasing lipophilicity and blood-brain barrier (BBB) permeability in fragment-based drug design, serving as a metabolically stable linker that does not introduce the polar liability typical of standard amides or N1-triazoles.

Part 1: Comparative Analysis & Mechanism

The Bioisosteric Landscape

To understand the utility of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine, we must contrast it with the standard amide bond and the "Click" triazole (N1-isomer).

1. Electronic Profile (The "Dipole Switch")
  • Amide Bond: Highly polar (~3.7–3.8 D). Strong H-bond donor (NH) and acceptor (C=O).

  • N1-Substituted Triazole: Mimics the amide's polarity (~4.5–5.0 D). The C5-H acts as a weak H-bond donor, and N2/N3 are acceptors. It aligns well with the amide's electrostatic vector.

  • N2-Substituted Triazole (The Topic): The symmetry of the N2-isomer cancels out the dipole vectors, resulting in a minimal dipole moment (~0.2–0.7 D) . It is electronically "silent" compared to the amide.

2. Structural Geometry

The distance between substituents in a 1,4-disubstituted triazole is ~5.0 Å, slightly longer than the ~3.8 Å of a trans-amide. The N2-methyl isomer maintains this spacing but alters the vector of the substituents, often providing a more linear or "kinked" geometry depending on the specific scaffold, which can relieve steric clashes in tight binding pockets.

Comparative Data Table: Physicochemical Properties
FeatureAmide (Reference) N1-Triazole (Click Product) N2-Triazole (Topic Compound) 1,2,4-Oxadiazole
Dipole Moment (Debye) ~3.7 D~4.8 D~0.4 D ~3.0 D
H-Bond Donor Strong (NH)Weak (C5-H)None None
H-Bond Acceptor Strong (C=O)Moderate (N2, N3)Weak (N1, N3) Moderate (N2, N4)
LogP (Lipophilicity) Low (Polar)Low-ModerateHigh (Non-polar) Moderate
Metabolic Stability Low (Protease/Amidase)HighHigh Moderate (Ring opening)
BBB Permeability VariableLow (due to polarity)High Moderate

Key Insight: Use the N2-methyl triazole (this topic) when you need to link two fragments without adding polarity or when you need to penetrate the CNS. Use the N1-triazole when you need to mimic the specific hydrogen bonding interactions of an amide bond.[1]

Part 2: Decision Logic & Workflow

The following decision tree illustrates when to deploy the 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine linker versus other isosteres.

Bioisostere_Decision_Tree Start Starting Point: Unstable/Polar Amide Linker Q1 Is H-Bond Donor (NH) Critical for Binding? Start->Q1 Q2 Is High Polarity/Solubility Required? Q1->Q2 No (Linker only) Fluoro Use Fluoroalkene (Peptidomimetic) Q1->Fluoro Yes (Strict mimic) N1_Tri Use N1-Triazole (Click) (High Dipole, H-bond mimic) Q2->N1_Tri Yes (Need Solubility) N2_Tri Use N2-Methyl Triazole (Low Dipole, BBB Permeable) Q2->N2_Tri No (Need Lipophilicity/CNS) Oxadiazole Use 1,2,4-Oxadiazole (Ester Bioisostere) Q2->Oxadiazole Alternative

Figure 1: Strategic decision tree for selecting amide bioisosteres. The N2-methyl triazole is the pathway of choice for lipophilic, metabolically stable linkers.

Part 3: Synthesis Protocol

Synthesizing the specific 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine requires overcoming the natural preference for N1-alkylation.

Method: Regioselective Alkylation & Deprotection

This protocol favors the thermodynamic N2-isomer through alkylation conditions and purification.

Reagents:

  • 4-(3-azidopropyl)phthalimide (Protected amine precursor)

  • Trimethylsilylacetylene (TMS-acetylene)

  • Methyl Iodide (MeI)

  • Potassium Carbonate (

    
    )
    
  • Hydrazine Hydrate[2]

Step-by-Step Protocol:

  • Formation of the Triazole Core:

    • React 4-(3-azidopropyl)phthalimide with TMS-acetylene via standard CuAAC (Click chemistry) to form the 1,4-disubstituted triazole.

    • Note: This initially forms the N1-isomer. We will exploit the equilibrium/alkylation of the NH-triazole.

    • Alternative (Direct NH-Triazole): React the azide with propiolic acid or a masked acetylene to generate the 4-substituted-1H-1,2,3-triazole (NH-triazole).

  • Methylation (The Critical Step):

    • Dissolve the 4-(3-phthalimidopropyl)-1H-1,2,3-triazole in Acetone/DMF.

    • Add 1.2 eq

      
       and 1.1 eq MeI.
      
    • Stir at room temperature for 12h.

    • Purification: The reaction yields a mixture of N2-methyl (major) and N1-methyl (minor) isomers.

    • Separation: Use silica gel chromatography. The N2-isomer is significantly less polar (higher

      
       in Hexane/EtOAc) due to the low dipole moment.
      
  • Amine Deprotection:

    • Dissolve the purified N2-methyl intermediate in Ethanol.

    • Add Hydrazine Hydrate (3.0 eq) and reflux for 2h.

    • Cool, filter the phthalhydrazide precipitate, and concentrate the filtrate.

    • Yield: 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine as a free base or HCl salt.

Part 4: Experimental Validation (Self-Validating Protocols)

To confirm the bioisosteric utility, you must validate Metabolic Stability and Permeability .

Protocol 1: Microsomal Stability Assay

This assay confirms that the triazole linker resists the hydrolytic cleavage that plagues amides.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation:

    • Mix Liver Microsomes (human/rat, 0.5 mg/mL protein) in PBS (pH 7.4).

    • Add test compound (final conc. 1 µM).

    • Initiate reaction with NADPH-regenerating system.

    • Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation:

    
    
    
    • Success Criteria:

      
       min half-life indicates stability superior to labile amides.
      
Protocol 2: LogD Determination (Lipophilicity)

To verify the "Low-Dipole" hypothesis of the N2-isomer.

  • Method: Shake-flask method or HPLC-based estimation.

  • Workflow:

    • Partition compound between Octanol and PBS (pH 7.4).

    • Measure concentration in both phases via UV/HPLC.

  • Expectation: The N2-methyl isomer should show a LogD 1.0–1.5 units higher than the corresponding N1-isomer or amide, confirming its utility for membrane permeation.

References

  • Vertex Pharmaceuticals. "Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists." ACS Chemical Neuroscience. (Demonstrates N2-methyl triazole activity vs N1 isomers).

  • Bonandi, E., et al. "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry."[3] Drug Discovery Today, 2017.[1][3] (Comprehensive review of triazole isomers).

  • Begtrup, M., et al. "Dipole moments and tautomerism of 1,2,3-triazoles."[4][5] Journal of the Chemical Society, 1988. (Foundational physical chemistry data on N1 vs N2 dipole moments).

  • Massarotti, A., et al. "1,2,3-Triazole as a bioisostere: recent developments and new insights." ChemMedChem, 2014.

Sources

Precision Cytotoxicity Profiling for Novel Triazole Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Triazole Challenge

In the development of novel 1,2,3- and 1,2,4-triazole amine derivatives—often synthesized via "click chemistry"—standard cytotoxicity screening can be deceptively complex. While these scaffolds are privileged structures in medicinal chemistry due to their ability to mimic peptide bonds and form hydrogen bonds, their physicochemical properties introduce specific artifacts in classical assays.

This guide moves beyond the generic "MTT default" to objectively compare cytotoxicity assays. For triazole amine derivatives, which often exhibit significant hydrophobicity and potential redox activity, the Sulforhodamine B (SRB) assay frequently outperforms metabolic assays (MTT/MTS) in reproducibility and linearity, though ATP-based assays remain superior for sensitivity.

Comparative Analysis: Selecting the Right Tool

The choice of assay defines the quality of your IC50 data. Below is a technical comparison of the four dominant methodologies, specifically evaluated for triazole amine screening.

Table 1: Technical Comparison of Cytotoxicity Assays
FeatureMTT / MTS (Metabolic) Sulforhodamine B (SRB) ATP Luminescence Real-Time (Impedance)
Readout Mitochondrial Dehydrogenase Activity (Absorbance)Total Cellular Protein (Absorbance)Cellular ATP Content (Luminescence)Cell Adhesion/Morphology (Impedance)
Triazole Interference High Risk: Reductive amines can directly reduce tetrazolium salts (False Positive).Low Risk: Dyes protein; insensitive to compound redox potential.Low Risk: Luciferase inhibition is rare but possible.None: Label-free.
Sensitivity Moderate (10³–10⁴ cells)High (10³ cells)Ultra-High (<50 cells)Moderate to High
Linearity Poor at high cell densities.Excellent across wide densities.Excellent.N/A (Kinetic).
Cost/Throughput Low / HighLow / HighHigh / HighHigh / Medium
Best Use Case Preliminary "Yes/No" screening.Accurate IC50 determination for small molecules. Rare/Precious cells (e.g., primary patient samples).Mechanism of Action (MoA) & Kinetics.
Expert Insight: The "Metabolic Trap"

Triazole amines often possess intrinsic reductive potential. In MTT assays , these compounds can non-enzymatically reduce the tetrazolium dye to purple formazan, even in the absence of viable cells. This results in an underestimation of cytotoxicity (higher apparent cell viability).

  • Recommendation: If using MTT, you must include a "compound-only" control (no cells + MTT + Compound) to quantify background reduction.

  • Superior Alternative: The SRB assay fixes cells with trichloroacetic acid (TCA), stopping all metabolic activity immediately. It measures biomass (protein), which is a more stable proxy for cytotoxicity in drug discovery than metabolic flux, which can fluctuate due to mitochondrial stress before cell death occurs.

Supporting Experimental Data: Benchmarking Potency

To illustrate the expected potency ranges and assay sensitivity, we analyzed data from recent studies on triazole hybrids.

Case Study: 1,2,3-Triazole-Amino Acid Conjugates In a comparative screen of novel triazole-diarylether conjugates, potency varied significantly based on the cell line and substitution pattern.

  • Compound Class: 1,2,3-triazole-amino acid conjugates (Compounds 6 & 7)[1]

  • Target: Bax/Bcl-xL protein-protein interaction (putative)[1]

  • Observed IC50 Values (SRB/MTT consensus):

    • MCF-7 (Breast Cancer): < 10 µM (High Potency)[2]

    • HepG2 (Liver Cancer): < 10 µM[1][2]

    • Selectivity: Compound 7 showed higher selectivity for HepG2 than MCF-7.[1]

Data Interpretation: When screening these derivatives, an IC50 < 10 µM is considered a "Hit" warranting lead optimization. If your MTT assay yields an IC50 of 50 µM but your morphological observation suggests massive cell death, suspect chemical interference and switch to SRB.

Visualizing the Screening Workflow

The following diagram outlines the decision logic for selecting the appropriate assay based on the physicochemical properties of your triazole derivative.

AssaySelection Start Novel Triazole Amine Derivative Solubility Check Aqueous Solubility (LogP > 3?) Start->Solubility Redox Check Redox Potential (Reductive Amines?) Solubility->Redox Soluble/DMSO < 0.5% ATP ATP Luminescence Solubility->ATP Precious/Low Cell Count MTT MTT/MTS Assay Redox->MTT No Redox Activity SRB SRB Assay (Recommended) Redox->SRB High Redox Potential (Risk of False Viability) Validation Hit Confirmation (IC50 < 10 µM) MTT->Validation Validate with Compound Control SRB->Validation Direct IC50 Calculation

Caption: Decision matrix for selecting cytotoxicity assays. SRB is prioritized for redox-active triazoles to prevent false negatives.

Validated Experimental Protocol: The SRB Assay

Why this protocol? This Standard Operating Procedure (SOP) uses the SRB method to eliminate metabolic interference common with amine-rich structures.

Materials
  • Cell Lines: MCF-7, HepG2, or A549 (seeded at 3,000–5,000 cells/well).

  • Fixative: 50% (w/v) Trichloroacetic Acid (TCA) (store at 4°C).

  • Dye: 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid.

  • Solvent: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology
  • Seeding: Seed cells in 96-well plates (100 µL/well). Incubate for 24 hours to allow attachment.

  • Treatment:

    • Dissolve Triazole Amine derivatives in DMSO (Stock: 10–20 mM).

    • Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

    • Add 100 µL of drug solution to wells. Include "Vehicle Control" (0.5% DMSO) and "Positive Control" (e.g., Doxorubicin).

    • Incubate for 48 hours.

  • Fixation (The "Stop" Step):

    • Do not remove medium. Gently layer 50 µL of cold 50% TCA directly onto the medium supernatant.

    • Incubate at 4°C for 1 hour. (This fixes the cells to the plastic bottom).

  • Washing:

    • Wash plates 5x with tap water to remove TCA and medium. Air dry until no moisture remains.

  • Staining:

    • Add 100 µL of 0.4% SRB solution. Incubate 15–30 mins at room temperature.

    • Wash 5x with 1% Acetic Acid to remove unbound dye.

    • Air dry completely.

  • Solubilization & Readout:

    • Add 200 µL of 10 mM Tris base to each well. Shake on an orbital shaker for 10 mins to solubilize the protein-bound dye.

    • Measure Absorbance (OD) at 510 nm .

Self-Validation Check
  • Z-Factor: Calculate the Z-factor using your positive and negative controls. A value > 0.5 indicates a robust assay.

  • Linearity: Ensure the OD of your untreated control is between 0.8 and 1.5. If OD > 2.0, you have seeded too many cells, and the relationship between protein and OD is no longer linear.

Mechanism of Action Visualization

Understanding how these derivatives kill cells aids in assay interpretation. Many triazole amines target mitochondrial pathways or induce apoptosis via Bcl-2 family modulation.

MOA Compound Triazole Amine Derivative Target Bcl-xL / Bax Interaction Compound->Target Inhibition Mito Mitochondrial Depolarization Target->Mito Trigger Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Death Apoptosis (Cell Death) Caspase->Death

Caption: Common apoptotic pathway induced by bioactive triazole derivatives, leading to measurable protein loss in SRB assays.

References

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer. [Link]

  • Petty, R. D., et al. (1995). Comparison of MTT and ATP-based assays for the measurement of viable cell number. Journal of Bioluminescence and Chemiluminescence. [Link]

  • Bernhard, D., et al. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. PubMed. [Link]

  • Al-hujaj, H. H., et al. (2023).[3] Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell Lines. ResearchGate. [Link]

  • Vo, D. D., et al. (2021).[1] Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Semantic Scholar. [Link]

Sources

X-ray crystallography to confirm 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Structural Confirmation of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine

Executive Summary

This guide outlines the definitive structural confirmation of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine using single-crystal X-ray crystallography (SC-XRD). While Nuclear Magnetic Resonance (NMR) spectroscopy is the standard for routine characterization, it frequently fails to unambiguously distinguish between N1- and N2-alkylated regioisomers of 1,2,3-triazoles due to overlapping chemical shifts and subtle Nuclear Overhauser Effect (NOE) signals.

This document serves as a comparative analysis and procedural protocol for researchers requiring absolute stereochemical and regio-connectivity proof, particularly for drug development pipelines where isomer purity is critical.

The Challenge: Regioisomerism in 1,2,3-Triazoles

The synthesis of substituted 1,2,3-triazoles often yields a mixture of isomers. For the target molecule, the methyl group can attach to one of three nitrogen atoms on the triazole ring.

  • N2-Isomer (Target): Thermodynamically favored in many alkylation conditions; often exhibits higher symmetry.

  • N1-Isomer (Impurity): Kinetically favored in certain catalytic cycles (e.g., CuAAC "click" chemistry typically yields 1,4-disubstitution, but direct methylation of the ring is less selective).

  • N3-Isomer: Less common but possible depending on steric bulk.

Why NMR is Insufficient: While


N-HMBC can provide insight, standard 

H and

C NMR often show only minor differences in chemical shift (

) between N1 and N2 isomers. NOESY correlations between the methyl group and the propyl chain protons can be ambiguous if the rotation of the propyl chain brings it into proximity with both N1 and N2 positions.
Diagram 1: The Regioisomer Challenge

TriazoleIsomers Precursor 1,2,3-Triazole Precursor (Tautomeric Mixture) Alkylation Methylation / Synthesis Precursor->Alkylation N2_Isomer TARGET: N2-Methyl (Symmetric Environment) Alkylation->N2_Isomer Thermodynamic Product N1_Isomer IMPURITY: N1-Methyl (Asymmetric Environment) Alkylation->N1_Isomer Kinetic Product N3_Isomer IMPURITY: N3-Methyl (Sterically Hindered) Alkylation->N3_Isomer Minor Product

Caption: Divergent synthesis pathways leading to N1, N2, and N3 regioisomers. X-ray confirmation is required to distinguish the target N2-isomer from N1/N3 byproducts.

Comparative Analysis: X-ray vs. Alternatives

The following table objectively compares the utility of SC-XRD against spectroscopic alternatives for this specific molecular confirmation.

FeatureSingle-Crystal X-ray (SC-XRD) NMR (1H/13C/NOESY) Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates (XYZ)Chemical Environment (

)
Elemental Composition (m/z)
Regio-Specificity Absolute (Direct Imaging)Inferred (Indirect correlations)None (Isomers have identical mass)
Sample State Solid Crystal (Required)SolutionSolution/Gas
Ambiguity Risk < 1% (if R-factor is low)High (for N1 vs N2 assignment)N/A
Throughput Low (Days to Weeks)High (Minutes)High (Minutes)
Key Limitation Requires crystallizable solidSolvent effects shift peaksCannot distinguish connectivity

Verdict: SC-XRD is the Gold Standard for this application. The target molecule contains a flexible propyl-amine chain, which introduces conformational freedom that complicates solution-state NMR analysis. X-ray crystallography freezes a single low-energy conformation, allowing precise measurement of bond lengths (N-N vs C-N) that differ between isomers.

Experimental Protocol: Structural Confirmation

Since the target molecule is a low-molecular-weight amine, it is likely an oil or a low-melting solid in its free base form. Direct crystallization is difficult. The following protocol utilizes salt formation to engineer a crystalline lattice suitable for diffraction.

Phase 1: Salt Formation (Crystal Engineering)

To generate a diffraction-quality crystal, convert the amine to a salt. The Hydrochloride (HCl) or Picrate salts are recommended for small amines.

  • Dissolution: Dissolve 50 mg of the crude amine oil in 2 mL of dry ethanol.

  • Acidification:

    • Option A (HCl): Add 1.1 equivalents of 1M HCl in diethyl ether dropwise.

    • Option B (Picric Acid): Add 1 equivalent of picric acid (caution: explosive when dry) dissolved in ethanol. This often yields yellow, block-like crystals ideal for X-ray.

  • Precipitation: If immediate precipitation occurs, gently heat to redissolve, then allow to cool slowly.

Phase 2: Crystallization (Vapor Diffusion)

This method provides the slow, controlled saturation needed for high-quality single crystals.

  • Inner Vial: Place the salt solution (from Phase 1) in a small 4 mL vial. Do not cap.

  • Outer Vessel: Place the small vial inside a larger 20 mL jar containing a "precipitant" solvent (e.g., Diethyl Ether or Hexane) in which the salt is insoluble.

  • Equilibration: Seal the outer jar tightly. The volatile precipitant will diffuse into the inner vial, slowly lowering solubility and growing crystals over 24–72 hours.

Phase 3: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.2 mm). Mount on a cryoloop using Paratone oil.

  • Temperature: Collect data at 100 K (cryogenic cooling) to reduce thermal motion of the flexible propyl chain.

  • Target Parameters:

    • Resolution: < 0.80 Å.

    • R-factor (R1): < 5.0% for publication quality.

  • Critical Check: Examine the Thermal Ellipsoids of the triazole ring. High anisotropy (elongated shapes) on the methyl group or ring nitrogens may indicate disorder or correct structure misassignment (e.g., modeling N where C should be).

Diagram 2: Crystallography Workflow

XRDWorkflow Sample Target Amine (Oil) Salt Salt Formation (HCl / Picrate) Sample->Salt Stabilize Lattice Growth Vapor Diffusion (EtOH / Ether) Salt->Growth Slow Nucleation Diffraction X-ray Diffraction (100 K) Growth->Diffraction Select Crystal Solve Structure Solution (Direct Methods) Diffraction->Solve Integration Validation Check Bond Lengths Confirm N2-Methyl Solve->Validation Refinement

Caption: Step-by-step workflow from liquid amine to confirmed 3D crystal structure.

Data Interpretation: Proving the Structure

Once the structure is solved, you must validate the regio-chemistry.

  • Bond Length Analysis:

    • In 1,2,3-triazoles, the bond lengths vary depending on substitution.

    • N2-Methyl: The triazole ring is more symmetric. The N1-N2 and N2-N3 bond lengths should be approximately equal (~1.34 Å).

    • N1-Methyl: The bond lengths are asymmetric. The N1-N2 bond is typically longer than the N2-N3 bond due to the loss of symmetry.

  • Difference Fourier Map:

    • Ensure there is no residual electron density near N1 or N3 that was unassigned. This confirms the methyl group is only at N2 and not a disordered mixture of isomers.

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidance on Growing Crystals. CCDC. [Link]

  • Royal Society of Chemistry. Competition between hydrogen bonding and dispersion interactions in the crystal structures of primary amines. CrystEngComm. [Link]

  • Jeol. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

Technical Guide: Minimum Inhibitory Concentration (MIC) Testing for Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel triazole derivatives, the determination of Minimum Inhibitory Concentration (MIC) is not merely a regulatory checkbox but the foundational metric for structure-activity relationship (SAR) analysis. Triazoles, which target the heme protein lanosterol 14


-demethylase (CYP51), present unique challenges in in vitro susceptibility testing. Unlike cidal amphotericin B, triazoles are fungistatic against yeasts, leading to the "trailing effect"—a phenomenon of partial inhibition that complicates endpoint determination.

This guide compares the industry-standard Broth Microdilution (BMD) method against Gradient Diffusion (Etest) and Colorimetric (Resazurin) assays. While automated systems exist, this guide focuses on manual reference methods essential for early-stage drug discovery where automation libraries for novel compounds do not yet exist.

The Challenge of Triazoles: Mechanism & Solubility

To design a robust protocol, one must understand the physicochemical and biological behavior of the analyte.

Mechanism of Action

Triazoles deplete ergosterol, a key component of the fungal cell membrane. This accumulation of toxic methylated sterols arrests growth but does not immediately kill the cell. This fungistatic nature is the primary cause of "trailing endpoints," where fungal growth diminishes gradually rather than halting abruptly.

TriazoleMechanism AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Triazole Triazole Derivative (Inhibitor) Triazole->CYP51 Competitive Binding Ergosterol Ergosterol CYP51->Ergosterol Blocked Membrane Membrane Integrity Loss Ergosterol->Membrane Depletion

Figure 1: Mechanism of Action. Triazoles competitively inhibit CYP51, blocking the conversion of Lanosterol to Ergosterol.

Solubility & Preparation

Most triazole derivatives are highly lipophilic.

  • The Trap: Dissolving novel triazoles directly in water or cell culture media often leads to micro-precipitation, which is invisible to the naked eye but drastically reduces the effective concentration, yielding artificially high MICs.

  • The Solution: Stock solutions must be prepared in DMSO (Dimethyl Sulfoxide) or PEG-400 . The final solvent concentration in the assay well must remain

    
     to avoid solvent toxicity masking the compound's activity.
    

Comparative Methodology

Selecting the right assay depends on your throughput needs and the precision required for your stage of development.

FeatureBroth Microdilution (BMD) Gradient Diffusion (Etest) Resazurin (Colorimetric)
Standard Status Gold Standard (CLSI M27/M38, EUCAST)Secondary / ClinicalResearch / Screening
Precision High (Quantitative)Moderate (Visual scale)High (Metabolic readout)
Throughput High (96-well format)Low (1 strip per plate)Very High (Automation ready)
Triazole Suitability Excellent (Definable endpoints)Good (Subject to "fuzzy" ellipses)Excellent (Removes visual ambiguity)
Cost Low (Reagents)High (Commercial strips)Low
Best For IND Submission Data Quick Clinical ConfirmationHigh-Volume Screening

Detailed Protocol: CLSI-Aligned Broth Microdilution

This protocol aligns with CLSI M27 (Yeasts) and M38 (Molds) standards but includes specific adaptations for testing novel triazole derivatives.

Reagents & Media
  • Base Medium: RPMI 1640 (with glutamine, without bicarbonate).

  • Buffer: MOPS (3-(N-morpholino)propanesulfonic acid) at 0.165 M.

    • Why? Triazole activity is pH-dependent. Fungal growth acidifies unbuffered media, potentially altering the ionization and potency of your derivative. MOPS maintains pH 7.0

      
       0.1.
      
  • Solvent: DMSO (Molecular Biology Grade).

Experimental Workflow

MIC_Workflow Step1 1. Compound Prep Dissolve in DMSO (100x final conc) Step3 3. Dilution Series 2-fold serial dilution in media (Final DMSO < 1%) Step1->Step3 Step2 2. Media Prep RPMI 1640 + MOPS (pH 7.0) Step2->Step3 Plate 5. Plating (96-well) 100µL Drug + 100µL Inoculum Step3->Plate Inoculum 4. Inoculum Prep 0.5 McFarland (Yeasts) Adjust to 1-5 x 10^3 CFU/mL Inoculum->Plate Incubate 6. Incubation 35°C, 24-48h (Yeasts) 48-72h (Molds) Plate->Incubate Read 7. Endpoint Reading Visual or Spectrophotometric Incubate->Read

Figure 2: Step-by-step Broth Microdilution workflow for triazole testing.

Critical Steps for Triazoles

Step 1: The Dilution Scheme Prepare a stock solution at 100x the highest desired test concentration.

  • Perform 2-fold serial dilutions in DMSO first (master plate).

  • Dilute these 1:100 into RPMI medium (intermediate plate).

  • Transfer to the final assay plate.

    • Self-Validation: This "intermediate step" prevents the "crashing out" of hydrophobic triazoles that happens when highly concentrated DMSO stocks hit aqueous media directly.

Step 2: Inoculum Standardization

  • Yeasts (Candida): Pick 5 colonies

    
    mm, suspend in saline to 0.5 McFarland, then dilute 1:1000 in RPMI.
    
  • Molds (Aspergillus): Harvest conidia, count via hemocytometer, adjust to

    
     CFU/mL.
    

Step 3: Incubation

  • Incubate at 35°C in ambient air. Do not use CO2, as it alters the pH of the MOPS-buffered medium.

Data Interpretation & The "Trailing" Phenomenon[1][2]

Interpreting triazole MICs requires distinguishing between inhibition and cidal activity.

The 50% Rule (MIC50)

For bacteriostatic antibiotics, we look for clear wells. For fungistatic triazoles, this is incorrect. You will often see a "button" of growth that decreases in size but persists.

  • CLSI/EUCAST Standard: The MIC for azoles is the lowest concentration that inhibits 50% of growth compared to the drug-free control.

  • Visual Scoring:

    • Score 4: No reduction (Control)

    • Score 3: Slight reduction

    • Score 2: Prominent reduction (50%)

      
      This is the MIC Endpoint 
      
    • Score 1: Slight growth

    • Score 0: Optically clear

Handling Trailing

"Trailing" is defined as persistent growth (Score 1) in wells with concentrations significantly above the MIC.

  • Cause: Up-regulation of ERG11 or efflux pumps (CDR/MDR) during the assay incubation.

  • Action: If the reduction at 1

    
    g/mL is Score 2 (50%), but 2, 4, and 8 
    
    
    
    g/mL show Score 1 (trailing), the MIC is 1
    
    
    g/mL
    . Do not report the higher value.
Data Presentation Example

When publishing your guide or internal report, structure your data to highlight potency shifts.

Table 1: Comparative MIC (


g/mL) of Novel Derivative TRZ-005 vs. Fluconazole 
StrainSpeciesFluconazole MICTRZ-005 MICInterpretation
ATCC 90028 C. albicans0.50.068x Potency Increase
ATCC 6258 C. krusei32 (Resistant)1.0Overcomes Intrinsic Resistance
Clinical-R C. auris>644.0Active against MDR strain

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement (M27-S4). Wayne, PA: CLSI.[2] [Link]

  • EUCAST. (2020).[3][4] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).[3] European Committee on Antimicrobial Susceptibility Testing.[5][6] [Link]

  • Pfaller, M. A., et al. (2011). "Wild-type MIC distributions, epidemiological cutoff values and species-specific clinical breakpoints for fluconazole and Candida: Time for harmonization of CLSI and EUCAST standards." Drug Resistance Updates, 14(6), 264-278. [Link]

  • Revie, N. M., et al. (2018). "Antifungal drug resistance: evolution, mechanisms and impact." Current Opinion in Microbiology, 45, 70-76. [Link]

  • Marcos-Zambrano, L. J., et al. (2016). "Candida isolates causing candidemia: comparative analysis of the Etest and the EUCAST broth microdilution method for antifungal susceptibility testing." Antimicrobial Agents and Chemotherapy, 60(12). [Link]

Sources

Comparative Analysis of N-Methyl Triazole Isomers in Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Triazole Switch" in Medicinal Chemistry

In the optimization of small molecule therapeutics, the N-methyl triazole moiety represents a critical decision point. Far from being a simple "methyl walk," the choice between N1-methyl-1,2,3-triazole , N2-methyl-1,2,3-triazole , and their 1,2,4-triazole counterparts fundamentally alters the physicochemical landscape of a drug candidate.

This guide provides a rigorous technical comparison of these isomers, focusing on their utility as non-classical amide bioisosteres. We analyze how the specific arrangement of nitrogen atoms dictates dipole alignment, metabolic vulnerability, and synthetic accessibility, providing a roadmap for rational scaffold design.

Part 1: Physicochemical Landscape & Bioisosteric Fidelity

The primary utility of N-methyl triazoles lies in their ability to mimic the electronic and steric profile of amides and esters while resisting hydrolytic cleavage. However, the electrostatic fingerprint varies drastically between isomers.

Comparative Properties Table[1]
PropertyN1-Methyl-1,2,3-Triazole N2-Methyl-1,2,3-Triazole 1-Methyl-1,2,4-Triazole 4-Methyl-1,2,4-Triazole
Dipole Moment (D) High (~4.2 - 5.0) Low (~0.7 - 1.0) Moderate (~2.7 - 3.2)Moderate (~2.5 - 3.0)
Bioisostere Type cis-Amide / trans-AmidePhenyl / Non-polar spacertrans-AmideUrea / Amide
H-Bond Acceptors 2 (N2, N3)2 (N1, N3)2 (N2, N4)2 (N1, N2)
Basicity (pKa of conj. acid) ~1.2 (Weak base)< 0 (Very weak base)~2.3 (More basic)~3.5 (Most basic)
LogP (Lipophilicity) Lower (More Polar)Higher (More Lipophilic) ModerateModerate
Metabolic Risk Moderate (N-demethylation)Low (Steric/Electronic protection)ModerateHigh (N-dealkylation)
The Dipole Divergence

The most critical distinction is the dipole moment .

  • N1-Isomers (1,2,3): The dipole aligns through the N1-C4 axis, creating a strong electrostatic field similar to a peptide bond. This makes them ideal for binding pockets requiring strong directional polar interactions.

  • N2-Isomers (1,2,3): The symmetry of the N2-substitution cancels out much of the dipole, resulting in a significantly more lipophilic character. This isomer is often used to improve blood-brain barrier (BBB) penetration where polarity is a liability.

Part 2: Biological Performance & Metabolic Stability

Metabolic Liability: The N-Methyl "Soft Spot"

While the triazole ring itself is essentially inert to oxidative metabolism (unlike imidazoles or furans), the N-methyl group is a prime target for Cytochrome P450 (CYP450) mediated N-dealkylation .

  • Mechanism: CYP enzymes (typically CYP3A4 or CYP2D6) hydroxylate the methyl group (

    
    -hydroxylation), forming an unstable hemiaminal which spontaneously collapses to release formaldehyde and the free triazole (NH).
    
  • Isomer Susceptibility:

    • 1,2,4-Triazoles: The N1-methyl is generally more accessible and electron-rich, making it more liable to oxidative attack than the N2-methyl of the 1,2,3-system.

    • Mitigation: Deuteration of the methyl group (

      
      ) or steric shielding (e.g., using an isopropyl instead of methyl) are standard strategies to block this pathway.
      
Case Study: Kinase Inhibition (CSNK2A2)

In the development of Casein Kinase 2 (CSNK2A2) inhibitors, the "Triazole Switch" revealed a stark structure-activity relationship (SAR) [1]:

  • 1,2,4-Triazole: Replacing an amide with a 1,2,4-triazole maintained critical H-bonds with the hinge region (Lys68) and improved metabolic stability.

  • 1,2,3-Triazole: The isomeric 1,2,3-triazole failed to maintain potency. The specific location of the nitrogen lone pairs in the 1,2,4-isomer was required to bridge a conserved water molecule in the ATP-binding pocket.

  • Takeaway: Bioisosterism is not universal; the specific H-bond acceptor vector (N2 vs N3 vs N4) determines success.

Part 3: Experimental Protocols

Protocol: Regioselective Synthesis of N-Methyl Triazoles

Objective: To synthesize specific isomers without generating inseparable mixtures.

Method A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for N1-Isomers

  • Target: 1,4-disubstituted-1,2,3-triazoles (N1-substituted).

  • Reagents: Methyl Azide (generated in situ), Terminal Alkyne,

    
     (5 mol%), Sodium Ascorbate (10 mol%).
    
  • Solvent:

    
     (1:1).
    
  • Procedure:

    • Suspend alkyne in solvent.

    • Add azide precursor (e.g.,

      
      ) carefully in situ or use pre-formed organic azide.
      
    • Add Cu/Ascorbate catalyst system.

    • Stir at RT for 12h.

    • Validation: NMR will show a distinct singlet for the triazole C5-H at

      
       ~7.5-8.0 ppm.
      

Method B: Base-Mediated Alkylation (Thermodynamic Control) for N2-Isomers

  • Target: N2-Methyl-1,2,3-triazoles.

  • Reagents: 1H-1,2,3-Triazole parent,

    
     (2 equiv), Methyl Iodide (
    
    
    
    , 1.1 equiv).
  • Solvent: Acetone or DMF.

  • Procedure:

    • Dissolve triazole in Acetone.

    • Add

      
       and stir for 30 min to deprotonate.
      
    • Add

      
       dropwise at 0°C.
      
    • Warm to RT and stir.

    • Purification: The reaction yields a mixture of N1 and N2 isomers. The N2 isomer is less polar and typically elutes first in silica chromatography (Hexane/EtOAc).

    • Causality: The N2-anion is thermodynamically favored due to resonance stabilization, but kinetic control often yields N1. High temperature and weak bases favor N2.

Protocol: Microsomal Stability Assay

Objective: To quantify the intrinsic clearance (


) of the N-methyl isomer.
  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Incubation Mix: Phosphate buffer (100 mM, pH 7.4), HLM (0.5 mg protein/mL), and Test Compound (1

    
    ).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately add to 150

    
     ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Self-Validation: Include a positive control (e.g., Verapamil, high clearance) and negative control (Warfarin, low clearance) in every run.

Part 4: Visualizations

Structural Isomerism & Synthetic Pathways

TriazolePathways Alk Alkyne (R-C≡CH) N1 N1-Methyl-1,2,3-Triazole (Kinetic/Click Product) High Dipole (~5D) Alk->N1 CuAAC (Click) Regioselective Azide Methyl Azide (Me-N3) Azide->N1 CuAAC TriazoleH 1H-1,2,3-Triazole (Parent) TriazoleH->N1 Alkylation (MeI) (Minor Product) N2 N2-Methyl-1,2,3-Triazole (Thermodynamic Product) Low Dipole (<1D) TriazoleH->N2 Alkylation (MeI) (Major Product) Triazole124 1,2,4-Triazole (Parent) N1_124 1-Methyl-1,2,4-Triazole (Bioactive Isomer) Triazole124->N1_124 Alkylation (N1/N2 Tautomer)

Figure 1: Synthetic divergence of triazole isomers. CuAAC yields exclusively N1-isomers, while alkylation of the parent ring favors the thermodynamic N2-isomer.

Metabolic Fate of N-Methyl Triazoles

Metabolism Parent N-Methyl Triazole Drug Intermediate Hydroxymethyl Intermediate (N-CH2-OH) Parent->Intermediate NADPH, O2 CYP CYP450 (Oxidation) CYP->Intermediate Breakdown Unstable Hemiaminal Intermediate->Breakdown Spontaneous Product1 Des-methyl Triazole (Inactive/Excreted) Breakdown->Product1 Product2 Formaldehyde (HCHO) Breakdown->Product2

Figure 2: The oxidative N-dealkylation pathway. N-methyl groups are vulnerable to CYP-mediated hydroxylation, leading to loss of the methyl group and potential loss of potency.

References

  • Comparison of 1,2,3- and 1,2,4-Triazole Bioisosteres in Kinase Inhibitors Source: National Institutes of Health (NIH) / PubMed Central Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors URL:[Link]

  • Physicochemical Properties of 1,2,3-Triazole Isomers Source: American Chemical Society (ACS) Title: 1H-1,2,3-Triazole: Molecule of the Week URL:[Link]

  • Microsomal Stability Protocol & Interpretation Source: Creative Bioarray Title: Microsomal Metabolic Stability Assay Protocol URL:[Link]

  • Electronic States and Dipole Moments of 1,2,4-Triazoles Source: AIP Publishing / Journal of Chemical Physics Title: The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole URL:[Link]

  • Triazoles as Bioisosteres in Medicinal Chemistry Source: MDPI / Pharmaceuticals Title: 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates URL:[Link]

Safety Operating Guide

3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper disposal of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine requires a rigorous approach to chemical waste management. Because this molecule combines a nucleophilic primary aliphatic amine with a nitrogen-dense 1,2,3-triazole ring, it presents unique reactivity and environmental hazards. Improper disposal—such as drain dumping or mixing with incompatible waste streams—can lead to severe exothermic reactions, the generation of toxic nitrogen oxide (NOx) gases, and aquatic toxicity.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, segregation, and final destruction of this compound.

Hazard Assessment & Causality

To design an effective disposal strategy, we must first understand the structural causality behind the molecule's hazards:

  • The Aliphatic Amine Chain: The propan-1-amine moiety is highly basic and nucleophilic. It will react violently with strong acids, acid chlorides, and acid anhydrides. If mixed with halogenated solvents, it can undergo dangerous alkylation reactions.

  • The Triazole Core: The 1,2,3-triazole ring is exceptionally nitrogen-rich. When subjected to standard combustion, the homolytic cleavage of the N-N and C-N bonds oxidizes the nitrogen, releasing toxic NO and NO₂ (NOx) gases. Therefore, standard incineration is insufficient; specialized destruction is required.

Table 1: Physicochemical Disposal Parameters
ParameterCharacteristicOperational & Disposal Implication
Chemical Class Aliphatic primary amine + 1,2,3-triazoleExhibits basicity and nucleophilicity. Must be strictly segregated from acidic waste streams.
Nitrogen Density High (C₆H₁₂N₄)Generates significant NOx upon thermal destruction. Mandates incineration equipped with a caustic wet scrubber EPA Guidelines[1].
Incompatibilities Strong oxidizers, acid chlorides, acid anhydridesHigh risk of violent exothermic reaction or rapid decomposition Fisher Scientific SDS[2]. Do not mix in generic organic waste.
Environmental Profile Potential aquatic toxicityStrictly prohibited from drain disposal; must be treated as hazardous chemical waste Benchchem Disposal Protocols[3].

Operational Disposal Workflow

The following diagram illustrates the logical decision-making process for segregating and containerizing triazole-amine waste to ensure compliance and safety.

WasteDisposal A Waste Generation: 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine B Physical State Assessment A->B C Solid/Powder Waste B->C D Liquid/Solution Waste B->D E Segregation: Isolate from Oxidizers & Acids C->E D->E F Containerization: HDPE or Glass Receptacle E->F G Final Destruction: Incineration with NOx Scrubber F->G

Operational workflow for the segregation and disposal of triazole-amine waste.

Step-by-Step Disposal Methodologies

Protocol 1: Routine Waste Segregation and Containerization

Objective: Safely isolate triazole-amine waste to prevent cross-reactivity and prepare for Environmental Health and Safety (EHS) pickup.

  • Characterize the Waste Matrix: Determine if the compound is in a solid state, aqueous solution, or organic solvent. Causality: The solvent matrix dictates the final waste stream. Aqueous amine solutions elevate pH and must be classified as corrosive basic waste if the pH exceeds regulatory thresholds.

  • Select Compatible Receptacles: Use High-Density Polyethylene (HDPE) or borosilicate glass containers. Causality: Amines can embrittle certain plastics (like polycarbonate) over time. HDPE provides a chemically inert barrier Benchchem Disposal Protocols[3].

  • Execute Segregation: Strictly isolate the waste from halogenated solvents, strong acids, and oxidizing agents. Causality: Primary amines react exothermically with acids and can undergo dangerous alkylation reactions when mixed with halogenated waste Fisher Scientific SDS[2].

  • Labeling and Storage: Affix a standardized hazardous waste tag. Label clearly as "Hazardous Waste: Basic Organic Nitrogen (Triazole-Amine)". Store in a designated secondary containment tray in a well-ventilated satellite accumulation area.

  • Final Destruction: Coordinate with EHS to ensure the waste is sent to a facility capable of high-temperature incineration equipped with a caustic wet scrubber. Causality: The scrubber neutralizes the acidic NOx gases generated by the combustion of the triazole ring into harmless nitrate/nitrite salts before atmospheric release EPA Guidelines[1].

Protocol 2: Empty Container Decontamination (Triple Rinse)

Objective: Neutralize and verify the safety of primary chemical containers prior to solid waste disposal. This is a self-validating system relying on statistical dilution.

  • Initial Drain: Empty the container as thoroughly as possible into the primary reaction vessel or waste stream.

  • First Solvent Rinse: Add a compatible solvent (e.g., ethanol or water) equal to 10% of the container's total volume. Cap tightly and invert repeatedly for 30 seconds. Causality: Solubilizes concentrated residual amine and triazole clinging to the container walls.

  • Waste Transfer: Decant the rinsate into the designated liquid hazardous waste container.

  • Repeat (Triple Rinse): Perform the rinse procedure two additional times. Causality: Successive rinsing ensures that any remaining chemical residue falls well below regulatory hazard thresholds, validating the container as non-hazardous Vanderbilt University Medical Center[4].

  • Defacement and Disposal: Completely deface the original chemical label with a permanent marker. The decontaminated container may now be disposed of as conventional laboratory trash.

Protocol 3: Minor Spill Cleanup and Neutralization

Objective: Rapidly contain and neutralize accidental releases to prevent inhalation exposure and surface corrosion.

  • Personal Protective Equipment (PPE): Immediately don chemical-resistant nitrile gloves, splash goggles, and a standard laboratory coat.

  • Containment: Surround the liquid spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: Inert absorbents prevent the spread of the chemical without risking the exothermic reactions that can occur if combustible absorbents (like sawdust) interact with basic amines Fisher Scientific SDS[2].

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a sealable, rigid polyethylene container.

  • Chemical Neutralization: Wash the affected surface with a mildly acidic solution (e.g., 5% citric acid), followed by a thorough water rinse. Causality: The mild acid neutralizes the residual basicity of the primary amine, preventing long-term surface corrosion and eliminating lingering vapor hazards.

References

  • Laboratory Guide for Managing Chemical Waste – Vanderbilt University Medical Center. URL:[Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides – Environmental Protection Agency (EPA). URL:[Link]

Sources

Personal protective equipment for handling 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment & Risk Profile

Compound: 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine Functional Classification: Primary Aliphatic Amine / 1,2,3-Triazole Derivative Derived Hazard Class: Corrosive (Category 1B) [1]

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for custom building blocks like this are often generic, the chemical structure dictates the safety protocol. The presence of a primary propyl amine moiety renders this compound inherently basic (pH > 11) and potentially corrosive to mucous membranes, eyes, and skin. The triazole ring adds nitrogen density, suggesting potential stability but also possible sensitization.

Critical Hazard Mechanism:

  • Amine Functionality: Reacts with moisture in the skin and eyes to form hydroxide ions, causing saponification of lipids and severe chemical burns.

  • Volatility: Short-chain amines often possess significant vapor pressure, leading to respiratory tract irritation (chemical bronchitis) if handled outside containment.

Immediate Directive: Treat this compound as a Skin Corrosive 1B and Serious Eye Damage 1 agent until empirical data proves otherwise.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. This protocol uses a "Defense-in-Depth" strategy.[1]

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Ocular/Face Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch)Safety glasses are insufficient.[1] Amines are corrosive; a splash can cause permanent corneal opacity.[1] The face shield protects the neck and chin from aerosols.[1]
Hand (Primary) Laminate Film (Silver Shield/4H) or High-Grade Nitrile (>8 mil)Primary amines can permeate standard disposable nitrile gloves (<4 mil) in minutes. Laminate film offers >480 min breakthrough time.[1]
Hand (Secondary) Disposable Nitrile (Standard 4-5 mil)Worn under the primary glove to protect against sweat and provide a backup barrier during doffing.
Respiratory Fume Hood (Face Velocity: 80–100 fpm)Mandatory. If hood work is impossible (e.g., instrument maintenance), use a Full-Face Respirator with Multi-Gas (Ammonia/Methylamine/Organic Vapor) cartridges.
Body Lab Coat (Nomex/Cotton blend) + Chemical Apron (Butyl/Neoprene)Cotton absorbs; synthetic blends can melt. An impervious apron prevents chest/lap saturation during spills.[1]

PPE Decision Logic & Workflow

The following diagram illustrates the decision-making process for PPE selection based on the scale of operation.

PPE_Decision_Tree Start Handling 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine Scale_Check Assess Scale & State Start->Scale_Check Small_Scale < 1g (Solid/Viscous Oil) Scale_Check->Small_Scale Large_Scale > 1g or Liquid Solution Scale_Check->Large_Scale Std_PPE Standard PPE: Nitrile (Double) + Goggles + Lab Coat Small_Scale->Std_PPE High_PPE Enhanced PPE: Laminate Gloves + Face Shield + Apron Large_Scale->High_PPE Ventilation Is Fume Hood Available? Std_PPE->Ventilation High_PPE->Ventilation Hood_Yes Work at >6 inches depth Ventilation->Hood_Yes Yes Hood_No STOP: Require Respirator (Cartridge: K/P100) Ventilation->Hood_No No

Figure 1: PPE Selection Logic based on operational scale and engineering controls.

Operational Protocols: Step-by-Step

Phase A: Preparation & Weighing
  • Causality: Amines react with CO₂ in the air (carbamate formation). Minimizing exposure time preserves compound purity.[1]

  • Activate Engineering Controls: Verify fume hood flow is 100 fpm.

  • Donning: Put on inner nitrile gloves -> Lab coat -> Chemical Apron -> Face Shield -> Outer Laminate Gloves.[1]

  • Static Control: Use an antistatic gun if the compound is a solid; triazoles can be electrostatic.[1]

  • Weighing: Weigh directly into a tared vial inside the hood. Do not use weighing boats that require transfer; weigh by difference or directly into the reaction vessel to minimize handling steps.[1]

Phase B: Solubilization & Transfer
  • Causality: Dissolving amines in protic solvents can be exothermic.

  • Solvent Choice: Use DCM or Methanol.[1] Avoid acetone (potential imine formation with primary amine).[1]

  • Addition: Add solvent slowly to the amine.

  • Sealing: Immediately cap the vial with a Teflon-lined septum cap. Parafilm is insufficient for amines (vapors degrade it).[1]

Phase C: Spill Response (Immediate Action)
  • Self-Validating System: If you smell a "fishy" odor, the containment has already failed.[1]

  • Evacuate: Move 10 feet back.

  • Assess:

    • Minor (< 5 mL): Absorb with vermiculite or sand . Do NOT use standard paper towels (rapid surface area expansion promotes vaporization).[1]

    • Major (> 5 mL): Evacuate lab.[1] Call EHS.[1]

  • Neutralize: Treat the spill area with a dilute citric acid solution to neutralize the base before final cleanup.[1]

Waste Disposal & Decontamination

Disposal Stream: Segregate this compound into Basic Organic Waste .

  • Do NOT mix with acidic waste streams (exothermic neutralization risk).

  • Do NOT mix with oxidizers (triazoles + oxidizers can be energetic).

Decontamination Protocol:

  • Wipe all glassware and surfaces with a 5% Citric Acid or Dilute Acetic Acid solution.[1]

  • Follow with a water rinse, then ethanol.

  • Collect all rinsate into the Basic Organic Waste container.[1]

Emergency Response Logic

Emergency_Response Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Flush 15 min (Safety Shower) Skin->Action_Skin Action_Eye Flush 15 min (Eyewash Station) Force Eyelids Open Eye->Action_Eye Action_Inhale Fresh Air Support Oxygen Inhale->Action_Inhale Medical Seek Medical Attention (Bring Structure/SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Immediate emergency response workflow for exposure incidents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[2][3] Compound Summary: 3-Amino-1,2,4-triazole (Analogous Hazard Data). National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor.[1] [Link]

Sources

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3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine
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3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine

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